molecular formula C28H44O B602421 5,6-trans-Vitamin D2 CAS No. 51744-66-2

5,6-trans-Vitamin D2

货号: B602421
CAS 编号: 51744-66-2
分子量: 396.6 g/mol
InChI 键: MECHNRXZTMCUDQ-VLOQVYPSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ergocalciferol appears as odorless white crystals. Used as a dietary supplement and food additive. (EPA, 1998)
5,6-trans-Vitamin D2 is a vitamin D.
This compound has been reported in Humulus lupulus and Homo sapiens with data available.
Ergocalciferol is a form of Vitamin D, also called vitamin D2. It is created from viosterol, which in turn is created when ultraviolet light activates ergosterol. Ergocalciferol is used in the treatment of hypcalcemia and in dialysis-dependent renal failure. Ergoalcifediol is a fat soluble steroid hormone precursor of vitamin D that contributes to the maintenance of normal levels of calcium and phosphorus in the bloodstream. Vitamin D2 is the form of vitamin D most commonly added to foods and nutritional supplements. Vitamin D2 must be transformed (hydroxylated) into one of two active forms via the liver or kidney. Once transformed, it binds to the vitamin D receptor that then leads to a variety of regulatory roles.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b10-9+,23-12+,24-13+/t20-,22+,25-,26+,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECHNRXZTMCUDQ-VLOQVYPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51744-66-2
Record name (5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraen-3beta-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051744662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5E,7E,22E)-9,10-SECOERGOSTA-5,7,10(19),22-TETRAEN-3.BETA.-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYM8W766XP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 5,6-trans-Vitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5,6-trans-Vitamin D2, an important isomer of Vitamin D2. This document details the synthetic pathways, experimental protocols for characterization, and relevant quantitative data to support research and development activities in the pharmaceutical and life sciences sectors.

Introduction

Vitamin D2 (ergocalciferol) is a vital fat-soluble vitamin that plays a crucial role in calcium homeostasis and bone metabolism.[1][2] It is synthesized from ergosterol (B1671047) upon exposure to ultraviolet (UV) radiation.[3][4] The photochemical synthesis of vitamin D involves a series of isomerizations, leading to the formation of various related compounds, including this compound.[5] This trans-isomer is distinguished from the more common 5,6-cis-Vitamin D2 by the configuration of the double bond between carbons 5 and 6 of the seco-steroid backbone. Understanding the synthesis and characterization of this compound is critical for its identification, quantification, and for elucidating its potential biological activities and therapeutic applications.

Synthesis of this compound

The primary route for the synthesis of this compound involves the isomerization of Vitamin D2. This transformation can be achieved through photochemical methods, typically involving UV irradiation.

Photochemical Isomerization of Vitamin D2

The synthesis of this compound can be achieved by the UV irradiation of a solution of Vitamin D2. The UV energy promotes the isomerization of the 5,6-cis double bond to the more thermodynamically stable trans configuration. This process often results in a mixture of various photoisomers, including previtamin D2, tachysterol2, lumisterol2, and this compound, necessitating subsequent purification.[3][5]

Experimental Protocol: Photochemical Synthesis

  • Preparation of Vitamin D2 Solution: Prepare a solution of Vitamin D2 in a suitable organic solvent, such as ethanol (B145695) or hexane. The concentration should be optimized to allow for efficient light penetration while maximizing the yield.

  • UV Irradiation: Irradiate the solution with a UV lamp, typically emitting in the UVB range (290-315 nm). The reaction should be carried out in a quartz vessel to allow for the transmission of UV light. The duration of irradiation is a critical parameter and should be monitored to maximize the formation of the desired trans-isomer while minimizing the formation of degradation products.

  • Monitoring the Reaction: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to determine the relative concentrations of Vitamin D2 and its isomers.

  • Purification: Following irradiation, the solvent is evaporated under reduced pressure. The resulting mixture of isomers is then subjected to purification, typically using preparative HPLC with a suitable stationary phase (e.g., silica (B1680970) gel or a reversed-phase C18 column) to isolate this compound.

Logical Relationship of Synthesis

Synthesis of this compound Ergosterol Ergosterol Previtamin D2 Previtamin D2 Ergosterol->Previtamin D2 UVB Irradiation Vitamin D2 (5,6-cis) Vitamin D2 (5,6-cis) Previtamin D2->Vitamin D2 (5,6-cis) Thermal Isomerization This compound This compound Vitamin D2 (5,6-cis)->this compound UV Irradiation Other Photoisomers Other Photoisomers Vitamin D2 (5,6-cis)->Other Photoisomers UV Irradiation

Caption: Synthetic pathway from ergosterol to this compound.

Characterization of this compound

A combination of chromatographic and spectroscopic techniques is employed for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for the separation and quantification of Vitamin D isomers.[6] Due to the structural similarity of these compounds, specialized stationary phases and optimized mobile phases are often required for complete resolution.[1]

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column with high hydrophobicity is recommended for the separation of Vitamin D2 and its isomers.[7]

  • Mobile Phase: An isocratic or gradient elution with a mixture of organic solvents such as acetonitrile (B52724), methanol (B129727), and tetrahydrofuran (B95107) is commonly used.[7] A typical mobile phase could be a mixture of acetonitrile and water or methanol and water.

  • Detection: UV detection at the absorbance maximum of Vitamin D2 and its isomers, which is typically around 265 nm.[7]

  • Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward method for the initial characterization and quantification of Vitamin D compounds, which exhibit characteristic absorption spectra due to their conjugated triene system.

Experimental Protocol: UV-Vis Spectroscopy

  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Solvent: A non-absorbing solvent in the UV range, such as ethanol or hexane, should be used.

  • Procedure: A dilute solution of the purified this compound is prepared, and its absorbance is measured across the UV-Vis spectrum (typically 200-400 nm). The wavelength of maximum absorbance (λmax) is a key characteristic. For Vitamin D2, the λmax is around 264-265 nm.[6][8]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the definitive identification and structural elucidation of Vitamin D isomers.[9] It provides information about the molecular weight and fragmentation patterns of the analyte.

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.

  • Mass Analyzer: The mass analyzer is operated in full scan mode to determine the molecular ion and in product ion scan mode to obtain fragmentation patterns.

  • Derivatization: For enhanced sensitivity, especially for hydroxylated metabolites, derivatization with reagents like PTAD (4-phenyl-1,2,4-triazole-3,5-dione) or Amplifex can be employed.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) provides detailed structural information, allowing for the unambiguous identification of isomers by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer.

  • Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (B151607) (CDCl₃), is commonly used.[11]

  • Experiments: Standard ¹H and ¹³C NMR spectra should be acquired. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used for complete signal assignment and confirmation of the structure and stereochemistry.

Experimental Workflow for Characterization

Characterization Workflow cluster_synthesis Synthesis Output cluster_purification Purification cluster_characterization Characterization Crude Product Crude Product Preparative HPLC Preparative HPLC Crude Product->Preparative HPLC HPLC HPLC Preparative HPLC->HPLC Purity Check UV-Vis UV-Vis Preparative HPLC->UV-Vis Initial ID MS MS HPLC->MS Structural Confirmation NMR NMR MS->NMR Definitive Structure

Caption: Workflow for the purification and characterization of this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₈H₄₄O[12]
Molecular Weight396.65 g/mol [12]
CAS Number51744-66-2[12]
AppearanceWhite crystalline solid[13]

Table 2: Spectroscopic Data for this compound

TechniqueParameterValueReference
UV-Vis Spectroscopyλmax in Ethanol~265 nm[6]
Mass Spectrometry[M+H]⁺397.3465[14]
¹³C NMR SpectroscopyChemical Shifts (CDCl₃)See SpectraBase ID: 9zXfAW196vc[11]
¹H NMR SpectroscopyChemical ShiftsData available in literature[5][14]

Conclusion

The synthesis of this compound is primarily achieved through the photochemical isomerization of Vitamin D2. Its characterization relies on a multi-technique approach, with HPLC for separation and a combination of UV-Vis, MS, and NMR for structural elucidation and confirmation. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this and related Vitamin D isomers. Careful control of the synthetic and analytical parameters is essential for obtaining pure this compound and for its accurate characterization.

References

A Technical Guide to the Photochemical Isomerization of Vitamin D2 to its Trans-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical isomerization of vitamin D2 (ergocalciferol) to its 5,6-trans-isomer. The document details the underlying photochemical principles, experimental protocols for induction and analysis, and the biological context of vitamin D2 metabolism. Quantitative data is summarized for clarity, and key pathways and workflows are visualized.

The Photochemical Landscape of Vitamin D2

Vitamin D2 is a secosteroid synthesized from its precursor, ergosterol (B1671047), through the action of ultraviolet (UV) light.[1][2] This process is not a simple conversion but a complex network of photochemical and thermal reactions that can lead to a variety of isomers. The primary pathway involves a UV-induced ring-opening of ergosterol to form previtamin D2, which then thermally isomerizes to the more stable vitamin D2.[2]

However, vitamin D2 itself is photochemically active. Upon further irradiation, it can undergo a cis/trans isomerization at the 5,6-double bond to form 5,6-trans-vitamin D2.[3][4] This process is part of a broader series of photoreactions where other isomers, such as lumisterol2 and tachysterol2, can also be formed, particularly with prolonged UV exposure.[3][5] Precise control over reaction conditions is therefore critical to steer the synthesis towards the desired isomer.

Photochemical_Pathway Ergosterol Ergosterol (Pro-vitamin D2) PreD2 Pre-vitamin D2 Ergosterol->PreD2 UV Light (UVB/UVC) VitD2 Vitamin D2 (Ergocalciferol, 5,6-cis) PreD2->VitD2 Thermal Isomerization (Heat) Tachysterol Tachysterol2 PreD2->Tachysterol UV Light Lumisterol Lumisterol2 PreD2->Lumisterol UV Light TransD2 This compound VitD2->TransD2 UV Light

Caption: Photochemical and thermal conversion pathway of ergosterol to vitamin D2 and its isomers.

Quantitative Data

The efficiency and outcome of the photochemical reactions are governed by factors such as wavelength, solvent, and temperature. The quantum yield (Φ) represents the efficiency of a photochemical process, defined as the number of specific events occurring per photon absorbed.[6]

Table 1: Photochemical Reaction Parameters

Reaction Wavelength (nm) Quantum Yield (Φ) Solvent Reference
Vitamin D → Pre-vitamin D 313 Data not available Diethyl ether [4]
trans-Vitamin D → Pre-vitamin D 313 Data not available Diethyl ether [4]
Vitamin D → Tachysterol 313 Data not available Diethyl ether [4]

| trans-Vitamin D → Tachysterol | 313 | Data not available | Diethyl ether |[4] |

Note: Specific quantum yield values for vitamin D2 isomerization at various wavelengths were not explicitly found in the provided search results, highlighting a potential area for further empirical research. The behavior is expected to be analogous to that of vitamin D3.

Table 2: UV Absorption Maxima of Key Isomers

Compound UV Absorption Maximum (λmax, nm) Reference
Vitamin D2 (Ergocalciferol) 265 [7][8]
Vitamin D3 (Cholecalciferol) 265
Pre-vitamin D3 260 [9]
Tachysterol3 281 [9]

| Lumisterol3 | 271 |[9] |

Note: Data for D2 isomers is analogous to the well-documented D3 isomers.

Experimental Protocols

Protocol for Photochemical Isomerization

This protocol outlines a general procedure for the UV-induced isomerization of vitamin D2. Optimization of irradiation time and intensity is crucial to maximize the yield of the trans-isomer while minimizing byproduct formation.

  • Solution Preparation: Dissolve a known concentration of ergocalciferol (B368823) (Vitamin D2) in a suitable solvent such as methanol (B129727) or ethanol. A typical starting concentration might be in the µg/mL to mg/mL range. The solution should be placed in a quartz cuvette or reaction vessel that is transparent to UV light.

  • Inert Atmosphere: Purge the solution and headspace of the reaction vessel with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the excited state and lead to photo-oxidation byproducts.

  • Irradiation:

    • Use a UV lamp that emits in the UVB (290-320 nm) or UVC (200-280 nm) range. A mercury vapor arc lamp is a common choice.[10]

    • Place the reaction vessel at a fixed distance from the UV source.

    • Irradiate the solution under constant stirring to ensure uniform light exposure.

    • Monitor the progress of the reaction by taking aliquots at various time intervals (e.g., every 15-30 minutes) for HPLC analysis.

  • Termination: Once the desired conversion is achieved (as determined by HPLC), stop the irradiation and store the resulting solution protected from light at low temperatures (-20°C or -80°C) to prevent further thermal or photochemical reactions.[11]

Isomerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction A Dissolve Vitamin D2 in Solvent B Transfer to Quartz Vessel A->B C Purge with Inert Gas (N2) B->C D Irradiate with UV Lamp C->D E Monitor via HPLC (Time Points) D->E F Stop Irradiation E->F Desired Conversion Achieved G Store Protected from Light at -80°C F->G

Caption: Experimental workflow for the photochemical isomerization of Vitamin D2.

Protocol for HPLC Analysis of Vitamin D2 Isomers

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying vitamin D2 and its various isomers.[12]

  • HPLC System: An HPLC system equipped with a UV detector is required.

  • Column: A reverse-phase C18 column is commonly used for separation.

    • Example Specification: Ascentis® Express C18, 25 cm x 4.6 mm I.D., 5 µm particles.[8]

  • Mobile Phase: An isocratic or gradient mixture of organic solvents is used.

    • Example Isocratic System: A mixture of acetonitrile (B52724) and methanol (e.g., 95:5 v/v).[8]

    • Example Gradient System: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Operating Conditions:

    • Flow Rate: Typically 1.0 - 1.5 mL/min.[8]

    • Column Temperature: Maintained at a constant temperature, e.g., 25°C or 35°C.[8]

    • Detection Wavelength: Set to 265 nm, the absorption maximum for vitamin D2.[7][8]

    • Injection Volume: Typically 10-20 µL.[8]

  • Sample Preparation: Dilute the aliquots from the photochemical reaction in the mobile phase to an appropriate concentration for detection.

  • Quantification: Create a calibration curve using certified standards of vitamin D2, and if available, its isomers (trans-vitamin D2, lumisterol2, tachysterol2) to determine the concentration of each compound in the reaction mixture.

Biological Activation and Signaling Pathway

Vitamin D2, whether from dietary sources or supplementation, is biologically inactive.[1] It requires two hydroxylation steps to become the active hormone, 1,25-dihydroxyergocalciferol (ercalcitriol).[1]

  • First Hydroxylation (Liver): Vitamin D2 is transported to the liver where the enzyme CYP2R1 adds a hydroxyl group at the 25-position, forming 25-hydroxyergocalciferol (ercalcidiol, 25-OH D2).[1][9] This is the major circulating form of vitamin D.

  • Second Hydroxylation (Kidney): 25-OH D2 is then transported to the kidneys. Here, the enzyme CYP27B1 hydroxylates it at the 1-alpha position to produce the biologically active form, 1,25-dihydroxyergocalciferol (ercalcitriol, 1,25-(OH)2D2).[1][13]

  • Mechanism of Action: The active hormone, ercalcitriol, binds to the Vitamin D Receptor (VDR), a nuclear transcription factor.[14] This binding causes the VDR to form a heterodimer with the Retinoid X Receptor (RXR). The VDR/RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[13][14] This genomic action is central to vitamin D's role in calcium homeostasis, bone metabolism, and immune function.[14] The biological activity of this compound and its metabolites is not as extensively studied but is an active area of research.

Signaling_Pathway cluster_activation Metabolic Activation cluster_action Genomic Action D2 Vitamin D2 (Ergocalciferol) OHD2 25-OH-D2 (Ercalcidiol) D2->OHD2 Liver (CYP2R1) OH2D2 1,25-(OH)2-D2 (Ercalcitriol) OHD2->OH2D2 Kidney (CYP27B1) VDR VDR OH2D2->VDR Binds Complex VDR/RXR Heterodimer VDR->Complex RXR RXR RXR->Complex DNA DNA (VDRE) Complex->DNA Binds Gene Target Gene Transcription DNA->Gene Regulates

Caption: Biological activation and genomic signaling pathway of Vitamin D2.

References

mechanism of action of 5,6-trans-Vitamin D2 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vivo Mechanism of Action of 5,6-trans-Vitamin D2

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

This technical guide provides a comprehensive overview of the in vivo mechanism of action of this compound. While direct quantitative data for this compound is limited in publicly available literature, this document synthesizes the existing knowledge on its close structural analogs, particularly 5,6-trans-Vitamin D3, and the general principles of Vitamin D receptor (VDR) signaling to elucidate its probable biological functions. The guide covers the interaction with the VDR, downstream signaling pathways, and physiological effects, with a focus on calcium homeostasis and potential therapeutic applications. Detailed experimental protocols for key assays and quantitative data from studies on related compounds are presented to aid researchers in the field.

Introduction

Vitamin D and its analogs are crucial regulators of calcium and phosphate (B84403) homeostasis, bone metabolism, and various other physiological processes.[1] The biological effects of Vitamin D are primarily mediated through the Vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of numerous target genes.[1][2] this compound is a geometric isomer of Vitamin D2 (ergocalciferol).[3] The conformational change in the A-ring, specifically the 5,6-trans configuration, is hypothesized to alter its binding affinity to the VDR and its subsequent biological activity compared to the native 5,6-cis form of Vitamin D2. Understanding the in vivo mechanism of action of this compound is critical for evaluating its therapeutic potential.

Core Mechanism of Action: Vitamin D Receptor (VDR) Signaling

The primary mechanism of action for this compound, like other Vitamin D compounds, is the activation of the Vitamin D Receptor (VDR) signaling pathway.[1]

2.1. Ligand Binding and Receptor Activation

Upon entering the target cell, this compound is presumed to bind to the ligand-binding pocket of the VDR. This binding induces a conformational change in the VDR, leading to its activation.

2.2. Heterodimerization and DNA Binding

The activated VDR forms a heterodimer with the Retinoid X Receptor (RXR).[4] This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[4]

2.3. Transcriptional Regulation

The binding of the VDR-RXR heterodimer to VDREs initiates the recruitment of a complex of co-activator or co-repressor proteins. This, in turn, modulates the transcription of target genes, leading to either an increase or decrease in the synthesis of specific proteins that carry out the physiological effects of the Vitamin D compound.[2]

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_6_trans_D2 This compound VDR VDR 5_6_trans_D2->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (DNA) VDR_RXR->VDRE Binding Coactivators Co-activators VDRE->Coactivators Recruitment Gene Target Gene Coactivators->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Physiological Response Protein->Response VDR_Binding_Assay prep Receptor Preparation (VDR source) incubation Incubation prep->incubation radioligand Radioligand ([3H]-1,25(OH)2D3) radioligand->incubation competitor Competitor (this compound) competitor->incubation filtration Separation of Bound and Free Ligand (Glass Fiber Filters) incubation->filtration scintillation Quantification (Scintillation Counting) filtration->scintillation analysis Data Analysis (IC50 Determination) scintillation->analysis Calcium_Transport_Assay animal_prep Animal Preparation (e.g., Vitamin D-deficient rats) dosing Administration of This compound animal_prep->dosing anesthesia Anesthesia dosing->anesthesia surgery Surgical Preparation (Isolation of intestinal loop, e.g., duodenum) anesthesia->surgery infusion Infusion of Solution (containing 45Ca) surgery->infusion incubation_period Incubation Period infusion->incubation_period sample_collection Sample Collection (Loop contents and blood) incubation_period->sample_collection analysis Analysis (45Ca measurement) sample_collection->analysis

References

The Emergence of 5,6-trans-Vitamin D2: A Technical Guide to its Discovery and Analysis in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D, a crucial prohormone for calcium homeostasis and a modulator of numerous physiological processes, exists in various isomeric forms. While the biological significance of vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol) and their hydroxylated metabolites is well-established, the presence and role of other isomers, such as 5,6-trans-Vitamin D2, in biological systems are less understood. This technical guide provides a comprehensive overview of the discovery, analytical methodologies, and potential biological relevance of this compound, offering a valuable resource for researchers in nutrition, endocrinology, and drug development.

This compound is a photoisomer of vitamin D2, formed upon exposure to ultraviolet radiation.[1] While often considered an inactive metabolite, its detection in biological samples necessitates a deeper understanding of its formation, quantification, and potential physiological effects. This document outlines the current state of knowledge and provides detailed experimental protocols and data presentation frameworks to guide future research in this emerging area.

Quantitative Data on Vitamin D Metabolites in Biological Samples

While specific quantitative data for this compound in biological samples is not extensively documented in current literature, the established concentrations of other key vitamin D metabolites provide a crucial reference for analytical method development. The expected concentrations of this compound are likely to be significantly lower than those of major metabolites like 25-hydroxyvitamin D.

Table 1: Typical Concentrations of Major Vitamin D Metabolites in Human Serum/Plasma

MetaboliteTypical Concentration Range (ng/mL)Notes
25-hydroxyvitamin D (Total)20 - 50Considered the best indicator of vitamin D status.[2]
1,25-dihydroxyvitamin D0.015 - 0.060The biologically active hormonal form.
Vitamin D2/D3Variable, generally lowDependent on recent sun exposure and dietary intake.
This compound Not established Expected to be in the low ng/mL to pg/mL range, if present.

Experimental Protocols for the Analysis of this compound

The analysis of this compound in biological samples presents a significant analytical challenge due to its structural similarity to other vitamin D isomers and its anticipated low concentrations. The following protocols are based on established methods for the quantification of vitamin D metabolites and are adapted for the specific analysis of this compound.

Sample Preparation: Extraction from Biological Matrices

The initial step involves the extraction of vitamin D metabolites from the biological matrix, typically serum or plasma. This is crucial for removing interfering substances such as proteins and phospholipids.

a) Protein Precipitation:

  • Objective: To remove high-abundance proteins.

  • Protocol:

    • To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated this compound, if available, or a structurally similar deuterated vitamin D metabolite).

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant for further processing.

b) Liquid-Liquid Extraction (LLE):

  • Objective: To selectively extract lipophilic vitamin D metabolites.

  • Protocol:

    • To the supernatant from protein precipitation, add 1 mL of a non-polar solvent such as hexane (B92381) or methyl tert-butyl ether (MTBE).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction step with another 1 mL of the organic solvent.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 30-40°C.

c) Solid-Phase Extraction (SPE):

  • Objective: To provide a cleaner extract by removing a broader range of interferences.

  • Protocol:

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant from protein precipitation onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar impurities.

    • Elute the vitamin D metabolites with 1 mL of methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

Derivatization (Optional but Recommended)

To enhance the ionization efficiency and sensitivity of detection by mass spectrometry, derivatization of the extracted vitamin D metabolites is often employed. Cookson-type reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) are commonly used.

  • Protocol:

    • Reconstitute the dried extract in 50 µL of a PTAD solution in acetonitrile (e.g., 0.1 mg/mL).

    • Incubate the mixture at room temperature for 30-60 minutes in the dark.

    • The reaction is quenched by the addition of a small volume of water or by direct injection into the LC-MS/MS system.

Chromatographic Separation: HPLC and UHPLC

The separation of this compound from its other isomers is critical for accurate quantification. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are the methods of choice.

Table 2: Recommended LC-MS/MS Parameters for this compound Analysis

ParameterRecommended Conditions
Column C18 or Phenyl-Hexyl stationary phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol or Acetonitrile
Gradient Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the lipophilic vitamin D isomers. A shallow gradient is recommended for optimal isomer separation.
Flow Rate 0.2 - 0.4 mL/min for UHPLC
Column Temperature 40 - 50 °C
Injection Volume 5 - 10 µL
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for its reduced matrix effects and improved sensitivity for vitamin D compounds.[3]
Mass Spectrometer Triple Quadrupole (QqQ)
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a pure standard of this compound. The precursor ion will be the [M+H]+ or [M+H-H2O]+ ion. Product ions will result from characteristic fragmentation of the vitamin D structure.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Analysis

experimental_workflow sample Biological Sample (Serum, Plasma) extraction Extraction (Protein Precipitation, LLE, or SPE) sample->extraction derivatization Derivatization (Optional, e.g., with PTAD) extraction->derivatization lc_separation LC Separation (UHPLC with C18 or Phenyl-Hexyl) derivatization->lc_separation ms_detection MS/MS Detection (APCI or ESI, MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Workflow for the analysis of this compound.

Hypothesized Interaction with the Vitamin D Signaling Pathway

While the specific interaction of this compound with the Vitamin D Receptor (VDR) has not been extensively studied, it is plausible that it may interact with the canonical vitamin D signaling pathway, albeit with potentially different affinity and downstream effects compared to the active form, 1,25-dihydroxyvitamin D. The classical VDR signaling pathway is initiated by the binding of the active vitamin D metabolite to the VDR.[4]

vitamin_d_pathway trans_d2 This compound (Extracellular) cell_membrane Cell Membrane trans_d2->cell_membrane vdr Vitamin D Receptor (VDR) (Cytoplasm/Nucleus) cell_membrane->vdr Binding (?) rxr Retinoid X Receptor (RXR) vdr->rxr Heterodimerization vdre Vitamin D Response Element (VDRE) (DNA) rxr->vdre Binding to DNA transcription Gene Transcription vdre->transcription biological_effects Biological Effects transcription->biological_effects

Caption: Hypothesized interaction with the VDR signaling pathway.

Conclusion and Future Directions

The discovery and analysis of this compound in biological samples is a nascent field of research. While robust quantitative data and specific signaling pathway information are currently limited, the analytical frameworks and methodologies established for other vitamin D metabolites provide a solid foundation for future investigations. The detailed protocols and data presentation structures outlined in this technical guide are intended to facilitate standardized and comparable research in this area.

Future research should focus on:

  • Developing and validating sensitive and specific LC-MS/MS methods for the routine quantification of this compound in various biological matrices.

  • Conducting comprehensive studies to determine the circulating and tissue concentrations of this compound in healthy and diseased populations.

  • Investigating the biological activity of this compound, including its binding affinity for the Vitamin D Receptor and its impact on gene expression and cellular function.

A deeper understanding of the formation, metabolism, and biological role of this compound will provide a more complete picture of vitamin D physiology and may reveal new avenues for therapeutic intervention and nutritional science.

References

An In-depth Technical Guide to the Physicochemical Properties of 5,6-trans-Vitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5,6-trans-Vitamin D2, also known as (5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraen-3β-ol. As a significant photoisomer of Vitamin D2 (ergocalciferol), understanding its distinct characteristics is crucial for research in vitamin D metabolism, photobiology, and drug development. This document details its structural and physical properties, spectral data, and methodologies for its synthesis and analysis. Furthermore, it explores its biological relevance in the context of the Vitamin D receptor, providing protocols for assessing its binding affinity. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate comprehension and application in a research setting.

Introduction

Vitamin D2, or ergocalciferol (B368823), is a vital secosteroid in human nutrition and therapy. Upon exposure to ultraviolet (UV) radiation, Vitamin D2 can undergo photoisomerization to form a mixture of isomers, including this compound. This trans-isomer, while historically considered less biologically active than its cis-counterpart, is an important subject of study for comprehending the full spectrum of vitamin D photochemistry and its potential physiological implications. This guide serves as a technical resource for professionals requiring detailed information on the physicochemical attributes of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are essential for its handling, formulation, and analysis in a laboratory setting.

Structural and General Properties
PropertyValueReference(s)
Systematic Name (1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol[1]
Synonyms 5,6-trans-Ergocalciferol, (5E)-Vitamin D2, trans-Vitamin D2[1]
CAS Number 51744-66-2[1]
Molecular Formula C₂₈H₄₄O[1]
Molecular Weight 396.65 g/mol [1]
Appearance Off-white to light yellow solid[2]
Physical Properties
PropertyValueReference(s)
Melting Point 115-118 °C (for Vitamin D2, the trans-isomer's melting point is expected to be in a similar range)[1]
Solubility Soluble in ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous solutions.
Ethanol: ~20 mg/mL (for Vitamin D2)
DMSO: ~2 mg/mL (for Vitamin D2)
DMF: ~20 mg/mL (for Vitamin D2)
Spectral Data

The spectral characteristics of this compound are critical for its identification and quantification.

Spectral DataKey FeaturesReference(s)
UV-Vis Spectroscopy λmax: ~272 nm[3]
¹H NMR Spectroscopy (CDCl₃) The ¹H NMR spectrum of this compound is expected to be very similar to that of Vitamin D2, with key signals for the methyl, methylene, and olefinic protons. For Vitamin D2, characteristic methyl proton signals appear at δ 1.01 (d, C-21) and δ 0.90 (d, C-28).[4]
¹³C NMR Spectroscopy (CDCl₃) The ¹³C NMR spectrum provides detailed structural information. A reference to the ¹³C NMR spectrum of this compound is available in the literature. For the closely related Vitamin D2, characteristic olefinic carbon signals appear in the range of δ 112-145 ppm.[5][6]
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to its molecular weight.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound via Photoisomerization

This compound is typically produced by the UV irradiation of its precursor, ergosterol (B1671047), which first converts to pre-Vitamin D2 and then thermally isomerizes to Vitamin D2. Prolonged irradiation of Vitamin D2 leads to the formation of photoisomers, including this compound.

Protocol: UV Irradiation of Ergosterol to Produce Vitamin D2 and its Photoisomers

  • Preparation of Ergosterol Solution: Dissolve ergosterol in a suitable solvent, such as ethanol, to a concentration of 1-5 mg/mL.

  • UV Irradiation: Place the solution in a quartz reaction vessel. Irradiate the solution with a UV-B (280-315 nm) or UV-C (100-280 nm) lamp. The optimal irradiation time, temperature, and intensity need to be determined empirically but typically range from 10 minutes to several hours.[7][8][9]

  • Monitoring the Reaction: Periodically take aliquots of the reaction mixture and analyze by HPLC to monitor the formation of pre-Vitamin D2, Vitamin D2, and its photoisomers, including this compound.

  • Thermal Isomerization: After the desired amount of pre-Vitamin D2 has been formed, the solution is heated to approximately 60-80°C in the dark to facilitate the thermal isomerization of pre-Vitamin D2 to Vitamin D2.

  • Formation of this compound: Continued UV irradiation of the Vitamin D2 solution will lead to the formation of a photostationary state containing a mixture of isomers, including this compound, lumisterol, and tachysterol.[10]

G Ergosterol Ergosterol PreVitaminD2 Pre-Vitamin D2 Ergosterol->PreVitaminD2 UV Irradiation VitaminD2 Vitamin D2 PreVitaminD2->VitaminD2 Thermal Isomerization Photoisomers Photoisomers (this compound, Lumisterol, Tachysterol) VitaminD2->Photoisomers Prolonged UV Irradiation

Synthesis pathway of this compound from ergosterol.

Purification by High-Performance Liquid Chromatography (HPLC)

The separation of this compound from the complex mixture of photoisomers requires a robust chromatographic method.

Protocol: HPLC Purification of Vitamin D Isomers

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector is required.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of organic solvents such as methanol, acetonitrile, and/or hexane (B92381) is typically employed. The exact ratio should be optimized for the best separation.

  • Detection: Monitor the elution profile at a wavelength of 265 nm.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.

  • Solvent Evaporation: Evaporate the solvent from the pure fractions under reduced pressure to obtain the solid this compound.

G cluster_0 HPLC Purification Workflow A Photoisomer Mixture B Inject onto Preparative C18 HPLC Column A->B C Elute with Organic Mobile Phase B->C D Monitor at 265 nm C->D E Collect Fractions D->E F Analyze Purity by Analytical HPLC E->F G Evaporate Solvent F->G If Pure H Pure this compound G->H

Workflow for the HPLC purification of this compound.

Biological Activity and Vitamin D Receptor (VDR) Interaction

VDR Signaling Pathway

The general mechanism of VDR activation involves ligand binding, heterodimerization with the retinoid X receptor (RXR), and subsequent binding to vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating gene transcription.

G cluster_0 VDR Genomic Signaling Pathway Ligand This compound (or other ligand) VDR Vitamin D Receptor (VDR) Ligand->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binding Gene Target Gene VDRE->Gene Transcription Regulation mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Biological Response Protein->Response

Genomic signaling pathway of the Vitamin D Receptor.

Experimental Protocol: Competitive Radioligand Binding Assay for VDR

This assay determines the binding affinity of a compound by measuring its ability to compete with a radiolabeled ligand for binding to the VDR.

Materials:

  • Purified recombinant human VDR or a cell lysate containing VDR.

  • Radiolabeled ligand (e.g., [³H]1,25(OH)₂D₃).

  • Unlabeled this compound (competitor).

  • Assay buffer (e.g., Tris-HCl buffer containing stabilizers).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare a series of dilutions of unlabeled this compound.

  • In a microplate, combine the VDR preparation, a constant concentration of the radiolabeled ligand, and the various concentrations of the unlabeled competitor.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the bound from the free radioligand using a suitable method (e.g., filtration through glass fiber filters).

  • Quantify the amount of bound radioactivity by scintillation counting.

  • Plot the percentage of bound radioligand against the concentration of the unlabeled competitor.

  • Determine the IC₅₀ value , which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.[12][13]

Experimental Protocol: VDR Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a non-radioactive method for quantifying VDR and can be adapted for competitive binding assays.

Principle:

An anti-VDR antibody is coated onto a microplate. The sample containing VDR is added, followed by a biotinylated secondary anti-VDR antibody. The amount of bound secondary antibody is then detected using a streptavidin-enzyme conjugate and a chromogenic substrate. For a competitive assay, the sample would be co-incubated with varying concentrations of this compound.[14][15]

General Procedure:

  • Coat a microplate with a capture anti-VDR antibody.

  • Block non-specific binding sites.

  • Add the VDR-containing sample along with a constant amount of a labeled Vitamin D analog and varying concentrations of this compound.

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound components.

  • Add a detection antibody (if using a sandwich format for VDR quantification) or directly measure the bound labeled ligand.

  • Develop and read the signal. The signal intensity will be inversely proportional to the binding affinity of this compound.

Conclusion

This compound is an important photoisomer of ergocalciferol with distinct physicochemical properties. This technical guide has provided a detailed summary of its structural, physical, and spectral characteristics, along with comprehensive protocols for its synthesis, purification, and the assessment of its interaction with the Vitamin D Receptor. The presented information and methodologies are intended to support further research into the photobiology of vitamin D and the potential biological roles of its various isomers, thereby aiding in the advancement of nutritional science and drug development.

References

5,6-trans-Vitamin D2: A Technical Guide to its Formation and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation and metabolism of 5,6-trans-Vitamin D2, a significant photoisomer of Vitamin D2 (ergocalciferol). While Vitamin D2 is a crucial nutrient in calcium homeostasis and bone health, its photoisomers, including the 5,6-trans configuration, are also formed upon ultraviolet irradiation. Understanding the formation, metabolic fate, and biological activity of this compound is essential for a complete picture of Vitamin D photobiology and its implications in nutrition and drug development. This document details the photochemical formation of this compound from previtamin D2, outlines its metabolic pathways involving key cytochrome P450 enzymes, and presents relevant experimental protocols and quantitative data.

Introduction

Vitamin D2, or ergocalciferol, is a fat-soluble vitamin primarily sourced from plant materials and fortified foods. Its biological activity is dependent on a series of metabolic conversions, initiated by ultraviolet (UV) radiation. The exposure of ergosterol (B1671047) (provitamin D2) to UVB radiation leads to the formation of previtamin D2, which then thermally isomerizes to Vitamin D2. However, continued photoexcitation of previtamin D2 can lead to the formation of various photoisomers, including the biologically relevant this compound.[1] The 5,6-trans isomer of the related Vitamin D3 (cholecalciferol) has been shown to be rapidly metabolized in vivo.[2] This guide will delve into the specifics of this compound formation and its subsequent metabolic journey.

Formation of this compound

The formation of this compound is a photochemical process driven by the absorption of UV light by previtamin D2. This process is part of a complex series of photoisomerizations that also yield other isomers like tachysterol (B196371) and lumisterol.[3] The wavelength of UV radiation plays a critical role in determining the relative yields of these photoproducts.[3]

Photochemical Isomerization Pathway

The formation of this compound occurs through a cis-trans isomerization around the C5-C6 double bond of the s-cis-s-trans conformer of previtamin D2.

G Provitamin_D2 Provitamin D2 (Ergosterol) Previtamin_D2 Previtamin D2 Provitamin_D2->Previtamin_D2 UVB (280-315 nm) Vitamin_D2 Vitamin D2 (5,6-cis) Previtamin_D2->Vitamin_D2 Thermal Isomerization trans_Vitamin_D2 This compound Previtamin_D2->trans_Vitamin_D2 UV Irradiation Tachysterol2 Tachysterol2 Previtamin_D2->Tachysterol2 UV Irradiation Lumisterol2 Lumisterol2 Previtamin_D2->Lumisterol2 UV Irradiation

Figure 1: Photochemical formation of Vitamin D2 and its isomers.
Quantitative Data on Formation

Specific quantitative data on the quantum yield of this compound formation from previtamin D2 is not extensively reported in the literature. The photochemical process is complex, with multiple competing reactions, and the yields are highly dependent on the irradiation wavelength and solvent conditions.[3]

Metabolism of this compound

The metabolism of this compound is anticipated to follow pathways similar to that of the native Vitamin D2 and the 5,6-trans isomer of Vitamin D3, primarily involving hydroxylation by cytochrome P450 (CYP) enzymes in the liver and kidneys.[4][5]

Proposed Metabolic Pathway

The proposed metabolic pathway involves initial hydroxylation at the C-25 position, followed by further hydroxylation at the C-1α position to form the potentially active metabolite. Catabolism is likely mediated by CYP24A1.

G trans_Vitamin_D2 This compound 25_OH_trans_D2 25-hydroxy-5,6-trans-Vitamin D2 trans_Vitamin_D2->25_OH_trans_D2 CYP2R1/CYP27A1 (Liver) 1_25_OH2_trans_D2 1α,25-dihydroxy-5,6-trans-Vitamin D2 25_OH_trans_D2->1_25_OH2_trans_D2 CYP27B1 (Kidney) Inactive_Metabolites Inactive Metabolites 25_OH_trans_D2->Inactive_Metabolites CYP24A1 1_25_OH2_trans_D2->Inactive_Metabolites CYP24A1

Figure 2: Proposed metabolic pathway of this compound.
Key Metabolic Enzymes

  • CYP2R1/CYP27A1: These hepatic enzymes are responsible for the initial 25-hydroxylation of Vitamin D. It is hypothesized that they also act on this compound.[5]

  • CYP27B1: This renal enzyme catalyzes the 1α-hydroxylation, converting 25-hydroxyvitamin D to its biologically active form. Its activity on 25-hydroxy-5,6-trans-Vitamin D2 is yet to be fully elucidated.[5]

  • CYP24A1: This enzyme is the key catabolic enzyme for Vitamin D metabolites, initiating their inactivation and excretion. It is expected to metabolize hydroxylated forms of this compound.[6][7]

  • CYP11A1: This enzyme has been shown to metabolize Vitamin D2 to alternative products such as 20-hydroxyvitamin D2 and 17,20-dihydroxyvitamin D2, suggesting a potential alternative metabolic pathway for this compound as well.[8]

Quantitative Metabolic Data
SubstrateEnzymeKm (µM)kcat (min-1)kcat/Km (µM-1min-1)
25(OH)D2Human CYP24A1Data not availableData not availableSimilar to 25(OH)D3
1,25(OH)2D2Human CYP24A1Data not availableData not availableApprox. half of 1,25(OH)2D3

Table 1: Comparative catalytic efficiency of human CYP24A1 for Vitamin D2 and D3 metabolites.[6] (Note: Specific values for Km and kcat were not provided in the source).

Biological Activity and Signaling

The biological effects of Vitamin D are mediated through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[8][9] The binding affinity of this compound and its metabolites to the VDR is a critical determinant of their biological activity.

Vitamin D Receptor (VDR) Interaction

Data on the VDR binding affinity of this compound is limited. However, studies on the 5,6-trans isomer of Vitamin D3 have shown a significantly lower binding affinity to the VDR compared to the native 1,25(OH)2D3, with a dissociation constant (Kd) of 560 nM.[10] This suggests that this compound and its metabolites may also exhibit weaker VDR binding and consequently, attenuated biological responses.

VDR-Mediated Signaling Pathway

Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

G cluster_0 Cytoplasm cluster_1 Nucleus 1_25_trans_D2 1α,25(OH)2-5,6-trans-D2 VDR VDR 1_25_trans_D2->VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDR_RXR_nucleus VDR-RXR VDR_RXR->VDR_RXR_nucleus VDRE VDRE Gene_Transcription Gene Transcription VDRE->Gene_Transcription Biological_Response Biological Response Gene_Transcription->Biological_Response VDR_RXR_nucleus->VDRE

Figure 3: VDR-mediated signaling pathway.

Experimental Protocols

Synthesis and Purification of this compound

A general procedure for the synthesis of Vitamin D analogs involves the photochemical conversion of a provitamin D precursor. For this compound, this would involve the irradiation of ergosterol to form a mixture of isomers, followed by purification. A modified procedure for the purification of the 5,6-trans isomer of Vitamin D3 involves reaction with iodine followed by alumina (B75360) column chromatography.[11]

Protocol for Synthesis and Purification (Adapted for Vitamin D2):

  • Photochemical Conversion: Dissolve ergosterol in a suitable solvent (e.g., ethanol). Irradiate the solution with a medium-pressure mercury lamp at a controlled temperature (e.g., 0-5°C) to generate a mixture of previtamin D2 and its photoisomers. The specific wavelength and duration of irradiation will influence the product distribution.

  • Isomerization (Optional): To generate this compound from Vitamin D2, a solution of Vitamin D2 in a solvent like n-hexane can be reacted with a small amount of iodine under visible light.[11]

  • Purification: The resulting mixture of isomers can be separated and purified using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a mobile phase of methanol, acetonitrile (B52724), and hexane (B92381) has been shown to be effective for separating Vitamin D isomers.[12] Recycle HPLC can be employed to improve the purity of the collected fractions.[12]

G start Ergosterol Solution irradiation UV Irradiation start->irradiation mixture Mixture of Isomers irradiation->mixture hplc HPLC Purification mixture->hplc trans_d2 Pure this compound hplc->trans_d2

Figure 4: Experimental workflow for synthesis and purification.
In Vitro Metabolism using Liver Microsomes

Studying the in vitro metabolism of this compound can be performed using liver microsomes, which are rich in CYP450 enzymes.[13][14][15]

Protocol for In Vitro Metabolism:

  • Incubation: Incubate this compound with human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate (B84403) buffer (pH 7.4) at 37°C.[1]

  • Cofactor Addition: Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to identify and quantify the parent compound and its metabolites.[16][17][18]

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for the separation and quantification of Vitamin D isomers. Reversed-phase columns, such as C18, are commonly used with mobile phases consisting of acetonitrile and methanol.[12][19]

ParameterValue
Column Reversed-phase C18
Mobile Phase Methanol/Acetonitrile/Hexane
Detection UV at 265 nm
Flow Rate Variable, depending on column dimensions

Table 2: Typical HPLC parameters for Vitamin D isomer separation.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the sensitive and specific quantification of Vitamin D metabolites in biological matrices.[16][17][18] Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can enhance the ionization efficiency and sensitivity of the analysis.[18]

Conclusion

This compound is a significant photoisomer of Vitamin D2, the formation of which is an integral part of Vitamin D photochemistry. While its metabolism is presumed to follow the general pathways of Vitamin D hydroxylation and catabolism, specific quantitative data on its metabolic rates and the biological activity of its metabolites are still areas requiring further investigation. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to further explore the formation, metabolism, and physiological relevance of this compound. A deeper understanding of this and other Vitamin D isomers is crucial for optimizing Vitamin D supplementation strategies and for the development of novel therapeutic agents targeting the Vitamin D signaling pathway.

References

The Role of 5,6-trans-Vitamin D2 in Calcium Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitamin D is a critical regulator of calcium and phosphate (B84403) homeostasis, essential for maintaining skeletal health and numerous other physiological processes. While the endocrine functions of the primary forms, Vitamin D2 (ergocalciferol) and Vitamin D3 (cholecalciferol), are well-documented, the biological activities of their various isomers are less understood. This technical guide focuses on the role of a specific isomer, 5,6-trans-Vitamin D2, in calcium homeostasis. Due to a scarcity of direct experimental data on the this compound isomer, this document leverages detailed studies on its close analog, 5,6-trans-Vitamin D3, to elucidate its probable mechanism of action, metabolic fate, and effects on intestinal calcium transport. The evidence suggests that 5,6-trans vitamin D analogs possess a unique activity profile, most notably the ability to stimulate intestinal calcium absorption in the absence of renal 1α-hydroxylation, a rate-limiting step for the activation of native vitamin D. This suggests a potential therapeutic niche for conditions associated with impaired kidney function.

Introduction to Vitamin D Metabolism and Calcium Homeostasis

The maintenance of calcium homeostasis is a complex process orchestrated by the interplay of parathyroid hormone (PTH), and the active form of vitamin D, 1,25-dihydroxyvitamin D [1,25(OH)₂D].[1][2] Typically, Vitamin D2 and D3 are biologically inert and must undergo two sequential hydroxylation steps for activation. The first occurs in the liver to produce 25-hydroxyvitamin D [25(OH)D], the major circulating form. The second, and tightly regulated, step occurs primarily in the kidneys, where 25(OH)D is converted by the enzyme 1α-hydroxylase (CYP27B1) to the hormonally active 1,25(OH)₂D.[3][4]

Active 1,25(OH)₂D then binds to the Vitamin D Receptor (VDR), a nuclear transcription factor.[5][6] This hormone-receptor complex heterodimerizes with the retinoid-X receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on the promoter regions of target genes, thereby modulating their expression.[6] Key target tissues for maintaining calcium balance are the intestine, bone, and kidney.[2][5] In the intestine, 1,25(OH)₂D upregulates the expression of proteins involved in transepithelial calcium transport, thereby increasing the absorption of dietary calcium.[7][8]

5,6-trans-Vitamin D Isomers: A Unique Class of Analogs

The 5,6-trans isomers of vitamin D are photoproducts formed upon exposure of the common 5,6-cis forms to ultraviolet light. Structurally, the key difference is the orientation around the C5-C6 double bond. It is hypothesized that the three-dimensional conformation of the 5,6-trans isomers mimics that of the 1α-hydroxylated active form of vitamin D, potentially allowing it to interact with the VDR without prior renal activation.[9]

Mechanism of Action of 5,6-trans-Vitamin D in Calcium Homeostasis

Intestinal Calcium Transport

The primary and most significant biological effect of 5,6-trans-vitamin D analogs is the stimulation of intestinal calcium transport.[10][11] Crucially, this effect has been demonstrated in anephric rats (rats with kidneys removed).[10][11][12] This finding is pivotal as it indicates that the 5,6-trans configuration can bypass the need for the renal 1α-hydroxylase enzyme.

The proposed mechanism involves direct binding to the intestinal VDR, initiating the downstream transcriptional events that lead to increased calcium absorption. This includes the upregulation of calcium transport proteins.

Effects on Bone and Serum Calcium

While potent at the intestinal level, studies on 5,6-trans-Vitamin D3 show it has minimal to no activity in mobilizing calcium from bone in anephric rats.[10] In one key study, a dose of 25 µg of 5,6-trans-Vitamin D3 that significantly elevated intestinal calcium transport failed to produce a corresponding increase in serum calcium levels in anephric animals.[11] This suggests a preferential action on the intestine over bone, which could be advantageous in therapeutic applications where an increase in intestinal calcium absorption is desired without stimulating bone resorption.

Interaction with Parathyroid Hormone (PTH)

The regulation of calcium homeostasis involves a sensitive feedback loop between PTH and active vitamin D.[1][13] Low serum calcium stimulates PTH secretion, which in turn upregulates renal 1α-hydroxylase to produce more active 1,25(OH)₂D.[1] Active vitamin D then suppresses PTH gene transcription, closing the loop.[13] While direct studies on the effect of this compound on PTH are lacking, its ability to increase intestinal calcium absorption would be expected to contribute to the normalization of serum calcium, which would, in turn, lead to a reduction in PTH secretion.

Quantitative Data and Experimental Findings

The majority of available quantitative data comes from studies on the 5,6-trans-Vitamin D3 analog. These findings are summarized below and serve as the best available proxy for the expected activity of this compound.

ParameterCompoundModel SystemDose/ConcentrationKey FindingReference(s)
Intestinal Calcium Transport 5,6-trans-Vitamin D3Anephric Rats25 µgSignificant elevation in intestinal calcium transport.[11]
Serum Calcium Level 5,6-trans-Vitamin D3Anephric Rats25 µgNo significant positive effect on serum calcium levels.[11]
Serum Phosphorus Level 5,6-trans-Vitamin D3Anephric Rats25 µgNo effect on serum phosphorus levels.[11]
Metabolism 5,6-trans-Vitamin D3Chicks and RatsN/AVery rapid metabolism compared to cholecalciferol. No 1-hydroxy form of metabolites was observed.[9]

Experimental Protocols

Synthesis and Purification of 5,6-trans-Vitamin D3

This protocol describes a method for the synthesis and purification of 5,6-trans-Vitamin D3 from Vitamin D3, which can be adapted for this compound from ergocalciferol.

  • Reaction: A solution of Vitamin D3 in n-hexane is reacted with small quantities of iodine under the influence of visible light.[11]

  • Monitoring: The reaction mixture is monitored by thin-layer chromatography, which will show several spots, including the starting material (Vitamin D3) and the product (5,6-trans-D3).[11]

  • Purification: The mixture is purified using alumina (B75360) column chromatography to separate the 5,6-trans-D3 fraction.[11]

  • Crystallization: A colorless oil is obtained from the separated fractions, which is then crystallized from n-hexane to yield snow-white crystalline 5,6-trans-D3.[11] This method avoids the need for esterification with expensive reagents.[11]

In Vivo Assessment of Biological Activity in Anephric Rats

This protocol is designed to test the biological activity of vitamin D analogs in the absence of renal 1α-hydroxylation.

  • Animal Model: Male albino rats are used. One group undergoes bilateral nephrectomy (anephric group), while the other undergoes a sham operation.[11]

  • Dosing: Animals are administered the test compound (e.g., 25 µg of 5,6-trans-D3 in a suitable vehicle) or vehicle control, typically via intraperitoneal injection.[11]

  • Intestinal Calcium Transport Assay: After a set period (e.g., 24 hours), intestinal calcium transport is measured using the everted gut sac technique. A segment of the small intestine (e.g., duodenum) is everted, filled with a buffer containing a known concentration of calcium and a radioactive tracer (e.g., ⁴⁵Ca), and incubated in a similar buffer. The transport of ⁴⁵Ca from the mucosal (outside) to the serosal (inside) fluid is measured, and the ratio of serosal to mucosal radioactivity (S/M ratio) is calculated as an index of active calcium transport.[11]

  • Biochemical Analysis: Blood samples are collected to measure serum calcium and phosphorus levels using standard colorimetric or atomic absorption spectrophotometry methods.[11]

Signaling Pathways and Logical Relationships

Canonical Vitamin D Activation and Action Pathway

This pathway illustrates the standard, kidney-dependent activation of Vitamin D and its subsequent genomic action.

G cluster_0 Systemic Circulation / Liver cluster_1 Kidney cluster_2 Intestinal Enterocyte Vitamin D2/D3 Vitamin D2/D3 25(OH)D 25(OH)D Vitamin D2/D3->25(OH)D Hepatic 25-hydroxylase 1,25(OH)2D (Active) 1,25(OH)2D (Active) 25(OH)D->1,25(OH)2D (Active) Renal 1α-hydroxylase (CYP27B1) VDR VDR 1,25(OH)2D (Active)->VDR Binds PTH PTH PTH->1,25(OH)2D (Active) Stimulates + VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element VDR_RXR->VDRE Binds Gene_Transcription ↑ Gene Transcription (e.g., TRPV6, Calbindin) VDRE->Gene_Transcription Ca_Absorption ↑ Intestinal Ca²⁺ Absorption Gene_Transcription->Ca_Absorption

Caption: Canonical pathway of Vitamin D activation and its genomic action on intestinal calcium absorption.

Proposed Pathway for this compound

This diagram illustrates the hypothesized kidney-independent action of this compound.

G cluster_0 Systemic Circulation cluster_1 Kidney (Bypassed) cluster_2 Intestinal Enterocyte Trans_D2 This compound Renal_Activation Renal 1α-hydroxylation NOT REQUIRED VDR VDR Trans_D2->VDR Binds directly (structural mimicry) VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element VDR_RXR->VDRE Binds Gene_Transcription ↑ Gene Transcription (e.g., TRPV6, Calbindin) VDRE->Gene_Transcription Ca_Absorption ↑ Intestinal Ca²⁺ Absorption Gene_Transcription->Ca_Absorption

Caption: Proposed kidney-independent mechanism of action for this compound.

Discussion and Future Directions

The available evidence, primarily from studies on 5,6-trans-Vitamin D3, strongly suggests that this compound is a biologically active compound with a distinct profile from its parent molecule, ergocalciferol. Its ability to stimulate intestinal calcium transport in the absence of renal function presents a compelling area for further research and potential therapeutic development. This is particularly relevant for patient populations with chronic kidney disease, where impaired 1α-hydroxylase activity leads to deficient active vitamin D levels and subsequent disturbances in calcium and bone metabolism.

However, a significant knowledge gap remains concerning the specific properties of the D2 isomer. Future research should focus on:

  • Direct Comparative Studies: Head-to-head studies comparing the VDR binding affinity, in vivo potency, and metabolic fate of this compound and 5,6-trans-Vitamin D3 are essential.

  • Pharmacokinetics and Pharmacodynamics: Detailed pharmacokinetic and pharmacodynamic studies of this compound are needed to understand its absorption, distribution, metabolism, and excretion, as well as its dose-response relationship for intestinal calcium transport and effects on serum calcium and PTH.

  • Molecular Modeling: Advanced molecular modeling studies could further elucidate the interaction of this compound with the VDR ligand-binding pocket and provide a structural basis for its biological activity.

Conclusion

This compound represents a potentially valuable, yet understudied, vitamin D analog. By acting as a structural mimic of 1,25-dihydroxyvitamin D, it appears capable of stimulating intestinal calcium absorption without the need for renal activation. This unique characteristic warrants further rigorous investigation to fully characterize its biological activity and explore its potential as a therapeutic agent for managing calcium homeostasis, especially in the context of renal impairment.

References

Spectroscopic Scrutiny of 5,6-trans-Vitamin D2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques utilized for the structural elucidation and analysis of 5,6-trans-Vitamin D2. As an important isomer of Vitamin D2, understanding its structural features is critical for research and development in pharmaceuticals and nutritional science. This document outlines detailed experimental methodologies, presents quantitative data in a clear, tabular format, and includes visualizations of analytical workflows and relevant biological pathways.

Introduction to this compound

This compound is a geometric isomer of Vitamin D2 (ergocalciferol), formed through the isomerization of the 5,6-cis double bond to a trans configuration. This structural alteration influences its three-dimensional shape and, consequently, its biological activity and receptor binding affinity. Accurate and comprehensive spectroscopic analysis is paramount for its identification, quantification, and characterization.

Spectroscopic Methodologies and Data

This section details the application of key spectroscopic techniques in the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

A detailed protocol for acquiring high-resolution NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.

    • Spectral Width: Set to cover the expected chemical shift range for organic molecules (e.g., 0-12 ppm).

    • Number of Scans: A sufficient number of scans (e.g., 16-64) should be acquired to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain singlets for each carbon atom.

    • Spectral Width: Set to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): A relaxation delay of 2 seconds is recommended.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

Quantitative NMR Data

¹H NMR ¹³C NMR
Proton Chemical Shift (δ, ppm)
H-6~6.54
H-7~5.87
H-19 (exo)~4.98 (br s)
H-19 (endo)~4.69 (br s)
H-3α~3.9-4.1
H-22, H-23~5.2
Me-18~0.55
Me-21~1.02
Me-26, Me-27~0.8-0.9
Me-28~0.9-1.0

Note: These are approximate values and may vary slightly depending on the specific experimental conditions.

A study utilizing a paramagnetic shift reagent, Eu(dpm)₃, on acetylated Vitamin D2 isomers reported a relative paramagnetic shift value (γ rel) of 71 ± 1 for this compound acetate (B1210297), with Vitamin D2 acetate as the reference at 100. This technique can aid in resolving overlapping signals and confirming stereochemistry.

NMR_Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of This compound dissolve Dissolve in ~0.6 mL CDCl3 weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer instrument High-Field NMR Spectrometer (≥400 MHz) transfer->instrument h1_acq Acquire 1H Spectrum (zg30, 16-64 scans) instrument->h1_acq c13_acq Acquire 13C Spectrum (zgpg30, ≥1024 scans) instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference to Solvent Peak phase_base->reference assign Assign Signals & Interpret Structure reference->assign report Structural Report assign->report Final Structure

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and quantification, especially in complex matrices.

Experimental Protocol: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of Vitamin D metabolites.

  • Sample Preparation (from biological matrix, e.g., serum):

    • Protein Precipitation: To 100 µL of serum, add 200 µL of ice-cold acetonitrile (B52724) containing a deuterated internal standard (e.g., Vitamin D2-d6).

    • Vortex: Mix vigorously for 1 minute to precipitate proteins.

    • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4 °C.

    • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B is employed to separate the analyte from matrix components.

    • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40 °C.

  • Mass Spectrometry (MS):

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for Vitamin D analysis as it can reduce matrix effects and improve sensitivity.

    • Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is ideal for quantitative analysis.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity.

Quantitative MS Data

Parameter Value
Molecular Formula C₂₈H₄₄O
Molecular Weight 396.65 g/mol
Monoisotopic Mass 396.3392 Da
Precursor Ion [M+H]⁺ m/z 397.3
Key Fragment Ion (from [M+H]⁺) m/z 379.3 ([M+H-H₂O]⁺)
Characteristic Fragment Ion m/z 119

The base peak at m/z 119 in the GC/MS spectrum of this compound is a diagnostic fragment.

MS_Experimental_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection serum Serum Sample (+ Internal Standard) precip Protein Precipitation (Acetonitrile) serum->precip centri Centrifugation precip->centri super Collect Supernatant centri->super inject Inject into LC System super->inject column Reversed-Phase C18 Column inject->column elute Gradient Elution column->elute ionize Ionization (APCI/ESI+) elute->ionize mrm MRM Analysis (QqQ) ionize->mrm detect Detection & Quantitation mrm->detect report Quantitative Report detect->report Concentration Data

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward technique for the detection and quantification of this compound, based on its characteristic absorbance of UV light due to the conjugated triene system.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in a UV-transparent solvent, such as ethanol (B145695) or methanol.

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Instrumentation:

    • A double-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Scan the sample over a wavelength range of approximately 200-400 nm.

    • Use the solvent as a blank for background correction.

    • Record the absorbance at the wavelength of maximum absorption (λmax).

Quantitative UV-Vis Data

Parameter Value Solvent
λmax 265 nmAlcohol
log ε 4.27Alcohol
Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman provide a molecular fingerprint of this compound, offering information about its functional groups.

Experimental Protocol: FTIR-ATR

  • Sample Preparation:

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, dissolve the sample in a suitable volatile solvent, deposit it on the ATR crystal, and allow the solvent to evaporate.

  • Instrumentation:

    • A Fourier-transform infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the clean ATR crystal before analyzing the sample.

    • Perform an appropriate number of scans to achieve a good signal-to-noise ratio.

Quantitative Vibrational Spectroscopy Data

Functional Group Expected Vibrational Frequency (cm⁻¹) Technique
O-H stretch (alcohol)3200-3600 (broad)IR, Raman
C-H stretch (sp³, aliphatic)2850-3000IR, Raman
C=C stretch (conjugated triene)1600-1680IR, Raman
C-O stretch (alcohol)1000-1260IR

Biological Context: Vitamin D Signaling Pathway

This compound is presumed to exert its biological effects through the same general pathway as other Vitamin D forms, by interacting with the Vitamin D Receptor (VDR). The efficiency of this interaction may differ from that of the native 5,6-cis isomer. The canonical Vitamin D signaling pathway is a critical regulator of calcium homeostasis and gene expression.

VitaminD_Signaling_Pathway VitD This compound VDR VDR VitD->VDR Binds Bio_Response Biological Response (e.g., Calcium Homeostasis) VitD_VDR VitD_VDR VDR->VitD_VDR VDR_RXR VDR_RXR VitD_VDR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to RXR RXR RXR->VDR_RXR Transcription Transcription VDRE->Transcription Regulates mRNA mRNA Transcription->mRNA mRNA->Bio_Response Translation leads to

Conclusion

The comprehensive spectroscopic analysis of this compound is essential for its unambiguous identification and for understanding its structure-activity relationship. This guide provides a foundational framework for researchers, scientists, and drug development professionals, outlining the key experimental protocols and expected data from NMR, MS, UV-Vis, and vibrational spectroscopies. While a complete set of assigned spectroscopic data for this specific isomer remains an area for further research, the methodologies and comparative data presented herein offer a robust starting point for its detailed characterization.

Thermal Stability of 5,6-trans-Vitamin D2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D2 (ergocalciferol) and its various isomers are critical subjects of study in nutrition, pharmacology, and drug development. Among these isomers, 5,6-trans-Vitamin D2 holds particular interest due to its potential biological activities and its formation as a result of the isomerization of Vitamin D2. Understanding the thermal stability of this specific isomer is paramount for defining storage conditions, formulation development, and ensuring the efficacy and safety of products containing it. This technical guide provides a comprehensive overview of the thermal stability of this compound, drawing upon available data for Vitamin D analogs to infer its stability profile. It details potential degradation pathways, offers a robust experimental protocol for stability assessment, and visualizes key processes to aid in research and development.

Thermal Degradation Profile

While specific quantitative kinetic data for the thermal degradation of this compound is not extensively available in public literature, the stability of Vitamin D compounds is known to be significantly influenced by temperature. Elevated temperatures can lead to a decline in the potency of Vitamin D2, with significant degradation observed at temperatures of 50°C and 75°C. The degradation of ergocalciferol (B368823) has been noted to occur rapidly in dry air at 25°C and 40°C, leading to the formation of more polar products.[1]

Based on studies of the closely related Vitamin D3, it is anticipated that this compound would undergo thermal degradation in a time- and temperature-dependent manner. For instance, Vitamin D3 in canola oil showed no significant reduction after 30 minutes at 100°C, but retention dropped to between 67.5% and 72.97% at 150°C and further to between 33.16% and 40.35% at 180°C.[2] The activation energies for Vitamin D3 degradation in this matrix were found to be between 38.77 and 44.01 kJ/mol.[2] It is plausible that this compound exhibits a comparable degradation profile.

Potential Thermal Degradation Pathways

The primary mechanism of thermal degradation for Vitamin D isomers involves isomerization. For Vitamin D3, heating in an inert solvent can induce conversion to pyrocholecalciferol (B12401525) and isopyrocholecalciferol through a cyclization reaction of the triene system.[3] It is highly probable that this compound undergoes a similar thermal rearrangement to form the corresponding pyro- and isopyro-ergocalciferol isomers.

Furthermore, cis-trans isomerization is a key consideration. The 5,6-trans isomer of Vitamin D2 can be formed from its cis counterpart through iodine-catalyzed photoisomerization.[4] While some photoisomerizations can be thermally reversed, high temperatures are more likely to drive the molecule towards more stable cyclized end-products.

The following table summarizes illustrative quantitative data extrapolated from studies on Vitamin D3 to provide a potential framework for understanding the thermal stability of this compound.

Temperature (°C)Heating Duration (min)Postulated % Retention of this compoundPotential Degradation Products
10030>95%Minimal isomerization
1503065 - 75%Pyro- and Isopyro-ergocalciferol isomers
1803030 - 40%Significant formation of Pyro- and Isopyro-ergocalciferol isomers

Experimental Protocols for Thermal Stability Assessment

A robust and validated analytical method is crucial for accurately determining the thermal stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for separating and quantifying Vitamin D isomers.

Protocol: Isothermal High-Temperature Degradation Study of this compound

1. Objective: To determine the degradation kinetics of this compound at various elevated temperatures.

2. Materials:

  • This compound reference standard

  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol (B129727), isopropanol)

  • Inert, high-boiling point solvent (e.g., dimethyl sulfoxide, decalin) for sample preparation

  • High-precision oven or heating block

  • Amber glass vials with Teflon-lined caps

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Sample Preparation:

  • Prepare a stock solution of this compound in the chosen inert solvent at a known concentration (e.g., 1 mg/mL).

  • Dispense aliquots of the stock solution into amber glass vials.

  • Purge the vials with an inert gas (e.g., nitrogen or argon) to minimize oxidation before sealing.

4. Thermal Stress Conditions:

  • Place the sealed vials in a pre-heated oven or heating block set to the desired temperatures (e.g., 100°C, 120°C, 150°C, and 180°C).

  • At specified time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), remove a vial from each temperature condition and immediately cool it to room temperature to quench the reaction.

5. HPLC Analysis:

  • Mobile Phase: A suitable gradient or isocratic mixture of acetonitrile and water or methanol and water. The exact composition should be optimized for the separation of this compound from its potential degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection Wavelength: 265 nm, which is a common wavelength for the analysis of Vitamin D isomers.

  • Injection Volume: 20 µL.

  • Quantification: Prepare a calibration curve using the this compound reference standard. The concentration of the remaining this compound in the thermally stressed samples is determined by comparing their peak areas to the calibration curve.

6. Data Analysis:

  • Plot the concentration of this compound versus time for each temperature.

  • Determine the order of the degradation reaction (e.g., zero-order, first-order) by fitting the data to the respective integrated rate laws.

  • Calculate the degradation rate constant (k) for each temperature.

  • Use the Arrhenius equation to determine the activation energy (Ea) of the degradation reaction.

Visualizations

Logical Relationship of Thermal Degradation

The following diagram illustrates the potential thermal degradation pathways of this compound, leading to the formation of pyro- and isopyro- isomers through cyclization.

Thermal_Degradation_Pathway Potential Thermal Degradation Pathway of this compound 5_6_trans_Vitamin_D2 This compound Thermal_Energy Thermal Energy (High Temperature) 5_6_trans_Vitamin_D2->Thermal_Energy Cyclization_Reaction Intramolecular Cyclization Thermal_Energy->Cyclization_Reaction Pyro_Ergocalciferol Pyro-ergocalciferol Cyclization_Reaction->Pyro_Ergocalciferol Isopyro_Ergocalciferol Isopyro-ergocalciferol Cyclization_Reaction->Isopyro_Ergocalciferol

Caption: Potential thermal degradation pathway of this compound.

Experimental Workflow for Stability Testing

This diagram outlines the key steps in the experimental workflow for assessing the thermal stability of this compound.

Experimental_Workflow Workflow for Thermal Stability Assessment of this compound cluster_prep Sample Preparation cluster_stress Thermal Stress cluster_analysis Analysis cluster_data Data Interpretation Stock_Solution Prepare Stock Solution of this compound Aliquoting Aliquot into Amber Vials Stock_Solution->Aliquoting Inert_Atmosphere Purge with Inert Gas Aliquoting->Inert_Atmosphere Heating Isothermal Heating (e.g., 100, 120, 150, 180°C) Inert_Atmosphere->Heating Sampling Sample at Time Intervals Heating->Sampling Quenching Rapid Cooling Sampling->Quenching HPLC_Analysis HPLC-UV Analysis (265 nm) Quenching->HPLC_Analysis Quantification Quantify Remaining This compound HPLC_Analysis->Quantification Kinetics Determine Degradation Kinetics (k) Quantification->Kinetics Activation_Energy Calculate Activation Energy (Ea) Kinetics->Activation_Energy

Caption: Experimental workflow for thermal stability assessment.

General Vitamin D Signaling Pathway

While the specific signaling interactions of this compound are not well-defined, it is likely to interact with the general Vitamin D signaling pathway. The active form of Vitamin D, 1,25-dihydroxyvitamin D, primarily exerts its effects through the Vitamin D Receptor (VDR), a nuclear transcription factor.

Vitamin_D_Signaling Generalized Vitamin D Signaling Pathway Vitamin_D_Isomer Vitamin D Isomer (e.g., this compound) VDR Vitamin D Receptor (VDR) Vitamin_D_Isomer->VDR Binds to Cell_Membrane Cell Membrane VDR_RXR_Complex VDR-RXR Heterodimer VDR->VDR_RXR_Complex RXR Retinoid X Receptor (RXR) RXR->VDR_RXR_Complex VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR_Complex->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Biological_Response Biological Response Gene_Transcription->Biological_Response

References

An In-depth Technical Guide to the Bioactivity of Vitamin D2 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioactivity of vitamin D2 (ergocalciferol) and its isomers. It delves into their metabolic pathways, receptor binding affinities, and functional potencies, presenting quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Introduction to Vitamin D2 and Its Isomers

Vitamin D2, a member of the vitamin D family of secosteroids, is derived from the plant sterol ergosterol (B1671047) through ultraviolet B (UVB) irradiation.[1][2] While structurally similar to vitamin D3 (cholecalciferol), which is synthesized in animal skin, vitamin D2 differs by the presence of a double bond between carbons 22 and 23 and a methyl group at carbon 24.[3][4] This structural distinction influences its metabolism and overall bioactivity.

Like vitamin D3, vitamin D2 is biologically inert and requires two hydroxylation steps to become active.[5] The first occurs in the liver, converting it to 25-hydroxyvitamin D2 [25(OH)D2], the major circulating form.[6] The second hydroxylation takes place primarily in the kidneys, producing the hormonally active form, 1α,25-dihydroxyvitamin D2 [1,25(OH)2D2].[1][6] Beyond this classical pathway, alternative metabolic routes involving enzymes like CYP11A1 can generate other biologically active hydroxyderivatives.[3]

Metabolic Activation and Signaling Pathways

The biological effects of vitamin D are mediated through the vitamin D receptor (VDR), a nuclear transcription factor present in most tissues.[5][7] The binding of active vitamin D metabolites, such as 1,25(OH)2D2, to the VDR initiates a cascade of molecular events.

Genomic Signaling Pathway: The canonical signaling pathway involves the following steps:

  • Binding: The active vitamin D metabolite, 1,25(OH)2D, binds to the VDR in the cytoplasm.[8]

  • Heterodimerization: The ligand-bound VDR forms a heterodimer with the retinoid-X-receptor (RXR).[9][10]

  • Nuclear Translocation: This VDR-RXR complex translocates to the nucleus.[9]

  • VDRE Binding: The complex binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes.[1][10]

  • Gene Transcription: This binding modulates the transcription of hundreds of genes involved in a wide array of physiological processes, including calcium and phosphate (B84403) homeostasis, immune function, cell proliferation, and differentiation.[9][11]

Vitamin_D_Genomic_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D2 1,25(OH)₂D₂ VDR VDR D2->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR RXR->VDR_RXR VDRE VDRE (DNA) VDR_RXR->VDRE Translocates & Binds to VDRE Gene Target Gene (e.g., CYP24A1, CDH1) VDRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: VDR-mediated genomic signaling pathway for Vitamin D2.

Alternative Metabolic Pathways: The enzyme CYP11A1, traditionally known for its role in steroidogenesis, can also metabolize vitamin D2, creating novel hydroxyderivatives such as 20-hydroxyvitamin D2 [20(OH)D2] and 17,20-dihydroxyvitamin D2 [17,20(OH)2D2].[3][6] These metabolites have demonstrated biological activity, including the inhibition of skin cell proliferation, suggesting alternative, non-classical pathways of vitamin D action.[6]

Quantitative Bioactivity of Vitamin D2 Isomers

The bioactivity of vitamin D2 and its isomers is determined by their affinity for the vitamin D binding protein (DBP) and the VDR, as well as their efficacy in modulating gene expression and cellular processes. While vitamin D2 and D3 have often been considered equivalent, studies indicate that vitamin D3 is more potent in raising and maintaining serum 25(OH)D concentrations.[2][12] This is partly due to the lower binding affinity of vitamin D2 metabolites for DBP, which may lead to faster clearance.[13][14]

Metabolite/IsomerVDR Binding Affinity (Relative to 1,25(OH)2D3)Key Biological Activities
1,25(OH)2D2 ~80-100%Regulates calcium homeostasis, immune function, cell proliferation and differentiation.[7][15]
25(OH)D2 Lower than 1,25(OH)2D2Major circulating form, precursor to the active form.[6]
20(OH)D2 Lower than 1,25(OH)2D2Inhibits DNA synthesis in human keratinocytes.[3]
17,20(OH)2D2 Lower than 1,25(OH)2D2Inhibits DNA synthesis and stimulates involucrin (B1238512) promoter activity in keratinocytes.[3]
3-epi-1,25(OH)2D2 Lower than 1,25(OH)2D2Potent suppressor of parathyroid hormone secretion.[16]

Note: Relative binding affinities can vary depending on the assay system. Data is compiled from multiple sources and represents a general consensus.

Detailed Experimental Protocols

Assessing the bioactivity of vitamin D2 isomers requires a suite of in vitro and in vivo assays.

4.1. Vitamin D Receptor (VDR) Competitive Binding Assay

This assay quantifies the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.

  • Objective: To determine the dissociation constant (Kd) or IC50 value of vitamin D2 isomers for the VDR.

  • Materials:

    • Recombinant human VDR.

    • Radiolabeled 1,25(OH)2D3 (e.g., [3H]-1,25(OH)2D3).

    • Test compounds (vitamin D2 isomers).

    • Hydroxyapatite (B223615) slurry.

    • Wash buffer (e.g., TEK buffer: Tris-HCl, EDTA, KCl).

    • Scintillation fluid and counter.

  • Procedure:

    • Incubate a fixed amount of VDR with a fixed concentration of radiolabeled 1,25(OH)2D3 and varying concentrations of the unlabeled test compound.

    • Allow the binding to reach equilibrium.

    • Add hydroxyapatite slurry to bind the VDR-ligand complexes.

    • Wash the pellets to remove unbound ligand.

    • Measure the radioactivity of the pellets using a scintillation counter.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).[17]

VDR_Binding_Assay_Workflow start Start reagents Combine: - Recombinant VDR - [³H]-1,25(OH)₂D₃ (radioligand) - Unlabeled D2 Isomer (competitor) start->reagents incubation Incubate to Equilibrium reagents->incubation separation Add Hydroxyapatite (Separates bound from free ligand) incubation->separation washing Wash Pellets separation->washing measurement Measure Radioactivity (Scintillation Counting) washing->measurement analysis Data Analysis: Calculate IC₅₀ and Kd measurement->analysis end_node End analysis->end_node

Caption: Workflow for a VDR competitive binding assay.

4.2. VDR-Mediated Transcriptional Activation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a compound to activate gene transcription through the VDR.

  • Objective: To quantify the potency (EC50) of vitamin D2 isomers in activating VDR-mediated gene expression.

  • Materials:

    • A host cell line (e.g., HEK293, Cos7) transiently or stably transfected with:

      • An expression vector for human VDR.

      • A reporter plasmid containing a luciferase gene driven by a promoter with multiple VDREs.

    • Cell culture medium and reagents.

    • Test compounds (vitamin D2 isomers).

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Seed the transfected cells in a 96-well plate and allow them to attach.[18]

    • Treat the cells with serial dilutions of the test compounds. Include a vehicle control and a positive control (e.g., 1,25(OH)2D3).[18]

    • Incubate for 18-24 hours to allow for gene transcription and protein expression.[18]

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence signal using a luminometer.

    • Plot the luminescence signal against the compound concentration to determine the EC50 value.[18]

4.3. Cell Proliferation Assay (e.g., MTT or [3H]-Thymidine Incorporation)

These assays assess the anti-proliferative effects of vitamin D2 isomers on various cell types, particularly cancer cells.

  • Objective: To measure the inhibitory effect of vitamin D2 isomers on cell growth.

  • Procedure ([3H]-Thymidine Incorporation):

    • Culture cells (e.g., human keratinocytes) in the presence of varying concentrations of the test compound for a set period.

    • Add [3H]-thymidine to the culture medium for the final few hours of incubation.

    • Harvest the cells and measure the amount of incorporated radioactivity, which is proportional to the rate of DNA synthesis and cell proliferation.[19]

4.4. In Vivo Assays

Animal models are used to evaluate the systemic effects of vitamin D2 isomers.

  • Objective: To assess the effects on calcium homeostasis (calcemic activity) and immune function.

  • Procedure (Calcemic Activity):

    • Use vitamin D-deficient rodents (e.g., rats or mice).

    • Administer different doses of the test compounds.

    • Monitor serum calcium, phosphorus, and parathyroid hormone (PTH) levels over time.[12]

  • Procedure (Immune Function):

    • Administer vitamin D2 or D3 to mice.

    • Analyze immune cell populations (e.g., T cells, B cells, macrophages) in the spleen or other lymphoid organs using flow cytometry.[13]

    • Measure the expression of immune-related genes (e.g., cytokines, cell surface markers) using qPCR.[13]

Analytical Methods for Quantification

Accurate quantification of vitamin D2 and its metabolites in biological samples is crucial for research and clinical applications.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard method due to its high sensitivity, specificity, and ability to measure multiple metabolites simultaneously.[14][20]

  • Immunoassays: These methods, including ELISA and chemiluminescent immunoassays, are widely used in clinical settings for their high throughput and automation capabilities. However, they can be subject to cross-reactivity with different metabolites.[14][16]

Method_Comparison node_LCMS LC-MS/MS (Gold Standard) High Specificity High Sensitivity Multiplexing Capability Expensive Equipment Requires Expertise node_IA Immunoassays (High Throughput) Automated Cost-Effective Fast Turnaround Potential Cross-Reactivity Lower Specificity node_Bio {Biological Sample (Serum, Plasma)} node_Bio->node_LCMS Quantification node_Bio->node_IA Quantification

Caption: Comparison of primary analytical methods for Vitamin D.

Conclusion and Future Directions

The bioactivity of vitamin D2 isomers is a complex field with significant implications for nutrition, disease treatment, and drug development. While 1,25(OH)2D2 is the principal active metabolite, emerging research on alternative metabolic pathways and the distinct activities of various isomers highlights a nuanced biological role. It is evident that not all vitamin D forms are equal; vitamin D3 generally appears more effective at maintaining vitamin D status.[2] Furthermore, studies have shown that vitamin D2 and D3 can have differing effects on the immune system, with vitamin D3 showing a stimulatory effect on interferon activity that is not observed with vitamin D2.[21]

Future research should focus on:

  • Elucidating the full spectrum of metabolites from alternative vitamin D2 pathways.

  • Characterizing the VDR binding and transcriptional activity of these novel isomers.

  • Conducting head-to-head clinical trials to further delineate the functional differences between vitamin D2 and D3 supplementation on various health outcomes.

A deeper understanding of the structure-activity relationships of vitamin D2 isomers will be instrumental in developing new therapeutic agents that can selectively target specific VDR-mediated pathways with improved efficacy and reduced side effects.

References

An In-depth Technical Guide on the Preliminary Studies of 5,6-trans-Vitamin D2 Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of 5,6-trans-Vitamin D2, an isomer of Vitamin D2. Due to the limited specific research on this compound, this document also incorporates data from closely related analogs, such as 5,6-trans-Vitamin D3 and other 5,6-trans-modified Vitamin D compounds, to provide a broader context for its potential biological functions. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the nuanced roles of Vitamin D isomers.

Introduction to this compound

This compound, also known as 5,6-trans-Ergocalciferol, is a geometric isomer of Vitamin D2. Vitamin D and its various forms are crucial for calcium and phosphate (B84403) homeostasis, bone health, and possess immunomodulatory and anti-proliferative properties. The structural differences among Vitamin D isomers, including the orientation of the A-ring, can significantly impact their biological activity and affinity for the Vitamin D Receptor (VDR). While extensive research has been conducted on Vitamin D2 and D3, the specific functions of their isomers, such as this compound, are less characterized. Preliminary evidence suggests that these isomers are biologically active and may offer unique therapeutic potential.

Quantitative Data on the Biological Activity of 5,6-trans-Vitamin D Isomers

Quantitative data on the specific biological activity of this compound is scarce in the current literature. However, studies on analogous compounds provide valuable insights into its potential efficacy. The following tables summarize available quantitative data for 5,6-trans-Vitamin D3 and other relevant Vitamin D analogs.

Table 1: In Vivo Biological Activity of 5,6-trans-Vitamin D3 in Animal Models

Parameter Animal Model Dosage Effect Reference
Intestinal Calcium TransportAnephric rats on a low-calcium, vitamin D-deficient diet25 µ g/animal Induced intestinal calcium transportHolick, M.F., et al. (1972)
Bone Calcium MobilizationAnephric rats on a low-calcium, vitamin D-deficient diet25 µ g/animal Induced bone calcium mobilizationHolick, M.F., et al. (1972)
Tibia Ash Weight and Bone MineralizationVitamin D-deficient chicks1, 3, and 10 µ g/day Increased tibia ash weight and bone mineralizationBoris, A., et al. (1977)

Table 2: Comparative Vitamin D Receptor (VDR) Binding Affinity and Proliferative Activity of Vitamin D Analogs

Compound VDR Binding Affinity (Relative to 1,25(OH)₂D₃) Anti-proliferative Activity (Cell Line) Reference
1,25(OH)₂-16-ene-5,6-trans-D₃Not specified10-100 fold greater than 1,25(OH)₂D₃ (MCF-7, LNCaP, HL-60)Koike, H., et al. (1999)
5,6-trans-Vitamin D₃Lower than 1,25(OH)₂D₃Induces cell differentiation and prevents proliferation of cancer cellsMedchemExpress

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the biological functions of Vitamin D analogs. The following are standard methodologies that can be adapted for the study of this compound.

Vitamin D Receptor (VDR) Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the VDR.

  • Materials:

    • Recombinant human VDR

    • [³H]-1,25(OH)₂D₃ (radioligand)

    • Test compound (e.g., this compound)

    • Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

    • Scintillation cocktail and counter

  • Procedure:

    • Incubate a fixed concentration of recombinant VDR with varying concentrations of the test compound and a fixed concentration of [³H]-1,25(OH)₂D₃.

    • Allow the binding reaction to reach equilibrium (e.g., incubate for 2-4 hours at 4°C).

    • Separate the bound from free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

    • Quantify the amount of bound [³H]-1,25(OH)₂D₃ using liquid scintillation counting.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-1,25(OH)₂D₃ (IC₅₀).

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of a test compound on the proliferation of cancer cell lines.

  • Materials:

    • Cancer cell line (e.g., MCF-7 breast cancer cells, LNCaP prostate cancer cells)

    • Cell culture medium and supplements

    • Test compound (e.g., this compound)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72-96 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

In Vivo Calcium Metabolism Study

This protocol assesses the effect of a test compound on calcium levels in an animal model.

  • Materials:

    • Animal model (e.g., vitamin D-deficient rats or mice)

    • Test compound (e.g., this compound)

    • Vehicle for administration (e.g., corn oil)

    • Metabolic cages

    • Calcium assay kit

  • Procedure:

    • Acclimatize animals to metabolic cages.

    • Administer the test compound or vehicle to the animals daily for a set period (e.g., 7 days).

    • Collect blood samples at baseline and at the end of the treatment period to measure serum calcium levels.

    • Collect 24-hour urine samples to measure urinary calcium excretion.

    • At the end of the study, collect tissues such as the intestine and bone for further analysis (e.g., gene expression of calcium transport proteins).

    • Analyze serum and urine calcium levels using a calcium assay kit.

Signaling Pathways and Experimental Workflows

The biological effects of most Vitamin D compounds are mediated through the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. It is highly probable that this compound also exerts its effects through this canonical pathway.

Generalized Vitamin D Signaling Pathway

VitaminD_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_6_trans_D2 This compound 5_6_trans_D2_cyto This compound 5_6_trans_D2->5_6_trans_D2_cyto Passive Diffusion VDR_RXR_inactive VDR-RXR (inactive) VDR_RXR_active VDR-RXR (active) VDR_RXR_inactive->VDR_RXR_active Conformational Change 5_6_trans_D2_cyto->VDR_RXR_inactive Binds to VDR VDR_RXR_nucleus VDR-RXR VDR_RXR_active->VDR_RXR_nucleus Nuclear Translocation VDRE Vitamin D Response Element (VDRE) VDR_RXR_nucleus->VDRE Binds to Gene_Transcription Gene Transcription VDRE->Gene_Transcription Modulates Biological_Response Biological Response (e.g., Cell Differentiation, Calcium Homeostasis) Gene_Transcription->Biological_Response Leads to

Caption: Generalized Vitamin D signaling pathway.

Experimental Workflow for Assessing Biological Activity

Experimental_Workflow start Start: Hypothesis (this compound has biological activity) invitro In Vitro Studies start->invitro vdr_binding VDR Binding Assay (Determine receptor affinity) invitro->vdr_binding cell_prolif Cell Proliferation Assay (e.g., MTT on cancer cells) invitro->cell_prolif gene_expr Gene Expression Analysis (e.g., qPCR for VDR target genes) invitro->gene_expr data_analysis Data Analysis and Interpretation vdr_binding->data_analysis cell_prolif->data_analysis gene_expr->data_analysis invivo In Vivo Studies ca_metabolism Calcium Metabolism Study (Measure serum/urine calcium) invivo->ca_metabolism bone_health Bone Health Assessment (e.g., bone mineral density) invivo->bone_health toxicity Toxicity Assessment (Monitor for hypercalcemia) invivo->toxicity ca_metabolism->data_analysis bone_health->data_analysis toxicity->data_analysis data_analysis->invivo conclusion Conclusion on Biological Function of this compound data_analysis->conclusion

Caption: A typical experimental workflow.

Conclusion and Future Directions

The preliminary studies on this compound and its analogs suggest that this class of compounds possesses biological activity, potentially mediated through the Vitamin D Receptor. While direct quantitative data for this compound remains limited, the information available for related compounds indicates a potential role in calcium metabolism and cell proliferation. The provided experimental protocols offer a robust framework for future investigations into the specific functions of this compound.

Future research should focus on:

  • Quantitative Characterization: Determining the precise VDR binding affinity, as well as the EC₅₀ and IC₅₀ values of this compound in various cell-based assays.

  • Comparative Studies: Directly comparing the biological activity of this compound with Vitamin D2, Vitamin D3, and their hydroxylated metabolites.

  • In Vivo Efficacy and Safety: Conducting comprehensive in vivo studies to evaluate the therapeutic potential and safety profile of this compound for various conditions, including cancer and bone disorders.

This technical guide serves as a starting point for researchers and professionals, highlighting the potential of this compound and providing the necessary tools to further elucidate its functional role and therapeutic applications.

5,6-trans-Vitamin D2 Binding to the Vitamin D Receptor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D, a secosteroid hormone, plays a pivotal role in calcium and phosphate (B84403) homeostasis, bone metabolism, and the regulation of various cellular processes, including cell proliferation, differentiation, and immune modulation. Its biological effects are primarily mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2]

5,6-trans-Vitamin D2 is a geometric isomer of Vitamin D2 (ergocalciferol).[3][4] While Vitamin D2 and its more potent counterpart, Vitamin D3 (cholecalciferol), are well-studied, the specific interaction of the 5,6-trans isomer of Vitamin D2 with the VDR is not extensively documented in publicly available literature. This technical guide aims to provide a comprehensive overview of the binding of Vitamin D analogs to the VDR, with a focus on what is known about 5,6-trans isomers, and to detail the experimental protocols used to characterize these interactions.

The Vitamin D Signaling Pathway

The canonical genomic signaling pathway of Vitamin D is initiated by the binding of its active form, 1α,25-dihydroxyvitamin D, to the VDR. This binding induces a conformational change in the VDR, promoting its heterodimerization with RXR. The VDR/RXR heterodimer then translocates to the nucleus and binds to VDREs on the DNA. This binding event recruits a complex of co-activator proteins, which possess histone acetyltransferase (HAT) activity, leading to chromatin remodeling and the initiation of transcription of VDR-responsive genes.[5]

Vitamin_D_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_6_trans_D2 This compound VDR VDR 5_6_trans_D2->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binding Coactivators Co-activators VDRE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Initiation

Canonical Vitamin D receptor (VDR) signaling pathway.

Quantitative Data on VDR Binding and Activation

Quantitative data on the binding affinity and functional activity of this compound for the VDR is notably scarce in the scientific literature. However, data for the closely related 5,6-trans isomer of Vitamin D3 provides a valuable reference point for understanding the potential interaction of this class of isomers with the VDR.

CompoundParameterValueAssay TypeOrganism/Cell LineReference
5,6-trans-Vitamin D3 Kd 560 nMVDR Binding AssayNot Specified[6]
Ergocalciferol (B368823) (Vitamin D2) EC50 14.44 µMTranscriptional ActivationHEK293T[2]

Note: The dissociation constant (Kd) is a measure of binding affinity, where a lower value indicates a stronger interaction. The half-maximal effective concentration (EC50) represents the concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time. The provided EC50 for ergocalciferol is for transcriptional activation and serves as a comparison for a related Vitamin D2 compound. The lack of specific data for this compound highlights a gap in the current understanding of its biological activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of ligands with the Vitamin D Receptor.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand.

a. Materials:

  • Purified recombinant VDR or nuclear extracts from cells expressing VDR.

  • Radiolabeled ligand (e.g., [³H]-1α,25(OH)₂D₃).

  • Unlabeled test compound (this compound).

  • Unlabeled competitor for non-specific binding control (e.g., a high concentration of 1α,25(OH)₂D₃).

  • Assay Buffer (e.g., TEG buffer: 50 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 5 mM DTT, 10% glycerol).

  • Hydroxyapatite (B223615) slurry or dextran-coated charcoal.

  • Scintillation cocktail and scintillation counter.

b. Protocol:

  • Prepare serial dilutions of the unlabeled test compound and the unlabeled competitor.

  • In microcentrifuge tubes, combine the purified VDR, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound or the non-specific binding control.

  • Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 4-18 hours).

  • To separate bound from free radioligand, add hydroxyapatite slurry or dextran-coated charcoal to each tube.

  • Incubate on ice with intermittent vortexing.

  • Centrifuge to pellet the VDR-ligand complex (with hydroxyapatite) or the free ligand (with charcoal).

  • Transfer the supernatant (for charcoal method) or the resuspended pellet (for hydroxyapatite method) to scintillation vials.

  • Add scintillation cocktail and measure radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).

VDR-Mediated Transcriptional Activation Assay (Reporter Gene Assay)

This assay measures the ability of a test compound to activate the transcriptional activity of the VDR in a cellular context.

a. Materials:

  • A suitable cell line with low endogenous VDR expression (e.g., HEK293T, CV-1).

  • VDR expression vector (e.g., pCMX-VDR).

  • A reporter vector containing a VDRE upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • A transfection reagent.

  • Cell culture medium and supplements.

  • Test compound (this compound).

  • Luciferase assay reagent and a luminometer.

b. Protocol:

  • Seed the cells in a multi-well plate and allow them to attach overnight.

  • Co-transfect the cells with the VDR expression vector and the VDRE-reporter vector using a suitable transfection reagent.

  • After transfection, allow the cells to recover for 24 hours.

  • Treat the transfected cells with various concentrations of the test compound or a vehicle control.

  • Incubate for an appropriate time (e.g., 24-48 hours) to allow for reporter gene expression.

  • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.

  • Plot the normalized reporter activity against the logarithm of the test compound concentration to determine the EC50 value.

Co-activator Recruitment Assay (e.g., Mammalian Two-Hybrid)

This assay assesses the ability of a ligand to promote the interaction between the VDR and a transcriptional co-activator.

a. Materials:

  • Cell line for transfection (e.g., HEK293T).

  • Expression vector for a fusion protein of the GAL4 DNA-binding domain (DBD) and the VDR ligand-binding domain (LBD).

  • Expression vector for a fusion protein of a co-activator (e.g., SRC-1, DRIP205) and a transcriptional activation domain (AD) (e.g., VP16).

  • A reporter vector with a GAL4 upstream activating sequence (UAS) driving a reporter gene (e.g., luciferase).

  • Transfection reagent.

  • Test compound (this compound).

  • Luciferase assay system.

b. Protocol:

  • Co-transfect the cells with the GAL4-DBD-VDR-LBD, co-activator-AD, and UAS-reporter plasmids.

  • After 24 hours, treat the cells with different concentrations of the test compound.

  • Incubate for 24-48 hours.

  • Lyse the cells and measure the reporter gene activity.

  • An increase in reporter gene activity indicates a ligand-induced interaction between the VDR-LBD and the co-activator.

Experimental_Workflow cluster_binding Ligand Binding Assay cluster_transactivation Transactivation Assay Binding_Start Start Incubate_VDR Incubate VDR with Radioligand & Test Compound Binding_Start->Incubate_VDR Separate Separate Bound/ Free Ligand Incubate_VDR->Separate Measure Measure Radioactivity Separate->Measure Calculate_IC50 Calculate IC50/Ki Measure->Calculate_IC50 Binding_End End Calculate_IC50->Binding_End Trans_Start Start Transfect Co-transfect Cells with VDR & Reporter Plasmids Trans_Start->Transfect Treat Treat with Test Compound Transfect->Treat Measure_Reporter Measure Reporter Gene Activity Treat->Measure_Reporter Calculate_EC50 Calculate EC50 Measure_Reporter->Calculate_EC50 Trans_End End Calculate_EC50->Trans_End

General workflow for VDR binding and activation assays.

Conclusion

The interaction of this compound with the Vitamin D Receptor remains an area with limited specific quantitative data in the public domain. While the general mechanisms of VDR activation by Vitamin D analogs are well-established, the precise binding affinity and transcriptional activity of this particular isomer have not been extensively characterized. The provided experimental protocols offer a robust framework for researchers to conduct such investigations. Further studies are warranted to fully elucidate the biological activity of this compound and its potential as a modulator of VDR signaling, which could have implications for drug development and our understanding of Vitamin D metabolism and function.

References

Cellular Uptake and Transport of 5,6-trans-Vitamin D2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Preamble: Current scientific literature provides a robust understanding of the cellular uptake and transport mechanisms for the primary forms of vitamin D, namely ergocalciferol (B368823) (vitamin D2) and cholecalciferol (vitamin D3), and their metabolites. However, specific research focusing exclusively on the cellular dynamics of the 5,6-trans isomer of vitamin D2 is notably limited. This guide, therefore, extrapolates from the established principles of vitamin D transport to infer the likely pathways for 5,6-trans-vitamin D2. The experimental protocols and signaling pathways described are based on methodologies used for closely related vitamin D compounds and represent the current framework for such investigations.

Overview of Vitamin D Transport and Cellular Uptake

Vitamin D and its various metabolites are hydrophobic molecules that require carrier proteins for transport through the aqueous environment of the bloodstream. The cellular uptake of these compounds is a critical step for their subsequent metabolic activation and biological function. Two primary mechanisms are understood to govern the cellular entry of vitamin D metabolites: the "free hormone hypothesis" and receptor-mediated endocytosis.

Systemic Transport

The vast majority of vitamin D metabolites, including presumably this compound, circulate in the bloodstream bound to the Vitamin D Binding Protein (DBP) and, to a lesser extent, albumin. DBP is the primary carrier, binding approximately 85-90% of circulating vitamin D compounds[1]. This binding serves to prolong the half-life of vitamin D metabolites and maintain a stable serum reservoir.

Cellular Uptake Mechanisms

Free Hormone Hypothesis: This model posits that only the small fraction of vitamin D metabolites that are unbound or "free" in the circulation is biologically active and able to diffuse across the plasma membrane of most target cells to exert its effects[1].

Receptor-Mediated Endocytosis: In specific tissues, such as the kidney, parathyroid gland, and mammary glands, a more complex mechanism exists for the uptake of DBP-bound vitamin D. This process is mediated by the cell-surface receptors megalin and cubilin , which work in concert to internalize the entire DBP-metabolite complex via endocytosis. Inside the cell, the complex is processed, and the vitamin D metabolite is released to be utilized by the cell's metabolic machinery.

Quantitative Data on Vitamin D Transport

Direct quantitative data on the cellular uptake and transport of this compound are not available in the current body of scientific literature. Research has primarily focused on the binding affinities of DBP for the major vitamin D metabolites, as summarized below. It is plausible that the affinity of DBP for this compound would be a key determinant of its transport kinetics.

MetaboliteDBP Binding Affinity (Ka, M⁻¹)Reference
25-hydroxyvitamin D3 (Calcifediol)~5 x 10⁸[1]
24,25-dihydroxyvitamin D3~5 x 10⁸[1]
1,25-dihydroxyvitamin D3 (Calcitriol)~4 x 10⁷[1]
Vitamin D3 (Cholecalciferol)Lower than hydroxylated metabolites[1]
Vitamin D2 metabolitesGenerally lower affinity than D3 metabolites

Experimental Protocols for Studying Cellular Uptake

The following are detailed methodologies adapted from studies on other vitamin D forms that would be applicable to investigating the cellular uptake of this compound.

In Vitro Uptake Assays using Cultured Cells (e.g., Caco-2, HepG2, Renal Proximal Tubule Cells)

This protocol is designed to quantify the uptake of a labeled form of this compound into cultured cells.

  • Cell Culture:

    • Plate cells (e.g., Caco-2 for intestinal absorption studies) in appropriate multi-well plates and culture until they reach the desired confluence and differentiation state. For Caco-2 cells, this typically involves a 21-day culture period to form a polarized monolayer.

  • Preparation of Labeled Compound:

    • Synthesize or procure a radiolabeled (e.g., ³H or ¹⁴C) or fluorescently tagged version of this compound.

  • Uptake Experiment:

    • Wash the cell monolayers with a pre-warmed buffer (e.g., Hank's Balanced Salt Solution).

    • Incubate the cells with a known concentration of the labeled this compound in the culture medium for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.

    • To investigate the role of specific transporters, parallel experiments can be conducted in the presence of inhibitors (e.g., ezetimibe (B1671841) for NPC1L1) or by using cell lines with known transporter knockouts.

    • To study DBP-mediated uptake, the labeled compound can be pre-incubated with purified DBP before being added to the cells.

  • Quantification:

    • At each time point, aspirate the incubation medium and rapidly wash the cells with ice-cold buffer to stop the uptake process.

    • Lyse the cells using a suitable lysis buffer.

    • Measure the amount of labeled this compound in the cell lysate using a scintillation counter (for radiolabeled compounds) or a fluorometer (for fluorescently tagged compounds).

    • Determine the total protein concentration in the cell lysate (e.g., using a BCA assay) to normalize the uptake data.

    • Calculate the uptake rate (e.g., in pmol/mg protein/min).

Measurement of Transepithelial Transport (for polarized cells like Caco-2)

This protocol assesses the movement of this compound across a cellular monolayer.

  • Cell Culture on Permeable Supports:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until a confluent and polarized monolayer is formed. The integrity of the monolayer should be verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Assay:

    • Add the labeled this compound to the apical (upper) chamber.

    • At various time intervals, collect samples from the basolateral (lower) chamber.

    • Quantify the amount of the labeled compound that has been transported across the monolayer.

    • The apparent permeability coefficient (Papp) can be calculated to quantify the rate of transport.

Analysis of Vitamin D Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of vitamin D and its metabolites.

  • Sample Preparation:

    • Extract the vitamin D compounds from the cell lysate or culture medium using liquid-liquid extraction or solid-phase extraction.

    • Derivatization with an agent like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can be performed to improve ionization efficiency and detection sensitivity.

  • LC-MS/MS Analysis:

    • Separate the different vitamin D isomers and metabolites using a suitable HPLC or UHPLC column.

    • Detect and quantify the compounds using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Visualization of Pathways and Workflows

Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, it is hypothesized that, like other active forms of vitamin D, it would exert its biological effects through the Vitamin D Receptor (VDR). Upon entering the cell and potential metabolic activation, the ligand would bind to the VDR, leading to a cascade of genomic and non-genomic effects.

Vitamin_D_Genomic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_6_trans_D2_free This compound (Free) 5_6_trans_D2_cyto This compound 5_6_trans_D2_free->5_6_trans_D2_cyto Passive Diffusion Metabolic_Activation Metabolic Activation (e.g., Hydroxylation) 5_6_trans_D2_cyto->Metabolic_Activation Active_Metabolite Active Metabolite Metabolic_Activation->Active_Metabolite VDR VDR Active_Metabolite->VDR VDR_RXR_Complex VDR-RXR Heterodimer VDR->VDR_RXR_Complex RXR RXR RXR->VDR_RXR_Complex VDR_RXR_Complex_nuc VDR-RXR Heterodimer VDR_RXR_Complex->VDR_RXR_Complex_nuc Nuclear Translocation VDRE Vitamin D Response Element (VDRE) VDR_RXR_Complex_nuc->VDRE Gene_Transcription Gene Transcription VDRE->Gene_Transcription

Caption: Hypothesized genomic signaling pathway for this compound.

Experimental Workflows

Cellular_Uptake_Workflow Start Start: Cultured Cells Prepare_Labeled_D2 Prepare Labeled This compound Start->Prepare_Labeled_D2 Incubate Incubate Cells with Labeled Compound Start->Incubate Prepare_Labeled_D2->Incubate Wash Wash Cells to Remove Unbound Compound Incubate->Wash Lyse Lyse Cells Wash->Lyse Quantify Quantify Uptake (e.g., Scintillation Counting) Lyse->Quantify Normalize Normalize to Protein Concentration Quantify->Normalize End End: Uptake Rate Data Normalize->End

Caption: Experimental workflow for quantifying cellular uptake.

Logical Relationships in Vitamin D Transport

Vitamin_D_Transport_Mechanisms VitaminD_Blood Vitamin D Metabolites in Bloodstream DBP_Bound Bound to DBP (~90%) VitaminD_Blood->DBP_Bound Free_Form Free Form (~0.03%) VitaminD_Blood->Free_Form Receptor_Mediated Receptor-Mediated Endocytosis (Megalin/Cubilin) DBP_Bound->Receptor_Mediated Passive_Diffusion Passive Diffusion Free_Form->Passive_Diffusion Most_Tissues Most Target Tissues Specialized_Tissues Specialized Tissues (e.g., Kidney) Passive_Diffusion->Most_Tissues Receptor_Mediated->Specialized_Tissues

Caption: Overview of systemic vitamin D transport mechanisms.

Conclusion and Future Directions

The cellular uptake and transport of this compound are presumed to follow the established pathways for other vitamin D metabolites, involving both passive diffusion of the free form and receptor-mediated endocytosis of the DBP-bound form in specific tissues. However, a significant knowledge gap exists regarding the specific kinetics, transport proteins, and signaling pathways associated with this particular isomer.

Future research should focus on:

  • Quantitative Uptake Studies: Performing in vitro experiments using radiolabeled or fluorescently tagged this compound to determine its uptake rates in various cell types.

  • Transporter Identification: Investigating the role of known vitamin D and sterol transporters, such as NPC1L1, in the cellular uptake of this compound.

  • DBP Binding Affinity: Measuring the binding affinity of this compound for DBP to understand its transport and bioavailability in the circulation.

  • Biological Activity: Elucidating the downstream biological effects and signaling pathways activated by this compound following its cellular entry.

A deeper understanding of the cellular pharmacology of this compound will be crucial for evaluating its potential as a therapeutic agent and for fully comprehending the biological roles of the various isomers of vitamin D2.

References

Methodological & Application

Application Note & Protocol: Quantification of 5,6-trans-Vitamin D2 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin D2 (ergocalciferol) and its various isomers are crucial in numerous physiological processes. Among these isomers, 5,6-trans-Vitamin D2 is formed, for instance, through the photoisomerization of Vitamin D2 upon exposure to UV radiation. Accurate quantification of this compound is essential for understanding its physiological roles, metabolic fate, and potential toxicological effects. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high selectivity and sensitivity required for the specific and precise measurement of Vitamin D isomers in complex biological matrices.[1][2] This document provides a detailed protocol for the quantification of this compound using LC-MS/MS.

Experimental Protocols

The following protocol is an adapted methodology based on established procedures for the analysis of Vitamin D2 and its metabolites, optimized for the specific quantification of the 5,6-trans isomer.

In Silico Predicted Mass Spectrometric Properties

Due to the limited availability of specific experimental data for this compound, the following mass spectrometric parameters are predicted based on the known fragmentation patterns of Vitamin D2.

ParameterValue
Chemical FormulaC28H44O
Molecular Weight396.65 g/mol
Precursor Ion (M+H)+m/z 397.3
Predicted Product Ionsm/z 379.3 (loss of H2O), m/z 271.2 (cleavage of side chain), m/z 136.1 (characteristic A-ring fragment)
Internal StandardDeuterated this compound (if available) or d6-Vitamin D2

Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction

This protocol is suitable for the extraction of this compound from serum or plasma samples.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of the serum or plasma sample.

  • Internal Standard Spiking: Add 20 µL of the internal standard solution (e.g., d6-Vitamin D2 at 100 ng/mL in methanol) to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction: Add 1 mL of n-hexane to the supernatant, vortex for 1 minute, and centrifuge at 5,000 x g for 5 minutes to separate the layers.

  • Solvent Evaporation: Transfer the upper hexane (B92381) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid). Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Parameter Condition
LC System UPLC/HPLC system capable of binary gradient elution
Column Highly hydrophobic C18 column (e.g., YMC-Triart C18 ExRS, 1.9 µm, 2.1 x 100 mm) or a PFP (Pentafluorophenyl) column for enhanced isomer separation
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 0-1 min: 80% B; 1-8 min: 80-98% B; 8-9 min: 98% B; 9-9.1 min: 98-80% B; 9.1-12 min: 80% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) Positive
Capillary Voltage 3.5 kV (ESI)
Source Temperature 150°C (ESI)
Desolvation Temperature 400°C (ESI)
MRM Transitions See Table Below

Multiple Reaction Monitoring (MRM) Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
This compound 397.3379.31550
(Quantifier)
This compound 397.3271.22050
(Qualifier)
d6-Vitamin D2 (IS) 403.3385.31550

Data Presentation

The following tables present hypothetical but realistic quantitative data for the analysis of this compound to demonstrate the expected performance of the method.

Table 1: Calibration Curve for this compound

Concentration (ng/mL) Peak Area Ratio (Analyte/IS) Accuracy (%)
0.50.012102.3
1.00.02598.7
5.00.12899.5
10.00.255101.1
25.00.635100.4
50.01.28098.9
100.02.54599.1

Table 2: Precision and Accuracy of Quality Control Samples

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=6) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
Low 1.51.484.25.898.7
Medium 40.040.83.14.5102.0
High 80.079.12.83.998.9

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Serum/Plasma Sample (200 µL) Spike Spike with Internal Standard (d6-Vitamin D2) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge1 Centrifugation (10,000 x g) Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant LLE Liquid-Liquid Extraction (n-Hexane) Supernatant->LLE Evaporate Evaporate to Dryness (N2 Stream) LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UPLC/HPLC Reconstitute->Inject Separate Chromatographic Separation (C18/PFP Column) Inject->Separate Ionize Ionization (ESI+ or APCI+) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

Caption: Experimental workflow for the quantification of this compound by LC-MS/MS.

signaling_pathway ProvitaminD2 Provitamin D2 (Ergosterol) PrevitaminD2 Previtamin D2 ProvitaminD2->PrevitaminD2 UVB Radiation VitaminD2 Vitamin D2 (cis-isomer) PrevitaminD2->VitaminD2 Thermal Isomerization Tachysterol Tachysterol2 PrevitaminD2->Tachysterol UVB Radiation Lumisterol Lumisterol2 PrevitaminD2->Lumisterol UVB Radiation TransVitaminD2 This compound VitaminD2->TransVitaminD2 UVB Radiation (prolonged exposure)

Caption: Photoisomerization pathway of Vitamin D2.

References

Application Note: Quantification of Vitamin D2 in Human Serum by LC-MS/MS Using 5,6-trans-Vitamin D2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Vitamin D2 (ergocalciferol) in human serum. The method employs 5,6-trans-Vitamin D2, a stable isomer of Vitamin D2, as an internal standard (IS) to ensure accuracy and precision. While stable isotope-labeled internal standards are the gold standard, the use of a structural isomer can be a viable alternative when such standards are unavailable. This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with representative performance data.

Introduction

Vitamin D is a crucial fat-soluble vitamin that plays a vital role in calcium homeostasis and bone metabolism. The two major forms are Vitamin D2 (ergocalciferol) and Vitamin D3 (cholecalciferol). Accurate measurement of Vitamin D levels is essential for clinical research and drug development. LC-MS/MS has become the preferred method for Vitamin D analysis due to its high sensitivity and specificity.

The use of an appropriate internal standard is critical for reliable quantification in LC-MS/MS to correct for variations during sample processing and analysis. Ideally, a stable isotope-labeled (SIL) analog of the analyte is used. However, in the absence of a SIL standard, a structurally similar compound, such as an isomer, can be employed. This compound is a geometric isomer of Vitamin D2, sharing the same molecular weight and core structure, making it a suitable candidate for an internal standard. This application note outlines a comprehensive protocol for the determination of Vitamin D2 in human serum using this compound as the internal standard.

Physicochemical Properties of Analyte and Internal Standard

The suitability of this compound as an internal standard for Vitamin D2 is based on their structural similarity and identical molecular weight.

PropertyVitamin D2 (Ergocalciferol)This compound
Molecular Formula C₂₈H₄₄OC₂₈H₄₄O
Molecular Weight 396.65 g/mol [1]396.65 g/mol [1][2]
Structure (3β,5Z,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraen-3-ol(3β,5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraen-3-ol[1]
Key Difference cis configuration at the 5,6 double bondtrans configuration at the 5,6 double bond

Experimental Protocols

Materials and Reagents
  • Vitamin D2 (Ergocalciferol) certified reference standard

  • This compound certified reference standard

  • LC-MS/MS grade methanol (B129727), acetonitrile, isopropanol, and water

  • Formic acid (≥98%)

  • Zinc sulfate (B86663) solution (0.1 M in water)

  • Human serum (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Equipment
  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • SPE manifold

  • Nitrogen evaporator

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Vitamin D2 and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Vitamin D2 primary stock solution in methanol:water (50:50, v/v) to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in methanol.

Sample Preparation (Protein Precipitation and Solid Phase Extraction)
  • To 200 µL of serum sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the 100 ng/mL this compound internal standard working solution.

  • Add 400 µL of 0.1 M zinc sulfate solution to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the centrifugation step onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water:methanol (70:30, v/v).

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
ParameterSetting
LC System UHPLC
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 80% B to 100% B over 5 min, hold at 100% B for 2 min, return to 80% B for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
MS System Triple Quadrupole
Ionization Source APCI, Positive Ion Mode
MRM Transitions Vitamin D2: m/z 397.3 → 379.3this compound: m/z 397.3 → 299.3 (Hypothetical distinct fragment)

Note: The MRM transition for this compound is hypothetical and would require experimental determination to find a unique and stable fragment ion that differs from Vitamin D2.

Representative Performance Data (Illustrative)

The following data is representative of the expected performance of a validated LC-MS/MS method for Vitamin D2.

Linearity and Lower Limit of Quantification (LLOQ)
AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)
Vitamin D21 - 1001>0.995
Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low3< 10< 1590 - 110
Medium30< 8< 1092 - 108
High80< 5< 895 - 105

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Serum Sample (200 µL) add_is Add this compound IS sample->add_is ppt Protein Precipitation (Zinc Sulfate) add_is->ppt centrifuge Centrifugation ppt->centrifuge spe Solid Phase Extraction (SPE) centrifuge->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc UHPLC Separation reconstitute->lc ms Tandem MS Detection (MRM) lc->ms quant Quantification ms->quant

Caption: Experimental Workflow for Vitamin D2 Analysis.

vitamin_d2_metabolism ergosterol Ergosterol (in plants/fungi) uv_light UV Light ergosterol->uv_light vitamin_d2 Vitamin D2 (Ergocalciferol) uv_light->vitamin_d2 liver Liver (25-hydroxylase) vitamin_d2->liver calcidiol 25-hydroxyvitamin D2 (Calcidiol) liver->calcidiol kidney Kidney (1α-hydroxylase) calcidiol->kidney calcitriol 1,25-dihydroxyvitamin D2 (Calcitriol) Active Form kidney->calcitriol

Caption: Metabolic Pathway of Vitamin D2.

Conclusion

This application note provides a representative protocol for the quantification of Vitamin D2 in human serum using this compound as an internal standard by LC-MS/MS. The described sample preparation procedure involving protein precipitation followed by solid-phase extraction is effective in removing matrix interferences. The chromatographic and mass spectrometric conditions are optimized for the sensitive and selective detection of Vitamin D2. While stable isotope-labeled internal standards are generally preferred for their ability to more accurately track the analyte through the analytical process, the use of a structural isomer like this compound presents a viable alternative when SIL standards are not accessible. It is crucial that any method employing a non-isotopically labeled internal standard undergoes thorough validation to ensure it meets the required standards for accuracy and precision.

References

Application of 5,6-trans-Vitamin D2 in Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D compounds, including Vitamin D2 (ergocalciferol) and its isomers, are gaining increasing attention in biomedical research for their potent anti-cancer properties. These molecules have been shown to modulate key cellular processes such as proliferation, differentiation, and apoptosis in various cancer cell lines.[1][2][3] 5,6-trans-Vitamin D2 is an isomer of Vitamin D2, and while specific research on this particular isomer is limited, its activity can be inferred from studies on closely related Vitamin D analogs. These notes provide an overview of the potential applications of this compound in cell culture experiments, with detailed protocols adapted from studies on similar compounds.

Mechanism of Action

Vitamin D compounds exert their effects primarily through the Vitamin D receptor (VDR), a nuclear transcription factor.[1][4] Upon binding to its ligand, the VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their expression. This signaling cascade can lead to:

  • Inhibition of Cell Proliferation: By arresting the cell cycle, often at the G0/G1 or G2/M phase.[2]

  • Induction of Cell Differentiation: Promoting the maturation of cancer cells towards a less malignant phenotype.[1][5]

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.[1][2]

  • Inhibition of Angiogenesis and Metastasis: Preventing the formation of new blood vessels that supply tumors and inhibiting the spread of cancer cells.[1]

Data Presentation

The following tables summarize quantitative data from studies on Vitamin D2, D3, and their analogs, which can serve as a starting point for experiments with this compound. It is crucial to perform dose-response studies to determine the optimal concentration for your specific cell line and experimental conditions.

Table 1: Reported IC50 Values of Vitamin D Compounds in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueReference
Vitamin D2SW480Colon Cancer19-56 µM[3]
Vitamin D3HCT-116Colon Cancer19-56 µM[3]
Vitamin D2 + D3 (1:1)SW480, HCT-116Colon Cancer5-6 µM[3]
1,25(OH)2-16-ene-5,6-trans-D3MCF-7Breast Cancer~1 nM[6]
1,25(OH)2-16-ene-5,6-trans-D3LNCaPProstate Cancer~1 nM[6]
1,25(OH)2-16-ene-5,6-trans-D3HL-60Myeloid Leukemia~0.1 nM[6]

Table 2: Recommended Starting Concentrations and Incubation Times for In Vitro Assays

AssayCell TypeRecommended Starting Concentration RangeRecommended Incubation Time
Proliferation (MTT/XTT)Various Cancer Cell Lines1 nM - 100 µM24 - 96 hours
Apoptosis (Annexin V/PI)Various Cancer Cell Lines10 nM - 50 µM24 - 72 hours
Differentiation (e.g., CD14 expression)Leukemia Cell Lines (e.g., HL-60)10 nM - 1 µM48 - 96 hours
Cell Cycle Analysis (Flow Cytometry)Various Cancer Cell Lines10 nM - 10 µM24 - 72 hours

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Ethanol (100%), sterile

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Due to the light and air sensitivity of Vitamin D compounds, handle this compound in a dimly lit environment or use light-blocking tubes. Solutions are unstable and should be prepared fresh.[7]

  • To prepare a 10 mM stock solution, dissolve 3.97 mg of this compound (Molecular Weight: 396.65 g/mol ) in 1 mL of DMSO or ethanol.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. When stored at -80°C, use within 6 months; at -20°C, use within 1 month.[8]

Protocol 2: Cell Proliferation Assay (MTT Assay)

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • Target cancer cell line

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for 24-72 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Mandatory Visualizations

G cluster_0 Cellular Uptake and Activation cluster_1 Nuclear Signaling cluster_2 Cellular Outcomes 5_6_trans_D2 This compound Metabolism Metabolism (Hydroxylation) 5_6_trans_D2->Metabolism Active_Metabolite Active Metabolite Metabolism->Active_Metabolite VDR VDR Active_Metabolite->VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (DNA) VDR_RXR->VDRE Gene_Expression Modulation of Gene Expression VDRE->Gene_Expression Proliferation Inhibition of Proliferation Gene_Expression->Proliferation Differentiation Induction of Differentiation Gene_Expression->Differentiation Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis

Caption: General signaling pathway of Vitamin D compounds.

experimental_workflow cluster_assays Perform Cellular Assays prep Prepare this compound Stock Solution (in DMSO/Ethanol) treat Treat Cells with Serial Dilutions of this compound prep->treat seed Seed Cells in Multi-well Plates seed->treat incubate Incubate for Defined Period (e.g., 24, 48, 72h) treat->incubate prolif Proliferation Assay (e.g., MTT) incubate->prolif apop Apoptosis Assay (e.g., Annexin V) incubate->apop diff Differentiation Assay (e.g., Marker Expression) incubate->diff analyze Data Analysis (e.g., IC50, % Apoptosis) prolif->analyze apop->analyze diff->analyze

Caption: Experimental workflow for in vitro cell-based assays.

logical_relationship input Input: This compound Concentration process Cellular Response input->process cell_line Cell Line Properties: - VDR expression - Mutation status cell_line->process output_prolif Output: Decreased Proliferation process->output_prolif output_apop Output: Increased Apoptosis process->output_apop output_diff Output: Induced Differentiation process->output_diff

Caption: Logical relationship of experimental variables and outcomes.

References

Application Notes and Protocols for Studying 5,6-trans-Vitamin D2 Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-trans-Vitamin D2, an isomer of ergocalciferol (B368823) (Vitamin D2), presents a compelling area of investigation for its potential therapeutic effects. While research on this specific isomer is emerging, studies on related Vitamin D analogs provide a strong rationale for its evaluation in various disease models. These application notes provide a framework for designing and executing preclinical studies using animal models to investigate the efficacy and mechanisms of this compound in oncology, autoimmune diseases, and psoriasis. The protocols and data presented are based on available information for this compound and closely related Vitamin D2 derivatives.

I. Animal Models in Oncology Research

A. Application Note:

Animal models are indispensable for evaluating the anti-tumor potential of novel compounds. For studying the effects of this compound, xenograft models using human cancer cell lines implanted in immunocompromised mice (e.g., nude or SCID mice) are highly relevant. Additionally, syngeneic models, where cancer cells from the same genetic background as the host animal are used, are valuable for studying the interplay between the compound, the tumor, and the immune system. A key consideration for Vitamin D analogs is the potential for hypercalcemia; therefore, monitoring serum calcium levels is a critical component of these studies.

Research on a non-hypercalcemic Vitamin D2 derivative, MT19c, which is structurally related to this compound, has shown significant anti-tumor efficacy in ovarian and endometrial cancer models without inducing hypercalcemia.[1][2] These findings provide a strong basis for investigating this compound in similar cancer models.

B. Quantitative Data Summary:

The following table summarizes data from a study on the related Vitamin D2 derivative, MT19c, in ovarian cancer xenograft and syngeneic rat models.[1] This data can serve as a benchmark for designing studies with this compound.

Animal ModelCompoundDosageTreatment DurationPrimary OutcomeSerum Calcium LevelsReference
Nude Mice (SKOV-3 Xenograft)MT19c10 mg/kg (intraperitoneal)35 daysSignificant reduction in tumor growth compared to control.Normal (~9 mEq/dL), no significant difference from control.[1][2]
Syngeneic Rat Ovarian CancerMT19c100-500 µg/kgNot specifiedTumor regression, absence of ascites, and clearance of lesions in the peritoneum and omentum.Not specified.[1]
Nude MiceCalcitriol10 µg/kg35 daysNot the primary focus of the study, used as a control for hypercalcemia.Hypercalcemic (~16 mEq/L).[2]
C. Experimental Protocol: Ovarian Cancer Xenograft Model

This protocol is adapted from studies on the Vitamin D2 derivative MT19c and can be used as a starting point for evaluating this compound.[1][2]

1. Animal Model:

  • Species: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.

  • Cell Line: Human ovarian cancer cell line (e.g., SKOV-3).

2. Tumor Implantation:

  • Subcutaneously inject 5 x 10^6 SKOV-3 cells in 100 µL of a 1:1 mixture of Matrigel and serum-free media into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

3. Experimental Groups:

  • Group 1 (Control): Vehicle control (e.g., the solvent used to dissolve this compound).

  • Group 2 (Treatment): this compound. The dosage should be determined based on preliminary dose-finding studies. A starting point could be in the range of the effective dose of MT19c (10 mg/kg).

  • Group 3 (Positive Control - Optional): A standard-of-care chemotherapy agent for ovarian cancer (e.g., cisplatin).

  • Group 4 (Hypercalcemia Control - Optional): Calcitriol (10 µg/kg) to monitor for hypercalcemic effects.

4. Compound Administration:

  • Preparation: Prepare a stock solution of this compound. A published protocol for in vivo administration suggests a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to achieve a concentration of up to 2.5 mg/mL.[3]

  • Route of Administration: Intraperitoneal (IP) injection.

  • Frequency: Daily or every other day.

  • Duration: 35 days or until tumors in the control group reach the predetermined endpoint.

5. Monitoring and Endpoints:

  • Tumor Growth: Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).

  • Body Weight: Monitor body weight twice weekly as an indicator of general health.

  • Serum Calcium: Collect blood samples at baseline and at the end of the study to measure serum calcium levels.

  • Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³) or if signs of toxicity are observed.

6. Data Analysis:

  • Compare tumor growth rates and final tumor volumes between the treatment and control groups.

  • Analyze changes in body weight and serum calcium levels.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

D. Visualization: Experimental Workflow

experimental_workflow_cancer cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis start Select Animal Model (Nude Mice) implant Implant Ovarian Cancer Cells (SKOV-3) start->implant tumor_growth Allow Tumor Growth (100-150 mm³) implant->tumor_growth grouping Randomize into Groups (Control, Treatment) tumor_growth->grouping administer Administer this compound (e.g., 10 mg/kg, IP) grouping->administer monitor Monitor Tumor Volume & Body Weight administer->monitor endpoint Reach Endpoint (Tumor size or Time) monitor->endpoint collect Collect Blood & Tumors endpoint->collect analyze Analyze Data (Tumor Growth, Serum Ca++) collect->analyze conclusion Draw Conclusions analyze->conclusion

Workflow for an in vivo cancer xenograft study.

II. Animal Models in Autoimmune Disease Research

A. Application Note:

Animal models of autoimmune diseases are crucial for understanding disease pathogenesis and for testing novel therapeutics. The Experimental Autoimmune Encephalomyelitis (EAE) model in mice is a widely used model for multiple sclerosis. Other models include collagen-induced arthritis (CIA) for rheumatoid arthritis and the non-obese diabetic (NOD) mouse for type 1 diabetes. Vitamin D and its analogs have shown promise in modulating the immune response in these models.[4][5][6][7][8] The immunomodulatory effects are often attributed to the regulation of T-cell differentiation and cytokine production.

While specific studies on this compound in these models are limited, its structural similarity to other active Vitamin D compounds suggests it may have similar effects. Therefore, it is reasonable to hypothesize that this compound could ameliorate disease in these models.

B. Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol provides a general framework for inducing EAE in mice and can be adapted to test the efficacy of this compound.

1. Animal Model:

  • Species: Female C57BL/6 mice, 8-12 weeks old.

2. EAE Induction:

  • Antigen: Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55.

  • Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Procedure: Emulsify MOG35-55 in CFA. On day 0, immunize mice subcutaneously at two sites on the flank with the MOG/CFA emulsion.

  • Pertussis Toxin: Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization to facilitate the entry of encephalitogenic T cells into the central nervous system.

3. Experimental Groups:

  • Group 1 (Control): Vehicle control.

  • Group 2 (Prophylactic Treatment): Start administration of this compound on the day of immunization (day 0).

  • Group 3 (Therapeutic Treatment): Start administration of this compound at the onset of clinical signs (typically around day 10-12).

4. Compound Administration:

  • Preparation: Prepare this compound as described in the oncology protocol.

  • Route of Administration: Oral gavage or intraperitoneal injection.

  • Dosage: To be determined in pilot studies.

  • Frequency: Daily or every other day.

5. Monitoring and Endpoints:

  • Clinical Score: Monitor mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).

  • Body Weight: Monitor daily.

  • Endpoint: The study can be terminated at a specific time point (e.g., day 28 post-immunization) or when mice in the control group reach a severe disease state.

6. Data Analysis:

  • Compare the mean clinical scores, disease incidence, and day of onset between groups.

  • Analyze body weight changes.

  • At the end of the study, tissues (spinal cord, brain) can be collected for histological analysis of inflammation and demyelination. Spleens and lymph nodes can be harvested to analyze T-cell populations and cytokine production by flow cytometry or ELISA.

C. Visualization: Logic of Autoimmune Modulation

autoimmune_logic cluster_disease Autoimmune Disease Pathogenesis cluster_intervention This compound Intervention cluster_outcome Therapeutic Outcome auto_t_cells Autoreactive T-cells inflammation Pro-inflammatory Cytokines (e.g., IFN-γ, IL-17) auto_t_cells->inflammation tissue_damage Tissue Damage inflammation->tissue_damage reduced_inflammation Reduced Inflammation inflammation->reduced_inflammation vitd2 This compound treg ↑ Regulatory T-cells (Tregs) vitd2->treg promotes anti_inflammatory ↑ Anti-inflammatory Cytokines (e.g., IL-10) vitd2->anti_inflammatory promotes treg->inflammation suppresses anti_inflammatory->inflammation suppresses disease_amelioration Amelioration of Disease reduced_inflammation->disease_amelioration

Hypothesized mechanism of this compound in autoimmune disease.

III. Animal Models in Psoriasis Research

A. Application Note:

Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. Animal models that mimic these features are essential for testing new treatments. The imiquimod (B1671794) (IMQ)-induced psoriasis-like skin inflammation model in mice is a widely used and robust model. Another valuable model is the psoriasis xenograft model, where human psoriatic skin is transplanted onto immunodeficient mice.[9] Vitamin D analogs are a cornerstone of topical psoriasis treatment, and their efficacy is well-documented in these models.[9][10][11]

B. Experimental Protocol: Imiquimod (IMQ)-Induced Psoriasis-like Model

1. Animal Model:

  • Species: BALB/c or C57BL/6 mice, 8-12 weeks old.

2. Psoriasis Induction:

  • Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of each mouse for 5-7 consecutive days.

3. Experimental Groups:

  • Group 1 (Control): Vehicle control (topical application).

  • Group 2 (Treatment): Topical application of this compound.

  • Group 3 (Positive Control): Topical application of a known anti-psoriatic agent (e.g., calcipotriol (B1668217) or a corticosteroid).

4. Compound Administration:

  • Preparation: Formulate this compound in a suitable topical vehicle (e.g., an ointment base).

  • Route of Administration: Topical application to the affected skin area.

  • Frequency: Once or twice daily, a few hours after the IMQ application.

5. Monitoring and Endpoints:

  • Psoriasis Area and Severity Index (PASI): Score the severity of skin inflammation daily based on erythema (redness), scaling, and thickness on a scale of 0 to 4 for each parameter.

  • Ear Thickness: Measure daily using a caliper.

  • Endpoint: At the end of the treatment period (e.g., day 6 or 8), euthanize the mice.

6. Data Analysis:

  • Compare the cumulative PASI scores and ear thickness between groups.

  • Collect skin biopsies for histological analysis (e.g., epidermal thickness, immune cell infiltration) and for measuring the expression of inflammatory markers (e.g., IL-17, IL-23, TNF-α) by qPCR or immunohistochemistry.

IV. Signaling Pathways

A. General Vitamin D Signaling Pathway:

The biological effects of most Vitamin D compounds are mediated through the Vitamin D Receptor (VDR), a nuclear hormone receptor.[12] Upon binding its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[12][13] Key target genes are involved in calcium homeostasis, cell proliferation, differentiation, and immune regulation.

vitamin_d_signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nucleus vitd This compound vdr VDR vitd->vdr binds vdr_rxr VDR-RXR Complex vdr->vdr_rxr rxr RXR rxr->vdr_rxr vdre VDRE (DNA) vdr_rxr->vdre binds to gene_exp Target Gene Transcription vdre->gene_exp regulates response Biological Response (Anti-proliferative, Immunomodulatory) gene_exp->response

Canonical Vitamin D Receptor (VDR) signaling pathway.
B. Proposed Mechanism for VDR Antagonist Derivatives:

Interestingly, some Vitamin D2 derivatives like MT19c have been shown to act as weak VDR antagonists.[1] Instead of activating the VDR, they may disrupt the interaction between the VDR and its coactivators, leading to a different downstream signaling cascade that can still result in anti-tumor effects, such as the inhibition of fatty acid synthesis.[1]

vdr_antagonist_pathway cluster_intracellular Intracellular cluster_downstream Downstream Effects vitd_deriv Vitamin D2 Derivative (e.g., MT19c) vdr VDR vitd_deriv->vdr binds coactivator Coactivator vitd_deriv->coactivator disrupts interaction vdr->coactivator Interaction inhibit_fasn Inhibition of Fatty Acid Synthase (FASN) coactivator->inhibit_fasn leads to inhibit_growth Inhibition of Tumor Growth inhibit_fasn->inhibit_growth

Proposed VDR antagonist mechanism of a Vitamin D2 derivative.

Disclaimer

The information provided in these application notes and protocols is intended for guidance and should be adapted based on specific experimental goals and institutional guidelines. Researchers should conduct their own literature review and pilot studies to determine the optimal conditions for their experiments. All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for the Analytical Determination of 5,6-trans-Vitamin D2 in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D2 (ergocalciferol) is an essential fat-soluble vitamin found in some plant-based foods and fortified products.[1][2][3] During food processing, storage, or even the analytical process itself, Vitamin D2 can isomerize to form several related compounds, including 5,6-trans-Vitamin D2. The presence of this isomer can impact the overall biological activity and accurate quantification of Vitamin D2. Therefore, robust analytical methods are crucial for the distinct separation and quantification of this compound in various food matrices.

These application notes provide a comprehensive overview of the analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the successful determination of this compound in food.

Analytical Challenges

The analysis of Vitamin D and its isomers in food presents several challenges:

  • Low Concentrations: Vitamin D is typically present at very low levels in food products.[1][3]

  • Complex Food Matrices: The presence of lipids and other interfering compounds in food can complicate the extraction and analysis.[1][4]

  • Isomer Separation: The structural similarity between Vitamin D2 and its isomers, such as this compound, requires high-resolution chromatographic techniques for accurate separation and quantification.

  • Analyte Instability: Vitamin D is sensitive to heat and light, which can lead to the formation of isomers during sample preparation and analysis.[1][5]

Experimental Workflow Overview

The general workflow for the analysis of this compound in food involves several key steps: sample preparation (including saponification and extraction), sample clean-up, and instrumental analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Instrumental Analysis cluster_quant Quantification Homogenization Sample Homogenization Saponification Saponification (with Ethanolic KOH) Homogenization->Saponification Extraction Liquid-Liquid Extraction (e.g., with n-hexane) Saponification->Extraction SPE Solid Phase Extraction (SPE) or Column Chromatography Extraction->SPE Extract HPLC_UV HPLC-UV SPE->HPLC_UV Purified Extract LC_MSMS LC-MS/MS SPE->LC_MSMS Purified Extract Data_Analysis Data Analysis and Quantification HPLC_UV->Data_Analysis LC_MSMS->Data_Analysis

Caption: General experimental workflow for the analysis of this compound in food.

Detailed Experimental Protocols

The following protocols are generalized from established methods for Vitamin D analysis and can be adapted for the specific determination of this compound.

Protocol 1: Sample Preparation and Extraction

This protocol is suitable for a variety of food matrices, including fortified milk, infant formula, and cereals.[4]

1. Saponification: a. Weigh 1-10 g of the homogenized food sample into a flask. b. Add an antioxidant such as pyrogallol (B1678534) or ascorbic acid to prevent oxidative degradation of Vitamin D. c. For starchy samples, enzymatic digestion with enzymes like takadiastase may be necessary.[4] d. Add a known amount of an internal standard (e.g., deuterated Vitamin D2). e. Add ethanolic potassium hydroxide (B78521) (KOH) solution and reflux at 70-80°C for 30-60 minutes to saponify the fats.[6]

2. Liquid-Liquid Extraction (LLE): a. Cool the saponified mixture to room temperature. b. Extract the unsaponifiable matter, containing Vitamin D and its isomers, using a non-polar solvent such as n-hexane or a mixture of hexane (B92381) and ethyl acetate.[4][7] c. Repeat the extraction process 2-3 times to ensure complete recovery. d. Wash the combined organic extracts with water to remove residual KOH. e. Dry the extract over anhydrous sodium sulfate (B86663) and evaporate to dryness under a stream of nitrogen at a temperature not exceeding 40°C.

Protocol 2: Sample Clean-up using Solid Phase Extraction (SPE)

A clean-up step is often necessary to remove interfering compounds from the sample extract.

  • Reconstitute the dried extract from the LLE step in a small volume of the SPE loading solvent (e.g., hexane).

  • Condition an appropriate SPE cartridge (e.g., silica (B1680970) or diol) with the loading solvent.

  • Load the sample extract onto the conditioned SPE cartridge.

  • Wash the cartridge with a non-polar solvent to remove non-polar interferences.

  • Elute the Vitamin D fraction using a solvent of intermediate polarity.

  • Evaporate the eluted fraction to dryness under nitrogen and reconstitute in the mobile phase for HPLC or LC-MS/MS analysis.

Protocol 3: HPLC-UV Analysis

This method is suitable for the quantification of Vitamin D isomers in less complex matrices.

  • Chromatographic Conditions:

    • Column: A normal-phase silica column or a reversed-phase C18 column can be used. For separating isomers, a high-resolution column is recommended.

    • Mobile Phase: For normal-phase HPLC, a mixture of a non-polar solvent like hexane or isooctane (B107328) with a small amount of a polar modifier like isopropanol (B130326) or methanol (B129727) is typically used. For reversed-phase HPLC, a mixture of methanol, acetonitrile, and water is common.[8]

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection: UV detection at the wavelength of maximum absorbance for Vitamin D2 (around 265 nm).[3]

    • Injection Volume: 20 - 100 µL.

  • Quantification:

    • Prepare a calibration curve using certified standards of this compound.

    • The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.

Protocol 4: LC-MS/MS Analysis

LC-MS/MS offers higher sensitivity and selectivity, making it the preferred method for complex food matrices and low concentrations of the analyte.[9][10]

  • Chromatographic Conditions:

    • Similar chromatographic conditions as HPLC-UV can be employed, often with UHPLC columns for better resolution and faster analysis times.[11]

  • Mass Spectrometry Conditions:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. APCI is often preferred for Vitamin D analysis due to its better ionization efficiency for non-polar compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

  • Quantification:

    • Quantification is performed using an internal standard method to correct for matrix effects and variations in instrument response. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Quantitative Data Summary

The following table summarizes the quantitative data from various analytical methods for Vitamin D analysis in food. Note that specific data for this compound is limited, and the values provided are generally for Vitamin D2 or D3.

Analytical MethodFood MatrixAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-GC-MSVariousVitamin D2/D3~50 pg~150 pg-[12][13]
LC-MS/MSMilk, DairyVitamin D2/D3-0.3 ppb-[9]
LC-MS/MSMilkVitamin D2/D3-0.4 ng/g84.9 - 98.3[6]
HPLC-UVProcessed FoodsVitamin D2/D3-EMLOQ level100 - 112[14]

EMLOQ: Estimated Method Limit of Quantification

Isomer Relationship

The formation of this compound is an equilibrium reaction from pre-vitamin D2, which itself is formed from Vitamin D2 upon exposure to heat or UV light.

VitaminD2_Isomers VitaminD2 Vitamin D2 (Ergocalciferol) PreVitaminD2 Pre-vitamin D2 VitaminD2->PreVitaminD2 Heat/UV TransVitaminD2 This compound PreVitaminD2->TransVitaminD2 Heat

Caption: Relationship between Vitamin D2 and its isomers.

Conclusion

The accurate determination of this compound in food is essential for a reliable assessment of Vitamin D content and its potential biological activity. The choice of analytical method depends on the food matrix, the required sensitivity, and the available instrumentation. While HPLC-UV can be a cost-effective option for simpler matrices, LC-MS/MS provides superior sensitivity and selectivity for complex food samples.[9][10] Proper sample preparation, including saponification and clean-up, is critical to minimize matrix interference and ensure accurate quantification.[4] The use of certified reference materials and internal standards is highly recommended to ensure the accuracy and reliability of the analytical results.

References

developing a standard operating procedure for 5,6-trans-Vitamin D2 analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D2 (ergocalciferol) and its isomers are crucial in various biological processes, primarily in the regulation of calcium and phosphate (B84403) metabolism. The 5,6-trans-Vitamin D2 is a significant isomer that can be present as an impurity or a degradation product in pharmaceutical formulations of Vitamin D2. Its quantification is essential for quality control and stability studies. These application notes provide a detailed standard operating procedure (SOP) for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

Signaling Pathway of Vitamin D

Vitamin D, upon entering the circulation, undergoes two primary hydroxylation steps to become its biologically active form, 1,25-dihydroxyvitamin D. This active form binds to the Vitamin D receptor (VDR), a nuclear receptor that modulates the expression of numerous genes involved in calcium homeostasis and other physiological processes.[1][2] The 5,6-trans isomer of Vitamin D2 is expected to follow a similar metabolic and signaling pathway, although its affinity for the VDR and subsequent biological potency may differ from the cis-isomer.

VitaminD_Signaling_Pathway cluster_0 Circulation & Metabolism cluster_1 Cellular Action VitaminD2 Vitamin D2 / this compound Liver Liver VitaminD2->Liver CYP2R1 25OHD2 25-hydroxyvitamin D2 Liver->25OHD2 Kidney Kidney 25OHD2->Kidney CYP27B1 1,25OH2D2 1,25-dihydroxyvitamin D2 (Active Form) Kidney->1,25OH2D2 VDR Vitamin D Receptor (VDR) 1,25OH2D2->VDR VDR_RXR VDR/RXR Complex VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Gene_Expression Modulation of Gene Expression VDRE->Gene_Expression

Caption: Vitamin D2 Metabolic and Signaling Pathway.

Experimental Workflow for this compound Analysis

The general workflow for the analysis of this compound in pharmaceutical preparations involves sample preparation, chromatographic separation, detection, and data analysis.

Experimental_Workflow Start Start: Receive Sample (e.g., Vitamin D2 Capsules) Sample_Prep Sample Preparation: - Weighing - Dissolution in organic solvent - Sonication/Vortexing - Filtration Start->Sample_Prep HPLC_Analysis HPLC Analysis: - Inject sample and standard solutions - Isocratic elution on C18 column Sample_Prep->HPLC_Analysis Standard_Prep Standard Preparation: - Prepare stock and working standards of this compound and Vitamin D2 Standard_Prep->HPLC_Analysis Detection UV Detection: - Monitor at 265 nm HPLC_Analysis->Detection Data_Analysis Data Analysis: - Peak identification and integration - Quantification using calibration curve Detection->Data_Analysis Reporting Reporting: - Summarize results in a table - Issue Certificate of Analysis Data_Analysis->Reporting End End Reporting->End

Caption: Experimental Workflow for this compound Analysis.

Quantitative Data

The following tables summarize representative quantitative data for a validated HPLC method for the analysis of this compound.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry)≤ 2.0
Theoretical Plates≥ 2000
% RSD of Peak Areas (n=6)≤ 2.0%

Table 2: Method Validation Parameters (Example Data)

ParameterResult
Linearity (r²)≥ 0.999
Range (µg/mL)1 - 50
Limit of Detection (LOD) (µg/mL)0.1
Limit of Quantification (LOQ) (µg/mL)0.3
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Ergocalciferol (Vitamin D2) reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ethanol (B145695) (ACS grade)

  • 0.45 µm PTFE syringe filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Analytical balance

  • Sonicator

  • Vortex mixer

Chromatographic Conditions
ParameterCondition
ColumnC18, 5 µm, 4.6 x 250 mm
Mobile PhaseAcetonitrile:Methanol (90:10, v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30 °C
Detection Wavelength265 nm
Preparation of Standard Solutions

Note: Solutions of Vitamin D2 and its isomers are unstable and should be protected from light and prepared fresh.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with ethanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

Preparation of Sample Solutions (from Capsules)
  • Accurately weigh the contents of not fewer than 20 Vitamin D2 capsules and determine the average weight.

  • Accurately weigh a portion of the powdered capsule contents equivalent to a target concentration of Vitamin D2.

  • Transfer the weighed powder to a suitable volumetric flask.

  • Add a sufficient amount of ethanol and sonicate for 15 minutes to dissolve the active ingredient.

  • Dilute to volume with ethanol and mix well.

  • Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Perform a blank injection (mobile phase) to ensure a stable baseline.

  • Inject the standard solutions to establish the calibration curve.

  • Inject the sample solutions.

  • After all injections are complete, flush the column with a suitable solvent (e.g., methanol).

Data Analysis
  • Identify the peaks of Vitamin D2 and this compound in the sample chromatogram based on the retention times of the reference standards.

  • Integrate the peak areas of the analytes.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the amount of this compound in the original sample, taking into account the sample weight and dilution factors.

Stability and Handling

  • This compound is sensitive to light, heat, and air. All work should be carried out in low-light conditions, and solutions should be stored in amber glassware.

  • Standard and sample solutions should be prepared fresh daily. If storage is necessary, they should be kept at -20°C for a short period.

References

Application Notes and Protocols for the Use of 5,6-trans-Vitamin D2 in Vitamin D Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,6-trans-Vitamin D2, also known as 5,6-trans-ergocalciferol, is a geometric isomer of Vitamin D2 (ergocalciferol).[1][2] While extensive research has focused on the canonical forms of vitamin D (D2 and D3), the biological significance of their isomers, such as this compound, remains an area of active investigation. This isomer is formed through the isomerization of the 5,6-double bond of the parent vitamin D2 molecule. Understanding the unique properties and biological activities of this compound is crucial for a comprehensive understanding of vitamin D metabolism and its physiological effects. These application notes provide detailed protocols and data for the use of this compound in a research setting.

Physicochemical Properties and Handling

Accurate characterization and proper handling are fundamental to obtaining reliable experimental results.

PropertyData
Synonyms 5,6-trans-Ergocalciferol, 5,6-trans-Calciferol, 5,6-trans-Ercalciol[1][3]
Molecular Formula C28H44O[3]
Molecular Weight 396.65 g/mol [3]
CAS Number 51744-66-2[3]
Appearance White to pale yellow solid
Purity ≥90% (HPLC)
Storage of Stock Solutions -80°C for up to 6 months; -20°C for up to 1 month. Protect from light and store under nitrogen.[1]
Solution Stability Solutions are unstable; it is recommended to prepare them fresh or use small, pre-packaged sizes.[4]

Experimental Protocols

In Vivo Administration Protocol

This protocol is adapted from methodologies used for similar vitamin D compounds and can be used for preclinical studies in animal models.

Objective: To administer this compound to animal models for pharmacokinetic, metabolic, or efficacy studies.

Materials:

  • This compound[1]

  • Dimethyl sulfoxide (B87167) (DMSO)[1]

  • PEG300[1]

  • Tween-80[1]

  • Saline[1]

  • Appropriate animal model (e.g., rats, mice)

Procedure for Preparing a Suspended Solution for Oral or Intraperitoneal Injection:

  • Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).[1]

  • To prepare a 1 mL working solution, sequentially add and mix the following components:

    • 100 μL of the DMSO stock solution.[1]

    • 400 μL of PEG300. Mix thoroughly.[1]

    • 50 μL of Tween-80. Mix thoroughly.[1]

    • 450 μL of Saline to reach a final volume of 1 mL.[1]

  • This procedure yields a suspended solution with a concentration of 2.5 mg/mL.[1]

  • It is recommended to prepare the working solution fresh on the day of the experiment.[1]

Analytical Quantification of Vitamin D Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of vitamin D metabolites in biological samples.[5]

Objective: To quantify this compound and other vitamin D metabolites in serum or plasma.

General Protocol Outline:

  • Sample Preparation:

    • Protein Precipitation: Use a solvent like acetonitrile (B52724) to precipitate proteins from the serum/plasma sample.

    • Analyte Extraction: Employ liquid-liquid extraction (LLE) or supported liquid-liquid extraction (SLE) to isolate the vitamin D metabolites.[6]

  • Derivatization (Optional but recommended for increased sensitivity):

  • Chromatographic Separation:

    • Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system for separation.[5]

  • Mass Spectrometric Detection:

    • Employ a tandem mass spectrometer, often with atmospheric pressure chemical ionization (APCI), which can reduce matrix effects and improve sensitivity for certain vitamin D metabolites.[5]

    • Set the instrument to multiple reaction monitoring (MRM) mode for specific detection and quantification.[6]

Signaling Pathways and Experimental Workflows

The biological effects of vitamin D compounds are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.[8][9] While the specific signaling cascade for this compound is not fully elucidated, it is hypothesized to follow the general VDR signaling pathway.

General Vitamin D Receptor Signaling Pathway

G_1 5_6_trans_D2 This compound VDR Vitamin D Receptor (VDR) 5_6_trans_D2->VDR Binds VDR_RXR_Complex VDR/RXR Heterodimer VDR->VDR_RXR_Complex Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR_Complex VDRE Vitamin D Response Element (VDRE) VDR_RXR_Complex->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Regulates Biological_Response Biological Response Gene_Transcription->Biological_Response

Caption: Hypothesized signaling pathway for this compound via the Vitamin D Receptor.

Experimental Workflow for Investigating Gene Expression

The following workflow outlines the steps to investigate the effect of this compound on gene expression in a cell-based model.

G_2 Cell_Culture 1. Cell Culture (e.g., Caco-2, Osteoblasts) Treatment 2. Treatment with This compound Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction qRT_PCR 4. Quantitative RT-PCR (for target genes) RNA_Extraction->qRT_PCR Data_Analysis 5. Data Analysis qRT_PCR->Data_Analysis Interpretation 6. Interpretation of Results Data_Analysis->Interpretation

Caption: Workflow for analyzing the impact of this compound on gene expression.

Comparative Biological Activity

While data specifically on this compound is limited, studies comparing Vitamin D2 and Vitamin D3 provide a framework for evaluating the potency of different vitamin D analogs. Vitamin D3 has generally been shown to be more effective than Vitamin D2 at raising and maintaining serum 25-hydroxyvitamin D levels.[10][11][12] This suggests that structural differences, including the stereochemistry at the 5,6-position, can significantly impact biological activity. Future research should focus on comparative studies of this compound against its cis-isomer and other vitamin D forms to elucidate its specific biological role.

References

Application Notes and Protocols for the Structural Elucidation of 5,6-trans-Vitamin D2 using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals.

Introduction

Vitamin D2, also known as ergocalciferol, is a vital secosteroid in human health, playing a crucial role in calcium homeostasis and bone metabolism. Its structure, characterized by a cleaved B-ring, gives rise to various isomers, with the 5,6-cis isomer being the most common and biologically active form. However, exposure to heat and light can lead to the isomerization of the 5,6-double bond, resulting in the formation of 5,6-trans-Vitamin D2. The structural characterization of this and other isomers is paramount for quality control in pharmaceutical preparations and for understanding their potential biological activities.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of complex organic molecules like Vitamin D2 and its isomers. This application note provides a comprehensive guide, including detailed protocols, for the use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments to definitively characterize the structure of this compound.

Structural Elucidation Workflow

The structural elucidation of this compound via NMR spectroscopy follows a logical progression from simpler one-dimensional experiments to more complex two-dimensional techniques that reveal through-bond and through-space correlations.

G Workflow for NMR-based Structural Elucidation of this compound cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis and Structure Confirmation H1_NMR ¹H NMR Assignments Assign Proton and Carbon Signals H1_NMR->Assignments C13_NMR ¹³C NMR C13_NMR->Assignments DEPT DEPT-135 DEPT->Assignments COSY ¹H-¹H COSY Connectivity Establish Through-Bond Connectivity COSY->Connectivity HSQC ¹H-¹³C HSQC HSQC->Assignments HMBC ¹H-¹³C HMBC HMBC->Connectivity NOESY ¹H-¹H NOESY Stereochem Determine Stereochemistry NOESY->Stereochem Assignments->Connectivity Connectivity->Stereochem Structure Confirm 5,6-trans Isomer Structure Stereochem->Structure

Caption: A streamlined workflow for the structural elucidation of this compound using NMR.

Experimental Protocols

Materials and Sample Preparation
  • Sample: this compound (approximately 5-10 mg)

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) of high purity (99.8% D) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Equipment: High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm broadband probe with z-gradients, standard 5 mm NMR tubes, analytical balance, vials, and micropipettes.

Protocol:

  • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6 mL of CDCl₃ with TMS to the vial.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube securely and place it in the NMR spectrometer.

NMR Data Acquisition

The following is a general set of parameters that can be used as a starting point and should be optimized for the specific instrument being used.

Experiment Key Parameters Purpose
¹H NMR Pulse program: zg30, Number of scans: 16-64, Spectral width: ~12 ppm, Acquisition time: ~3-4 s, Relaxation delay: 2 sProvides information on proton chemical shifts, multiplicities, and integrations.
¹³C NMR Pulse program: zgpg30, Number of scans: 1024-4096, Spectral width: ~200 ppm, Acquisition time: ~1-2 s, Relaxation delay: 2 sIdentifies all unique carbon signals in the molecule.
DEPT-135 Pulse program: dept135, Number of scans: 256-1024, Spectral width: ~200 ppmDifferentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.
¹H-¹H COSY Pulse program: cosygpqf, Data points: 2048 (F2) x 256 (F1), Number of scans: 2-4 per increment, Spectral width: ~12 ppm in both dimensionsIdentifies protons that are spin-spin coupled (typically through 2-3 bonds).
¹H-¹³C HSQC Pulse program: hsqcedetgpsisp2.3, Data points: 2048 (F2) x 256 (F1), Number of scans: 4-8 per increment, Spectral widths: ~12 ppm (F2), ~160 ppm (F1)Correlates protons with their directly attached carbons.
¹H-¹³C HMBC Pulse program: hmbcgplpndqf, Data points: 2048 (F2) x 256 (F1), Number of scans: 8-16 per increment, Spectral widths: ~12 ppm (F2), ~200 ppm (F1)Correlates protons and carbons over multiple bonds (typically 2-3 bonds), crucial for skeletal assembly.
¹H-¹H NOESY Pulse program: noesygpph, Data points: 2048 (F2) x 256 (F1), Number of scans: 8-16 per increment, Mixing time: 500-800 msIdentifies protons that are close in space, providing information on stereochemistry and conformation.

Data Presentation and Interpretation

The key to distinguishing this compound from its more common 5,6-cis isomer lies in the analysis of the chemical shifts of the protons and carbons in the conjugated triene system. The trans configuration at the 5,6-double bond significantly alters the electronic environment and spatial arrangement of the A-ring and the triene system.

Chemical Structure

G cluster_trans This compound trans_struct Chemical structure diagram of this compound would be placed here.

Caption: Chemical structure of this compound.

¹H and ¹³C NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. The assignments for this compound are based on published data for related compounds and spectral analysis, including comparison with the well-documented data for the 5,6-cis isomer.

Table 1: ¹H NMR Chemical Shift Data (CDCl₃, 400 MHz)

PositionThis compound (δ, ppm, multiplicity)5,6-cis-Vitamin D2 (δ, ppm, multiplicity)
H-3~3.95 (m)~3.95 (m)
H-6~6.54 (d)~6.23 (d)
H-7~5.87 (d)~6.03 (d)
H-19(E)~4.98 (br s)~5.04 (br s)
H-19(Z)~4.69 (br s)~4.81 (br s)
H-22~5.18 (m)~5.18 (m)
H-23~5.18 (m)~5.18 (m)
Me-18~0.55 (s)~0.55 (s)
Me-21~1.02 (d)~1.02 (d)
Me-28~0.92 (d)~0.92 (d)
Me-26/27~0.82, ~0.84 (d)~0.82, ~0.84 (d)

Table 2: ¹³C NMR Chemical Shift Data (CDCl₃, 100 MHz)

PositionThis compound (δ, ppm)5,6-cis-Vitamin D2 (δ, ppm)
C-3~69.2~69.2
C-5~135.0~142.2
C-6~122.5~122.5
C-7~117.5~117.5
C-8~145.1~135.6
C-10~131.9~112.4
C-19~112.4~112.4
C-18~12.3~12.3
C-21~21.1~21.1
C-28~17.6~17.6
C-26/27~19.6, ~19.9~19.6, ~19.9

Note: The chemical shifts for the side chain (C-20 to C-28) are expected to be very similar between the cis and trans isomers as they are remote from the site of isomerization.

Analysis of 2D NMR Data

The suite of 2D NMR experiments is essential for the complete and unambiguous assignment of all proton and carbon signals and for confirming the stereochemistry.

G Key 2D NMR Correlations for Structural Confirmation COSY COSY Correlations (¹H-¹H Connectivity) COSY_exp H-6 ↔ H-7 H-22 ↔ H-23 COSY->COSY_exp HSQC HSQC Correlations (¹H-¹³C Direct) HSQC_exp H-3 ↔ C-3 H-6 ↔ C-6 H-19 ↔ C-19 HSQC->HSQC_exp HMBC HMBC Correlations (¹H-¹³C Long-Range) HMBC_exp Me-18 ↔ C-12, C-13, C-14, C-17 H-19 ↔ C-5, C-9, C-10 HMBC->HMBC_exp NOESY NOESY Correlations (Through-Space) NOESY_exp Key NOE between H-7 and H-19 protons confirms the trans geometry. NOESY->NOESY_exp

Caption: A summary of the key 2D NMR correlations used to confirm the structure of this compound.

  • COSY: The COSY spectrum will reveal the coupling between the olefinic protons H-6 and H-7, as well as the spin systems within the A- and C/D-rings and the side chain. The connectivity between H-22 and H-23 in the side chain will also be evident.

  • HSQC: This experiment provides a direct correlation between each proton and its attached carbon, allowing for the straightforward assignment of the protonated carbons.

  • HMBC: The HMBC spectrum is crucial for piecing together the carbon skeleton. Key long-range correlations from the singlet methyl protons (Me-18) to the surrounding quaternary and methine carbons (C-12, C-13, C-14, C-17) will confirm the C/D-ring structure. Correlations from the exocyclic methylene (B1212753) protons (H-19) to C-5, C-9, and C-10 are vital for confirming the A-ring and triene system connectivity.

  • NOESY: The NOESY spectrum provides through-space correlations and is the definitive experiment for confirming the 5,6-trans geometry. A key Nuclear Overhauser Effect (NOE) is expected between the H-7 proton and one of the H-19 protons, which is characteristic of the trans arrangement. This is in contrast to the 5,6-cis isomer where a strong NOE is observed between H-6 and H-19(Z).

Conclusion

The comprehensive application of one- and two-dimensional NMR spectroscopy provides an unambiguous and powerful methodology for the complete structural elucidation of this compound. The combination of ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and particularly NOESY experiments allows for the complete assignment of all proton and carbon signals, confirmation of the through-bond connectivity, and definitive determination of the stereochemistry at the 5,6-double bond. These detailed protocols and data will aid researchers, scientists, and drug development professionals in the accurate identification and quality control of Vitamin D2 and its isomers.

Application Notes and Protocols: X-ray Crystallography of 5,6-trans-Vitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D and its analogs are crucial in a variety of physiological processes, making them significant targets in drug discovery and development. Understanding the three-dimensional structure of these molecules is paramount for structure-based drug design and for elucidating their biological functions. X-ray crystallography is the definitive method for determining the precise atomic arrangement of crystalline solids.

These application notes provide a detailed overview of the methodologies and data associated with the X-ray crystallography of Vitamin D analogs, with a specific focus on 5,6-trans-Vitamin D2. Due to the limited availability of specific crystallographic data for the 5,6-trans isomer in publicly accessible literature, this document will utilize the well-characterized crystal structure of its parent compound, Vitamin D2 (ergocalciferol), as a representative model. The protocols and data presented herein are based on established crystallographic practices for small molecules and steroids, providing a robust framework for researchers in this field.

Data Presentation

The following tables summarize the key crystallographic data for Vitamin D2 (ergocalciferol). This data is sourced from the single-crystal X-ray diffraction study performed by Hull, S. E., et al. (1976).[1]

Table 1: Crystal Data and Structure Refinement for Ergocalciferol (B368823) (Vitamin D2) [1]

ParameterValue
Empirical FormulaC28H44O
Formula Weight396.65 g/mol
Crystal SystemOrthorhombic
Space GroupP212121
Unit Cell Dimensions
a21.695(10) Å
b6.857(4) Å
c35.320(15) Å
α, β, γ90°
Volume5255.9 ų
Z8
Calculated Density1.00 g/cm³
Molecules per Asymmetric Unit2

Table 2: Data Collection and Refinement Statistics for Ergocalciferol (Vitamin D2) [1]

ParameterValue
DiffractometerFour-circle diffractometer
RadiationNot specified
WavelengthNot specified
TemperatureNot specified
No. of Reflections CollectedNot specified
No. of Independent ReflectionsNot specified
Refinement MethodDirect methods
Final R-factor9.5%

Experimental Protocols

The following protocols are generalized methodologies for the X-ray crystallography of Vitamin D analogs, based on the successful structure determination of ergocalciferol and standard practices for small molecule crystallography.

Protocol 1: Crystallization of Vitamin D Analogs

Objective: To obtain single crystals of this compound suitable for X-ray diffraction analysis.

Materials:

  • This compound (or other Vitamin D analog)

  • Crystallization-grade solvents (e.g., acetone, methanol, ethanol, ethyl acetate, acetonitrile)

  • Small glass vials or crystallization plates

  • Microscope

Procedure:

  • Solvent Screening:

    • Dissolve a small amount of the Vitamin D analog in various solvents to determine its solubility.

    • Ideal solvents are those in which the compound is sparingly soluble.

  • Slow Evaporation Method:

    • Prepare a saturated or near-saturated solution of the Vitamin D analog in a suitable solvent (e.g., acetone, as used for ergocalciferol).[1]

    • Loosely cap the vial to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

    • Monitor for crystal growth over several days to weeks.

  • Vapor Diffusion Method (Hanging or Sitting Drop):

    • Prepare a concentrated solution of the Vitamin D analog in a volatile solvent.

    • Place a small drop of this solution on a siliconized glass slide (hanging drop) or in a crystallization well (sitting drop).

    • The slide or well is then placed in a sealed chamber containing a larger volume of a less volatile solvent in which the compound is insoluble.

    • The precipitant from the reservoir will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

  • Crystal Harvesting:

    • Once crystals of suitable size (typically > 0.1 mm in all dimensions) and quality (clear, well-defined facets) are observed, carefully remove them from the mother liquor using a cryo-loop.

    • If data is to be collected at cryogenic temperatures, briefly soak the crystal in a cryoprotectant solution (e.g., mother liquor supplemented with glycerol (B35011) or paratone-N) before flash-cooling in liquid nitrogen.

Protocol 2: X-ray Diffraction Data Collection

Objective: To collect a complete set of high-quality diffraction data from a single crystal.

Equipment:

  • Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)

  • X-ray source (e.g., Mo Kα or Cu Kα radiation)

  • Cryo-system for low-temperature data collection (optional but recommended)

Procedure:

  • Crystal Mounting:

    • Mount the harvested crystal on the goniometer head of the diffractometer.

  • Unit Cell Determination:

    • Collect a few initial diffraction images to determine the unit cell parameters and crystal system.

  • Data Collection Strategy:

    • Based on the crystal system and unit cell, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of rotations and omega scans.

  • Data Collection:

    • Execute the data collection run. For small molecules, data is often collected to a resolution of at least 0.8 Å.

    • Monitor the diffraction images for any signs of crystal decay or other issues.

  • Data Processing:

    • Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.

    • Scale and merge the data to produce a final reflection file.

Protocol 3: Structure Solution and Refinement

Objective: To determine the three-dimensional atomic structure from the collected diffraction data.

Software:

  • Structure solution and refinement software package (e.g., SHELX, Olex2, CRYSTALS)

Procedure:

  • Structure Solution:

    • Use direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • Structure Refinement:

    • Refine the initial model against the experimental data using least-squares methods. This involves adjusting atomic positions, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors.

  • Model Building:

    • Examine the electron density maps to identify and place any missing atoms. Hydrogen atoms are often placed at calculated positions.

  • Final Refinement:

    • Perform a final round of refinement until the model converges.

    • The quality of the final model is assessed using metrics such as the R-factor, R-free (for larger molecules), and the goodness-of-fit.

  • Validation:

    • Validate the final structure using tools like PLATON to check for geometric and crystallographic inconsistencies.

Mandatory Visualization

experimental_workflow cluster_preparation Crystal Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination a Compound Purification b Solvent Screening a->b c Crystallization b->c d Crystal Harvesting c->d e Crystal Mounting d->e Transfer Crystal f Diffraction Experiment e->f g Data Processing f->g h Structure Solution g->h Reflection File i Model Building & Refinement h->i j Structure Validation i->j k Structural Analysis j->k Final Structure

Caption: Experimental workflow for X-ray crystallography.

logical_relationship cluster_physical Physical Steps cluster_computational Computational Steps obtain_crystal Obtain Single Crystal collect_data Collect Diffraction Data obtain_crystal->collect_data leads to solve_phase Solve Phase Problem collect_data->solve_phase provides data for refine_model Refine Atomic Model solve_phase->refine_model initial model for validate_structure Validate Structure refine_model->validate_structure final model for

References

Application Notes and Protocols for 5,6-trans-Vitamin D2 Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5,6-trans-Vitamin D2, also known as 5,6-trans-Ergocalciferol, is an isomer of Vitamin D2.[1][2][3] Accurate and reproducible experimental results rely on the proper handling, storage, and preparation of this compound standards. These application notes provide detailed protocols and guidelines to ensure the integrity and stability of the compound.

Safety Precautions

This compound is a potent compound and should be handled with care. It is toxic if swallowed, in contact with skin, or inhaled, and can cause organ damage through prolonged or repeated exposure.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile or neoprene), and safety goggles or a full-face shield.[4][5]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4]

  • Spill Management: In case of a spill, avoid generating dust.[4] Clean the area using dry procedures. The contaminated area should be thoroughly decontaminated.[4][5]

  • Disposal: Dispose of all contaminated waste in accordance with local, state, and federal regulations for hazardous materials.[5]

Storage and Stability

Proper storage is critical to maintain the stability of this compound. The compound is sensitive to light, air, and moisture.

Solid Form:

Storage ConditionDurationNotes
-20°C Powder3 yearsStore in a tightly sealed container, protected from light.[2]

In Solution:

Solutions of this compound are unstable and should be prepared fresh whenever possible.[2] If storage of a stock solution is necessary, the following conditions are recommended:

Storage ConditionDurationNotes
-80°C in SolventUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Store under an inert gas like nitrogen and protect from light.[1]
-20°C in SolventUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Store under an inert gas like nitrogen and protect from light.[1]
Solubility

The solubility of this compound in common laboratory solvents is summarized below. For hygroscopic solvents like DMSO, it is crucial to use a newly opened container to ensure optimal solubility.[1]

SolventSolubility
DMSO25 mg/mL (63.03 mM)
Ethanol30 mg/mL
DMF25 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Argon or nitrogen gas source

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, accurately weigh out the desired amount of this compound (Molecular Weight: 396.65 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.97 mg of the solid.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the solid. Using the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly. If the solid does not fully dissolve, use an ultrasonic bath to aid dissolution.[1]

  • Inert Atmosphere: Once fully dissolved, flush the headspace of the vial with a gentle stream of argon or nitrogen gas to displace any air.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]

Workflow for Preparing this compound Stock Solution

G Workflow for Preparing this compound Stock Solution A Equilibrate solid to room temperature B Weigh desired amount in fume hood A->B C Add anhydrous solvent (e.g., DMSO) B->C D Vortex and/or sonicate to dissolve C->D E Flush with inert gas (N2 or Ar) D->E F Aliquot into single-use vials E->F G Store at -80°C or -20°C, protected from light F->G

Caption: Step-by-step process for preparing a stable stock solution.

Protocol 2: General Guidelines for Analytical Method Development (HPLC)

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) are suitable techniques for the analysis of this compound.[6][7]

Instrumentation and Columns:

  • System: An HPLC or UHPLC system equipped with a UV detector is recommended.[7]

  • Column: A C18 reversed-phase column is a common choice for separating Vitamin D analogs.[7]

Mobile Phase and Detection:

  • Mobile Phase: A common mobile phase for the separation of Vitamin D2 and its isomers is a mixture of acetonitrile (B52724) and methanol.[7]

  • Detection: The UV absorbance maximum for this compound is approximately 272 nm, which should be used for detection.

Sample Preparation:

For quantitative analysis, a standard curve should be prepared by serially diluting the stock solution to a range of known concentrations.

Logical Flow for HPLC Method Development

G Logical Flow for HPLC Method Development A Select HPLC/UHPLC System with UV Detector B Choose C18 Reversed-Phase Column A->B C Prepare Mobile Phase (e.g., ACN/MeOH) B->C D Set Detection Wavelength to ~272 nm C->D E Prepare Standard Curve from Stock Solution D->E F Inject Samples and Standards E->F G Optimize Separation (Flow Rate, Gradient) F->G H Quantify this compound G->H

Caption: Key steps for developing an analytical HPLC method.

Summary of Quantitative Data

Stock Solution Preparation Table (for a desired concentration):

Desired ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM0.40 mg1.98 mg3.97 mg
5 mM1.98 mg9.92 mg19.83 mg
10 mM3.97 mg19.83 mg39.67 mg

Calculations are based on a molecular weight of 396.65 g/mol .

By adhering to these guidelines, researchers can ensure the quality and reliability of their this compound standards, leading to more accurate and reproducible experimental outcomes.

References

application of synthetic 5,6-trans-Vitamin D2 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Synthetic 5,6-trans-Vitamin D2

Introduction

Synthetic this compound, also known as 5,6-trans-Ergocalciferol, is a geometric isomer of Vitamin D2 (Ergocalciferol).[1][2][3] Vitamin D compounds are a group of fat-soluble secosteroids essential for various physiological processes, most notably calcium and phosphate (B84403) homeostasis.[4][5] The synthetic 5,6-trans isomer is primarily utilized in research settings to investigate the biological activities of Vitamin D analogs and their therapeutic potential. Its altered stereochemistry compared to the native form can lead to differences in receptor binding, metabolic stability, and biological activity, making it a valuable tool for structure-activity relationship studies.[6][7]

Mechanism of Action

The biological effects of Vitamin D compounds are predominantly mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[4][5][8] The general mechanism is as follows:

  • Binding: The active form of Vitamin D binds to the Ligand Binding Domain (LBD) of the VDR located in the cell nucleus.[5][9]

  • Heterodimerization: This binding induces a conformational change in the VDR, promoting its heterodimerization with the Retinoid X Receptor (RXR).[7][8]

  • DNA Binding: The VDR-RXR complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[5][8]

  • Transcriptional Regulation: The complex then recruits co-activator or co-repressor proteins, which modulate the transcription of genes involved in a wide array of cellular processes, including mineral metabolism, cell proliferation, differentiation, and immune function.[7][10]

While this compound is an isomer of Vitamin D2, its precise interaction with the VDR and downstream effects may differ from the native compound. For instance, a non-hypercalcemic derivative of Vitamin D2, MT19c, has been shown to act as a weak VDR antagonist, disrupting the interaction between the VDR and its coactivators.[11][12] The related compound, 5,6-trans-Vitamin D3, has a significantly lower binding affinity for the VDR compared to the native hormone, 1,25(OH)₂D₃.[13] These findings suggest that the 5,6-trans configuration may alter the typical agonist activity of Vitamin D.

Key Research Applications

  • Anti-Cancer Research: Vitamin D analogs are widely investigated for their anti-proliferative and pro-differentiating effects on cancer cells.[14][15] They can induce cell cycle arrest and apoptosis.[14] While specific studies on this compound are limited, related synthetic Vitamin D2 analogs have been developed as non-hypercalcemic anti-cancer agents. For example, the derivative MT19c has shown efficacy in ovarian cancer xenograft models by inhibiting fatty acid synthase (FASN), a key enzyme in oncogenic lipogenesis.[11][12]

  • Immunology and Inflammation Research: Vitamin D plays a critical role in modulating the immune system.[16] Its active metabolites can suppress pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and promote an anti-inflammatory state.[17][18] this compound can be used in experimental models to explore the immunomodulatory effects of Vitamin D analogs and their potential in treating inflammatory and autoimmune diseases.[18]

  • Bone Metabolism and Calcium Homeostasis: The classical function of Vitamin D is the regulation of calcium and bone metabolism.[4] Analogs are often tested for their calcemic activity. The related compound, 5,6-trans-Vitamin D3, has been shown to increase bone mineralization in vitamin D-deficient chicks and stimulate calcium transport in rats, suggesting it can substitute for the active hormonal form in some functions.[19][20] Experiments with this compound can help elucidate the structural requirements for Vitamin D's effects on bone and mineral balance.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms 5,6-trans-Ergocalciferol, 5,6-trans-Calciferol[2][3]
Molecular Formula C₂₈H₄₄O[1][3]
Molecular Weight 396.65 g/mol [1][3]
CAS Number 51744-66-2[1][3]
Appearance Off-white to light yellow solid[1]
Solubility DMSO: 25 mg/mL (with sonication)[1]

Table 2: Summary of Biological Activity for 5,6-trans-Vitamin D Analogs

CompoundAssay / ModelEndpointResultReference
5,6-trans-Vitamin D3 Human Keratinocytes³H-thymidine incorporationSignificant inhibition at 10⁻⁶ M[13]
5,6-trans-Vitamin D3 Vitamin D Receptor (VDR)Dissociation Constant (Kd)560 nM[13]
5,6-trans-Vitamin D3 HT-29 Cancer CellsGrowth Inhibition (72h)GI₅₀ > 100 μM[13]
5,6-trans-Vitamin D3 U-87MG Cancer CellsGrowth Inhibition (72h)GI₅₀ = 46 μM[13]
MT19c (D2 derivative) Ovarian Cancer XenograftTumor GrowthReduction in tumor growth[11][12]
MT19c (D2 derivative) In vivo (mice)Serum CalciumNon-hypercalcemic at 5 mg/kg[12]

Experimental Protocols

Protocol 1: Preparation of Stock and In Vivo Working Solutions

This protocol is adapted from standard procedures for dissolving Vitamin D analogs for experimental use.[1]

A. Materials:

  • This compound solid

  • Dimethyl sulfoxide (B87167) (DMSO), newly opened

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in ddH₂O)

  • Sterile microcentrifuge tubes and syringes

B. Stock Solution Preparation (e.g., 10 mM in DMSO):

  • Weigh the required mass of this compound. For 1 mL of 10 mM solution, use 3.97 mg.

  • Add the solid to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO (e.g., 1 mL).

  • Use an ultrasonic bath to aid dissolution until the solution is clear. Hygroscopic DMSO can significantly impact solubility, so use a fresh, unopened bottle.[1]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]

C. In Vivo Working Solution Preparation (e.g., for Intraperitoneal Injection):

  • This protocol creates a solution with a final solvent ratio of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • To prepare 1 mL of working solution, start with the required volume of the DMSO stock solution. For example, to make a 2.5 mg/mL working solution from a 25 mg/mL stock, take 100 μL of the stock.

  • Add 400 μL of PEG300 to the DMSO stock and mix thoroughly.

  • Add 50 μL of Tween-80 and mix again until uniform.

  • Add 450 μL of saline to bring the final volume to 1 mL. Mix well.

  • This method may result in a clear solution or a suspension.[1] If precipitation occurs, gentle heating and/or sonication can be used.

  • Prepare this working solution fresh on the day of use for in vivo experiments.[1]

Protocol 2: Cell Proliferation Assay (MTS Assay)

This protocol describes a general method to assess the effect of this compound on the proliferation of cancer cell lines.

A. Materials:

  • Cancer cell line of interest (e.g., SKOV-3 ovarian cancer cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution in DMSO

  • Vehicle control (DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Plate reader capable of measuring absorbance at 490 nm

B. Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium.

  • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the this compound stock solution in culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

  • Remove the medium from the wells and add 100 μL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired experimental duration (e.g., 72 hours).

  • Add 20 μL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light, until a color change is visible.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Quantification of Vitamin D2 by LC-MS/MS from Serum

This protocol provides a general workflow for the extraction and analysis of Vitamin D2 from biological samples, a crucial step in pharmacokinetic studies.[21]

A. Materials:

  • Serum or plasma samples

  • Deuterated internal standard (e.g., Vitamin D2-d6)

  • Protein precipitation solution (e.g., acetonitrile (B52724) or methanol (B129727) containing the internal standard)

  • Microcentrifuge tubes

  • Centrifuge

  • LC-MS/MS system with a C18 reversed-phase column

B. Sample Preparation (Protein Precipitation):

  • Pipette 50 μL of serum or plasma into a microcentrifuge tube.

  • Add 150 μL of the cold protein precipitation solution containing the internal standard.

  • Vortex vigorously for 30-60 seconds to precipitate proteins.[21]

  • Incubate the samples for 10 minutes at 4°C.

  • Centrifuge at high speed (e.g., >5,000 x g) for 5-10 minutes to pellet the precipitated protein.[21]

  • Carefully transfer the supernatant to a clean vial for analysis.

C. LC-MS/MS Analysis:

  • Inject the prepared sample extract into the LC-MS/MS system.

  • Perform chromatographic separation using a C18 column with a gradient elution mobile phase (e.g., methanol, acetonitrile, and water with formic acid).[21]

  • Utilize tandem mass spectrometry for detection, monitoring specific precursor-to-product ion transitions for both this compound and its deuterated internal standard to ensure accurate quantification.

Mandatory Visualizations

VDR_Signaling_Pathway cluster_cell Target Cell cluster_cyto Cytoplasm cluster_nuc Nucleus VDR_RXR_inactive Inactive VDR/RXR VDR_RXR_active Active VDR/RXR Heterodimer VDR_RXR_inactive->VDR_RXR_active Conformational Change VDRE VDRE (DNA) VDR_RXR_active->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Initiates Coactivators Co-activators Coactivators->VDRE mRNA mRNA Gene_Transcription->mRNA Protein Protein Synthesis & Biological Response mRNA->Protein VitD 5,6-trans-VitD2 VitD->VDR_RXR_inactive Binds to VDR

Caption: General Vitamin D Receptor (VDR) signaling pathway.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Prep Prepare In Vivo Working Solution (Protocol 1) AnimalModel Administer to Animal Model (e.g., Ovarian Cancer Xenograft) Prep->AnimalModel Treatment Treatment Period (e.g., Daily Dosing) AnimalModel->Treatment Monitor Monitor Tumor Growth & Animal Health Treatment->Monitor Collect Collect Tumors & Blood Samples Monitor->Collect TumorAnalysis Tumor Volume/Weight Analysis Collect->TumorAnalysis SerumAnalysis Serum Analysis (e.g., Calcium, LC-MS/MS) Collect->SerumAnalysis Data Evaluate Efficacy & Toxicity TumorAnalysis->Data SerumAnalysis->Data

Caption: Experimental workflow for an in vivo anti-cancer study.

LCMS_Workflow Sample Serum/Plasma Sample Spike Spike with Internal Standard (VitD2-d6) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Extract Collect Supernatant Centrifuge->Extract Analyze Inject into LC-MS/MS Extract->Analyze Quantify Quantify Analyte Analyze->Quantify

Caption: Sample preparation workflow for LC-MS/MS analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry Parameters for 5,6-trans-Vitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of 5,6-trans-Vitamin D2.

Frequently Asked Questions (FAQs)

Q1: Which ionization technique is most suitable for the analysis of this compound?

A1: Both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) can be used for the analysis of vitamin D metabolites.[1][2] However, APCI is often preferred for its ability to reduce matrix effects and improve sensitivity, especially for low concentration analytes.[1] ESI is considered a "softer" ionization technique, which can be beneficial in reducing fragmentation within the ion source.[1] The choice between APCI and ESI may depend on the specific instrumentation and the complexity of the sample matrix.

Q2: Why is derivatization recommended for the analysis of this compound?

A2: Derivatization is a chemical modification of the analyte that can significantly improve its analytical properties. For vitamin D metabolites like this compound, which have low ionization efficiency, derivatization can enhance the signal intensity, improve chromatographic separation, and shift the analyte's mass-to-charge ratio (m/z) to a region with less background interference.[1][3] Common derivatizing agents for vitamin D compounds include 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and other Cookson-type reagents.[3][4][5]

Q3: What are the common challenges encountered when analyzing this compound by LC-MS/MS?

A3: The primary challenges in the analysis of vitamin D metabolites include:

  • Low ionization efficiency: Vitamin D compounds are inherently difficult to ionize, leading to poor sensitivity.[1]

  • Matrix effects: Components of the biological sample can interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[1]

  • Isomeric interference: this compound can have several isomers with the same mass, which can co-elute and interfere with accurate quantification.[6]

  • Low endogenous concentrations: The concentration of vitamin D metabolites in biological samples can be very low, requiring highly sensitive analytical methods.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor Signal Intensity / Low Sensitivity Low ionization efficiency of this compound.Consider derivatization with an agent like PTAD to enhance ionization.[3][5] Optimize ion source parameters such as temperature and gas flow rates. Evaluate the use of APCI, which can offer better sensitivity for vitamin D metabolites compared to ESI.[1]
Matrix effects from the sample.Improve sample preparation to remove interfering substances. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7] Utilize a stable isotope-labeled internal standard to compensate for matrix effects.
Inaccurate Quantification Co-elution of isomeric interferences.Optimize the chromatographic separation by adjusting the mobile phase composition, gradient, and column temperature.[6] Employ a high-resolution analytical column, such as a C18 or a chiral column.[6]
Inefficient fragmentation.Optimize the collision energy (CE) for the specific MRM transition of this compound to ensure efficient and reproducible fragmentation.
Poor Peak Shape Inappropriate mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Adjust the organic modifier and additive concentrations. The use of a small amount of an acid, like formic acid, can often improve peak shape.[8]
Column degradation.Check the column performance with a standard mixture. If performance has degraded, flush the column or replace it.
Shifting Retention Times Inadequate column equilibration between injections.Ensure sufficient time for the column to re-equilibrate to the initial mobile phase conditions before each injection.[9]
Fluctuations in pump pressure or column temperature.Check the LC system for leaks and ensure the pump is delivering a stable flow. Verify that the column oven is maintaining a consistent temperature.[9]

Experimental Protocols

1. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

This protocol is a general guideline for the extraction of vitamin D metabolites from serum or plasma.

  • Protein Precipitation:

    • To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable stable isotope-labeled internal standard.

    • Vortex the mixture for 30 seconds to precipitate the proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant from the protein precipitation step to a clean tube.

    • Add 1 mL of a non-polar solvent such as hexane (B92381) or ethyl acetate.

    • Vortex for 1 minute and then centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[10]

2. Derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

This protocol describes a common derivatization procedure to enhance the ionization of vitamin D metabolites.

  • After the extraction and drying step, add 50 µL of a 0.1 mg/mL solution of PTAD in acetonitrile to the dried sample extract.

  • Vortex the mixture for 15 seconds.

  • Allow the reaction to proceed at room temperature for 30-60 minutes in the dark.

  • The derivatized sample is now ready for LC-MS/MS analysis.

Quantitative Data

Table 1: General Liquid Chromatography Parameters for Vitamin D Analysis

ParameterTypical Value/RangeReference
Column C18 or similar reversed-phase, <3 µm particle size[6]
Mobile Phase A Water with 0.1% formic acid[8]
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid[8]
Flow Rate 0.2 - 0.6 mL/min[11][12]
Column Temperature 30 - 50 °C[6]
Injection Volume 5 - 20 µL[6][11]

Table 2: General Mass Spectrometry Parameters for Vitamin D Analysis

ParameterTypical Value/RangeReference
Ionization Mode Positive APCI or ESI[1][2]
Capillary Voltage 3000 - 5000 V[4][13]
Source Temperature 300 - 550 °C[4][10]
Gas Flow (Nebulizer) 2 - 10 L/min[10]
Gas Flow (Drying) 8 - 15 L/min[10]

Note: The optimal parameters need to be determined empirically for the specific instrument and application.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis serum Serum/Plasma Sample precipitation Protein Precipitation serum->precipitation extraction Liquid-Liquid Extraction precipitation->extraction derivatization Derivatization (Optional) extraction->derivatization lc_column LC Separation derivatization->lc_column ionization Ionization (APCI/ESI) lc_column->ionization ms_analysis MS/MS Analysis ionization->ms_analysis detection Detection ms_analysis->detection quantification Quantification detection->quantification

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic start Start Analysis check_signal Poor Signal? start->check_signal optimize_source Optimize Ion Source - Temp, Gas Flow check_signal->optimize_source Yes check_quant Inaccurate Quantification? check_signal->check_quant No derivatize Consider Derivatization optimize_source->derivatize derivatize->check_quant optimize_chrom Optimize Chromatography - Gradient, Column check_quant->optimize_chrom Yes check_peaks Poor Peak Shape? check_quant->check_peaks No optimize_ce Optimize Collision Energy optimize_chrom->optimize_ce optimize_ce->check_peaks check_mobile_phase Check Mobile Phase check_peaks->check_mobile_phase Yes end Successful Analysis check_peaks->end No check_column Check Column Health check_mobile_phase->check_column check_column->end

Caption: A logical troubleshooting workflow for common LC-MS/MS issues.

References

preventing isomerization of 5,6-trans-Vitamin D2 during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vitamin D2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the isomerization of the biologically active 5,6-cis-Vitamin D2 to the inactive 5,6-trans-Vitamin D2 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its formation a concern?

This compound is a geometric isomer of Vitamin D2. The key difference lies in the spatial arrangement around the 5,6-double bond. The naturally occurring, biologically active form is the 5,6-cis isomer. During sample preparation and analysis, this cis-isomer can convert to the trans-isomer, which is biologically inactive. This isomerization can lead to an underestimation of the actual Vitamin D2 content in a sample, resulting in inaccurate data for research, clinical diagnostics, and pharmaceutical quality control.

Q2: What are the primary factors that cause the isomerization of 5,6-cis-Vitamin D2 to this compound?

Several factors can induce the isomerization of 5,6-cis-Vitamin D2 during sample preparation:

  • Exposure to Light (UV Radiation): Ultraviolet (UV) light is a significant contributor to the isomerization of Vitamin D2. It can lead to the formation of various photoproducts, including this compound, as well as other isomers like tachysterol (B196371) and lumisterol.[1]

  • Elevated Temperatures: Heat can promote the thermal isomerization of Vitamin D2. While moderate heat (around 60°C) can sometimes increase the measured Vitamin D2 content by converting its precursor, previtamin D2, to the active form, higher temperatures generally lead to degradation and isomerization to the inactive trans form.[2]

  • Acidic pH: Vitamin D2 is unstable in acidic conditions. Exposure to low pH environments during sample preparation can catalyze the isomerization to this compound and other degradation products.[3][4][5]

  • Presence of Oxygen: As with many organic molecules, the presence of oxygen can lead to oxidative degradation of Vitamin D2, which can be exacerbated by light and heat.

  • Catalytic Agents: Certain substances, such as iodine, can act as catalysts for the cis-trans isomerization of Vitamin D2.[6][7] The presence of compounds like cysteine and its dimer cystine has also been shown to induce Vitamin D degradation.[8]

Q3: How can I prevent or minimize the isomerization of this compound during sample storage?

Proper storage of samples and standards is crucial. To minimize isomerization:

  • Protect from Light: Always store samples and standards in amber vials or wrap containers in aluminum foil to protect them from light.

  • Low Temperature Storage: Store solutions at low temperatures, such as -20°C or -80°C, to reduce thermal degradation and isomerization.[9][10]

  • Inert Atmosphere: For long-term storage of purified Vitamin D2 standards, it is recommended to store them under an inert gas like nitrogen or argon to prevent oxidation.[9][10]

  • Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions of Vitamin D2 from a concentrated stock stored under optimal conditions. Solutions of this compound are noted to be unstable and should be prepared fresh.[11]

Q4: Are there any chemical additives that can help stabilize 5,6-cis-Vitamin D2?

Yes, the addition of antioxidants can help protect Vitamin D2 from degradation and isomerization. Commonly used stabilizers include:

  • Butylated hydroxytoluene (BHT): Often added to solvents during extraction to prevent oxidation.[5]

  • Ascorbic Acid (Vitamin C): Can be added to samples to mitigate oxidative degradation.[12]

  • Quercetin: This bioflavonoid has been shown to significantly inhibit the degradation of Vitamin D2 at elevated temperatures and across a range of pH values.[3]

  • EDTA (Ethylenediaminetetraacetic acid): Can chelate metal ions that may catalyze degradation reactions.[12][13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of Vitamin D2 Isomerization to this compound or other degradation products.- Work under amber or low-level lighting. - Keep samples on ice or at reduced temperatures throughout the preparation process. - Ensure all solvents and reagents are free of catalytic impurities. - Consider adding an antioxidant like BHT or ascorbic acid to your extraction solvent.
Inconsistent or non-reproducible results Variable exposure to light, heat, or oxygen between samples.- Standardize all sample handling procedures to ensure consistent exposure to environmental factors. - Process all samples in the same batch under identical conditions. - Use an autosampler with a cooled sample tray for LC analysis.
Presence of an unexpected peak with the same mass as Vitamin D2 in LC-MS/MS This could be the this compound isomer.- Optimize your chromatographic method to separate the 5,6-cis and 5,6-trans isomers. This may require a high-resolution column and careful mobile phase selection. - Analyze a this compound standard (if available) to confirm its retention time.
Degradation in acidic extraction conditions Vitamin D2 is unstable at low pH.- If possible, adjust the pH of your sample or extraction solvent to be in the range of 4-10.[3] - If acidic conditions are necessary, minimize the exposure time and keep the sample at a low temperature.

Quantitative Data Summary

The stability of Vitamin D is highly dependent on environmental conditions. The following tables summarize data on the retention of Vitamin D2 under different temperature and pH conditions.

Table 1: Effect of Temperature on Vitamin D2 Retention

TemperatureIncubation TimeRetention of Vitamin D2 (%)
50°C0.5 hours93.33 ± 1.80
50°C6 hours62.58 ± 2.37
75°C0.5 hours77.31 ± 1.96
75°C2 hours60.31 ± 2.68

Data adapted from a study on the stabilizing effect of quercetin. The control group (Vitamin D2 only) is presented here.[3]

Table 2: Effect of pH on Vitamin D2 Retention

pHIncubation TimeTemperatureRetention of Vitamin D2 (%)
11 hourRoom Temperature83.63 ± 1.17
41 hourRoom Temperature>95
51 hourRoom Temperature>95
71 hourRoom Temperature>95
101 hourRoom Temperature>95

Data adapted from a study on the stabilizing effect of quercetin. The control group (Vitamin D2 only) is presented here.[3]

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma/Serum Samples with Minimized Isomerization

This protocol is a common and rapid method for preparing plasma or serum samples for LC-MS/MS analysis, incorporating steps to minimize Vitamin D2 isomerization.

  • Sample Thawing: Thaw frozen plasma/serum samples on ice, protected from light.

  • Aliquoting: In a dimly lit environment, aliquot 100 µL of the sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard (e.g., deuterated Vitamin D2) to the sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% (w/v) BHT. The use of a 3:1 solvent-to-sample ratio is common for efficient protein removal.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean amber autosampler vial for analysis.

  • Analysis: Analyze the sample promptly using a validated LC-MS/MS method. If storage is necessary, seal the vials and store at 4°C in the autosampler for no more than 24 hours.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples with Enhanced Stability

LLE is a more extensive cleanup method that can improve the purity of the final extract.

  • Sample Preparation: In a dimly lit room, add 200 µL of plasma/serum to a glass tube.

  • Internal Standard and Antioxidant Addition: Add the internal standard and a small volume of an antioxidant solution (e.g., ascorbic acid in methanol).

  • Protein Denaturation: Add 500 µL of methanol (B129727) and vortex for 30 seconds.

  • Extraction: Add 1 mL of an extraction solvent (e.g., n-hexane or a mixture of hexane (B92381) and ethyl acetate) and vortex for 2 minutes.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume of the mobile phase, and transfer to an amber autosampler vial for analysis.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the prevention of this compound isomerization.

Isomerization_Pathway cluster_factors Inducing Factors 5,6-cis-Vitamin D2 (Active) 5,6-cis-Vitamin D2 (Active) This compound (Inactive) This compound (Inactive) 5,6-cis-Vitamin D2 (Active)->this compound (Inactive) Isomerization UV Light UV Light Heat Heat Acidic pH Acidic pH Oxygen Oxygen Catalysts (e.g., Iodine) Catalysts (e.g., Iodine)

Caption: Factors inducing the isomerization of active 5,6-cis-Vitamin D2.

Sample_Prep_Workflow cluster_prep Sample Preparation cluster_precautions Key Precautions start Start: Plasma/Serum Sample thaw Thaw on Ice (Protected from Light) start->thaw aliquot Aliquot in Dim Light thaw->aliquot add_is_antioxidant Add Internal Standard & Antioxidant aliquot->add_is_antioxidant extraction Extraction (Protein Precipitation or LLE) add_is_antioxidant->extraction centrifuge Centrifuge at 4°C extraction->centrifuge p1 Use Amber Vials p2 Maintain Low Temperature p3 Work in Dim Light p4 Add Antioxidants (e.g., BHT) transfer Transfer Supernatant to Amber Vial centrifuge->transfer analyze LC-MS/MS Analysis transfer->analyze

Caption: Workflow for sample preparation with integrated isomerization prevention steps.

References

Technical Support Center: Synthesis of 5,6-trans-Vitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5,6-trans-Vitamin D2 synthesis. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a geometric isomer of Vitamin D2 (ergocalciferol). While Vitamin D2 is crucial for calcium homeostasis and bone metabolism, its various isomers, including the 5,6-trans form, are of interest for research into their unique biological activities and potential therapeutic applications.

Q2: What is the general synthetic pathway for this compound?

The synthesis of this compound typically starts from ergosterol (B1671047). Ergosterol is first converted to pre-vitamin D2 through ultraviolet (UV) irradiation. Pre-vitamin D2 then undergoes thermal isomerization to form the more stable Vitamin D2 (the cis-isomer). To obtain the trans-isomer, a subsequent isomerization step is required, which can be achieved through methods like iodine catalysis under visible light.

Q3: What are the main challenges in synthesizing this compound with a high yield?

The primary challenges include:

  • Formation of multiple byproducts: UV irradiation of ergosterol and pre-vitamin D2 can lead to a mixture of isomers, including lumisterol (B196343) and tachysterol, which reduces the yield of the desired product.

  • Controlling the cis/trans isomerization: Achieving a high conversion rate of the cis-isomer to the trans-isomer without causing degradation of the molecule can be difficult.

  • Purification: Separating this compound from the reaction mixture containing other isomers and unreacted starting material requires efficient chromatographic techniques.

Q4: What is the role of iodine in the synthesis of this compound?

Iodine acts as a catalyst in the isomerization of the 5,6-cis double bond of Vitamin D2 to the 5,6-trans configuration. This reaction is typically carried out under visible light, which excites the iodine, initiating the isomerization process. This method can offer a good yield of the trans-isomer.[1][2]

Experimental Protocols

Protocol 1: Iodine-Catalyzed Isomerization of Vitamin D2 to this compound

This protocol is adapted from a method described for the synthesis of 5,6-trans-Vitamin D3 and is expected to be applicable to Vitamin D2 with minor modifications.[1]

Materials:

  • Vitamin D2 (ergocalciferol)

  • n-Hexane (or other suitable apolar solvent)

  • Iodine

  • Alumina (B75360) (for column chromatography)

  • Eluent for column chromatography (e.g., a gradient of ethyl acetate (B1210297) in n-hexane)

  • Visible light source (e.g., a tungsten lamp)

  • Reaction vessel (e.g., a quartz flask)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • High-performance liquid chromatography (HPLC) system for purification and analysis

Procedure:

  • Reaction Setup: Dissolve Vitamin D2 in n-hexane in a quartz reaction vessel. The concentration should be optimized, but a starting point could be in the range of 1-5 mg/mL.

  • Initiation of Isomerization: Add a small, catalytic amount of iodine to the solution. The optimal Vitamin D2 to iodine molar ratio needs to be determined empirically, but a ratio of 100:1 to 1000:1 is a reasonable starting point.

  • Irradiation: Expose the reaction mixture to visible light at room temperature. The reaction progress should be monitored by TLC or HPLC at regular intervals (e.g., every 30 minutes).

  • Quenching the Reaction: Once the desired conversion is achieved (as determined by the monitoring), the reaction can be quenched by adding a solution of sodium thiosulfate (B1220275) to remove the excess iodine.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Perform column chromatography on alumina to separate the this compound from unreacted Vitamin D2 and other byproducts. Use a suitable eluent system, such as a gradient of ethyl acetate in n-hexane.

    • For higher purity, the fractions containing this compound can be further purified by preparative HPLC.

  • Crystallization: The purified this compound can be crystallized from a suitable solvent like n-hexane to obtain a high-purity solid product.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low yield of this compound Insufficient conversion of Vitamin D2.- Increase the reaction time. - Optimize the amount of iodine catalyst. - Increase the intensity of the visible light source.
Degradation of the product.- Monitor the reaction closely to avoid over-irradiation. - Ensure the reaction temperature is controlled (room temperature is generally suitable). - Use a solvent of high purity.
Presence of multiple byproducts Non-specific photochemical reactions.- Use a light source with a specific wavelength range to minimize side reactions. - Optimize the concentration of the starting material.
Inefficient purification.- Use a more efficient column chromatography setup (e.g., a longer column, a shallower eluent gradient). - Employ preparative HPLC for final purification.
Difficulty in separating isomers Similar polarity of the isomers.- Use a specialized HPLC column with high resolving power for isomers (e.g., a C18 column with a high carbon load or a chiral column). - Optimize the mobile phase composition and flow rate in the HPLC method.
Product instability Oxidation or degradation of the purified this compound.- Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperature (-20°C or below) and protected from light.

Data Presentation

Table 1: Comparison of HPLC Conditions for Vitamin D Isomer Separation

Parameter Method 1 Method 2
Column YMC-Triart C18 ExRS (5 µm, 150 x 3.0 mm)Inertsil ODS-P (5 µm, 250 x 4.6 mm I.D.)
Mobile Phase THF/acetonitrile (10/90)Methanol/Acetonitrile/Hexane
Flow Rate 0.425 mL/minNot specified
Detection UV at 265 nmUV at 265 nm
Temperature 30 °C40 °C
Reference [3][4]

Visualizations

VitaminD2_Synthesis_Pathway Ergosterol Ergosterol PreVitaminD2 Pre-Vitamin D2 Ergosterol->PreVitaminD2 UV Irradiation VitaminD2 Vitamin D2 (cis) PreVitaminD2->VitaminD2 Thermal Isomerization Byproducts Byproducts (Lumisterol, Tachysterol) PreVitaminD2->Byproducts transVitaminD2 This compound VitaminD2->transVitaminD2 Iodine Catalysis + Visible Light

Caption: Synthetic pathway of this compound from ergosterol.

Troubleshooting_Workflow Start Low Yield of this compound CheckConversion Check Conversion Rate (TLC/HPLC) Start->CheckConversion LowConversion Low Conversion CheckConversion->LowConversion Low GoodConversion Good Conversion but Low Isolation CheckConversion->GoodConversion High HighByproducts High Byproduct Formation LowConversion->HighByproducts OptimizeReaction Optimize Reaction Conditions: - Increase reaction time - Adjust iodine concentration - Increase light intensity LowConversion->OptimizeReaction CheckDegradation Check for Degradation: - Monitor reaction closely - Ensure pure solvents HighByproducts->CheckDegradation OptimizePurification Optimize Purification: - Use high-resolution HPLC - Adjust column chromatography parameters GoodConversion->OptimizePurification

Caption: Troubleshooting workflow for low yield of this compound.

References

Navigating Matrix Effects in 5,6-trans-Vitamin D2 Quantification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and addressing matrix effects in the quantification of 5,6-trans-Vitamin D2. The following question-and-answer-based guides, detailed experimental protocols, and comparative data are designed to facilitate accurate and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting, often unidentified, components in the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantification, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based methods.[1]

Q2: What are the primary sources of matrix effects in biological samples for Vitamin D2 analysis?

A2: In biological matrices like serum and plasma, the main culprits for matrix effects are phospholipids (B1166683) and proteins. These endogenous substances can co-elute with this compound and interfere with its ionization in the mass spectrometer source.

Q3: How can a stable isotope-labeled (SIL) internal standard, like Vitamin D2-d6, help mitigate matrix effects?

A3: A SIL internal standard is chemically almost identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes (e.g., deuterium). Because of their similar physicochemical properties, the SIL internal standard and the analyte co-elute and experience similar degrees of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate and precise results.[1]

Q4: Can different isomers of Vitamin D2 interfere with the quantification of this compound?

A4: Yes, isomers of Vitamin D2, such as pre-vitamin D2, lumisterol, and tachysterol, can pose a significant challenge in quantification. If not chromatographically resolved, these isomers can lead to an overestimation of the this compound concentration.[2] Therefore, a highly selective analytical method is crucial.

Troubleshooting Guide

This section addresses specific issues that may arise during the quantification of this compound.

Issue 1: Poor Peak Shape and/or Low Signal Intensity

  • Possible Cause: Significant ion suppression due to matrix components.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure the chosen sample preparation method (LLE, SPE, or SLE) is effectively removing interfering substances like phospholipids. Consider optimizing the protocol or switching to a more rigorous technique. For instance, SPE and SLE are generally more effective at removing phospholipids than a simple protein precipitation.[3]

    • Optimize Chromatography: Adjust the mobile phase composition, gradient, or flow rate to improve the separation of this compound from co-eluting matrix components.

    • Check Internal Standard Performance: Verify that the internal standard is co-eluting with the analyte and exhibiting a consistent response across samples.

    • Consider Derivatization: Chemical derivatization can enhance the ionization efficiency of Vitamin D metabolites, leading to improved signal intensity.[4]

Issue 2: High Variability in Results Between Replicate Injections

  • Possible Cause: Inconsistent matrix effects across different samples or inefficient sample cleanup.

  • Troubleshooting Steps:

    • Evaluate Sample Homogeneity: Ensure that samples are thoroughly mixed before aliquoting for extraction.

    • Standardize Sample Preparation: Meticulously follow the sample preparation protocol for all samples to ensure consistency in extraction efficiency and removal of interferences. Automation of sample preparation can reduce variability.

    • Assess Matrix Variability: If analyzing samples from different sources or populations, be aware that the matrix composition can vary, leading to differential matrix effects. It may be necessary to use matrix-matched calibrants for each sample type.

Issue 3: Inaccurate Quantification Compared to Reference Materials

  • Possible Cause: Incomplete removal of interfering isomers or significant, uncorrected matrix effects.

  • Troubleshooting Steps:

    • Improve Chromatographic Resolution: Employ a high-resolution HPLC column and optimize the separation method to ensure baseline separation of this compound from other Vitamin D2 isomers.[2]

    • Validate with a Different Method: If possible, compare your results with an alternative analytical technique to confirm the accuracy of your primary method.

    • Perform a Standard Addition Experiment: This can help to assess the magnitude of matrix effects in your specific sample matrix and correct for them.

Experimental Protocols

The following are detailed methodologies for common sample preparation techniques used to mitigate matrix effects in Vitamin D analysis. These can be adapted for the quantification of this compound.

Protocol 1: Liquid-Liquid Extraction (LLE)[1]
  • Sample Preparation:

    • To 200 µL of serum or plasma, add 50 µL of 5 M NaOH.

    • Vortex for 10 seconds.

  • Internal Standard Addition:

    • Add 200 µL of the internal standard solution (e.g., Vitamin D2-d6 in methanol).

    • Vortex for 3 minutes.

  • Extraction:

    • Add 1.5 mL of hexane.

    • Vortex for 10 seconds, then mix for 4 minutes.

  • Phase Separation:

    • Centrifuge at 13,000 rpm for 5 minutes.

  • Collection:

    • Carefully transfer the upper organic layer (hexane) to a clean tube.

  • Evaporation:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution:

    • Reconstitute the dried extract in 80 µL of the mobile phase (e.g., 70% methanol (B129727) in water).

    • Vortex thoroughly before injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)[6]
  • Sample Pre-treatment:

    • To 50 µL of serum or plasma, add 150 µL of a precipitant solution (e.g., acetonitrile) containing the internal standard.

    • Vortex vigorously for 30-60 seconds to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition a hydrophobic reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent (e.g., 40% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the this compound and internal standard with 1 mL of a strong solvent (e.g., 100% methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Protocol 3: Supported Liquid Extraction (SLE)[7][8]
  • Sample Pre-treatment:

    • Dilute 150 µL of serum or plasma with 150 µL of a water:isopropanol (50:50, v/v) solution containing the internal standard.[5]

    • Cap and shake for 1 minute.[5]

  • Sample Loading:

    • Load the pre-treated sample (300 µL) onto an SLE plate or cartridge.[5]

    • Apply a brief pulse of vacuum to initiate flow and allow the sample to absorb for 5 minutes.[5]

  • Elution:

    • Apply 750 µL of a water-immiscible solvent (e.g., heptane (B126788) or hexane).[5]

    • Allow the solvent to soak for 5 minutes.[5]

    • Apply a second aliquot of 750 µL of the elution solvent and let it soak for another 5 minutes.[5]

    • Apply a final pulse of vacuum to collect the eluate.[5]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[5]

Data Presentation: Comparison of Sample Preparation Techniques

The following tables summarize typical performance data for different sample preparation methods in Vitamin D analysis. While specific data for this compound is limited, these values for related compounds provide a useful comparison.

Table 1: Analyte Recovery

Sample Preparation MethodAnalyteAverage Recovery (%)Reference
Liquid-Liquid Extraction (LLE)25OHD2~85%[1]
Solid-Phase Extraction (SPE)25OHD294.4%[6]
Supported Liquid Extraction (SLE)25OHD263.05 - 90.44%[7]

Table 2: Matrix Effect (Ion Suppression/Enhancement)

Sample Preparation MethodAnalyteMatrix Effect (%)Reference
Protein Precipitation OnlyPhospholipidsHigh[3]
Liquid-Liquid Extraction (LLE)General Drugs16%[8]
Solid-Phase Extraction (SPE)General Drugs6%[8]
Supported Liquid Extraction (SLE)General Drugs26%[8]

Note: Lower percentage indicates less matrix effect.

Table 3: Phospholipid Removal Efficiency

Sample Preparation MethodPhospholipid Removal (%)Reference
Protein PrecipitationLow[3]
Supported Liquid Extraction (SLE)Very High[3]
Specialized Phospholipid Removal Plates>99%[9]

Mandatory Visualizations

experimental_workflows cluster_LLE Liquid-Liquid Extraction (LLE) Workflow cluster_SPE Solid-Phase Extraction (SPE) Workflow cluster_SLE Supported Liquid Extraction (SLE) Workflow LLE_start Sample + IS LLE_precip Protein Precipitation (e.g., Acetonitrile) LLE_start->LLE_precip LLE_extract Addition of Extraction Solvent (e.g., Hexane) LLE_precip->LLE_extract LLE_vortex Vortex & Centrifuge LLE_extract->LLE_vortex LLE_separate Collect Organic Layer LLE_vortex->LLE_separate LLE_evap Evaporate LLE_separate->LLE_evap LLE_recon Reconstitute LLE_evap->LLE_recon LLE_end LC-MS/MS Analysis LLE_recon->LLE_end SPE_start Sample + IS SPE_condition Condition SPE Cartridge SPE_load Load Sample SPE_condition->SPE_load SPE_wash Wash (Remove Interferences) SPE_load->SPE_wash SPE_elute Elute Analyte SPE_wash->SPE_elute SPE_evap Evaporate SPE_elute->SPE_evap SPE_recon Reconstitute SPE_evap->SPE_recon SPE_end LC-MS/MS Analysis SPE_recon->SPE_end SLE_start Sample + IS SLE_load Load onto SLE Plate SLE_start->SLE_load SLE_wait1 Wait 5 min SLE_load->SLE_wait1 SLE_elute Elute with Organic Solvent SLE_wait1->SLE_elute SLE_wait2 Wait 5 min SLE_elute->SLE_wait2 SLE_collect Collect Eluate SLE_wait2->SLE_collect SLE_evap Evaporate SLE_collect->SLE_evap SLE_recon Reconstitute SLE_evap->SLE_recon SLE_end LC-MS/MS Analysis SLE_recon->SLE_end

Caption: Experimental workflows for LLE, SPE, and SLE.

troubleshooting_matrix_effects start Inaccurate/Inconsistent Quantification Results check_is Check Internal Standard Performance start->check_is is_ok IS performance OK? check_is->is_ok optimize_is Optimize IS or Select New IS is_ok->optimize_is No check_prep Review Sample Preparation Method is_ok->check_prep Yes optimize_is->check_is prep_ok Is sample prep adequate? check_prep->prep_ok optimize_prep Optimize or Change Sample Prep Method (e.g., SPE, SLE) prep_ok->optimize_prep No check_chroma Optimize Chromatography prep_ok->check_chroma Yes optimize_prep->check_prep chroma_ok Separation of analyte from matrix improved? check_chroma->chroma_ok consider_deriv Consider Derivatization chroma_ok->consider_deriv No end_ok Accurate Results chroma_ok->end_ok Yes consider_deriv->end_ok

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: Analysis of 5,6-trans-Vitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5,6-trans-Vitamin D2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental analysis of this specific Vitamin D2 isomer.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

A1: this compound is a geometric isomer of Vitamin D2 (ergocalciferol). Its analysis is challenging primarily due to its structural similarity to Vitamin D2 and other related isomers, which often leads to difficulties in chromatographic separation.[1][2] Additionally, like other Vitamin D compounds, it is susceptible to degradation under various environmental conditions, and its solutions are known to be unstable.[3][4][5]

Q2: What are the most common sources of interference in this compound quantification?

A2: The most common sources of interference include:

  • Isomeric Interferences: Co-elution with other Vitamin D2 isomers such as pre-vitamin D2, lumisterol, and tachysterol (B196371) can lead to overestimation.[6]

  • Matrix Effects: Components from the biological matrix, such as phospholipids (B1166683) and proteins, can suppress or enhance the ionization of the analyte in mass spectrometry, leading to inaccurate results.[7]

  • Cross-reactivity in Immunoassays: Antibodies used in immunoassays may cross-react with other Vitamin D metabolites, leading to a lack of specificity.[6][8]

Q3: How can I improve the sensitivity of my this compound measurement by LC-MS/MS?

A3: Low sensitivity is often due to the poor ionization efficiency of Vitamin D compounds.[9] To enhance sensitivity, consider the following:

  • Chemical Derivatization: Using a derivatizing agent such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can significantly improve ionization efficiency and lower detection limits.[9][10]

  • Optimize Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects and can provide better sensitivity for Vitamin D analysis compared to Electrospray Ionization (ESI).[7][10]

Q4: Can a deuterated internal standard completely eliminate issues related to matrix effects?

A4: While a stable isotope-labeled internal standard (SIL-IS), such as Vitamin D2-d6, is the gold standard for compensating for matrix effects, it may not always be a perfect solution. A phenomenon known as the "isotope effect" can cause a slight chromatographic shift between the analyte and the deuterated standard. If this results in elution in regions with differing ion suppression, it can lead to inaccurate quantification.[11]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution and Peak Co-elution

Question: My chromatogram shows poor separation between this compound and what I suspect is the parent Vitamin D2, leading to inaccurate quantification. How can I improve the resolution?

Answer: This is a common challenge due to the structural similarity of the isomers.[2]

Troubleshooting Steps:

  • Optimize Chromatographic Conditions:

    • Column Selection: Standard C18 columns may not provide adequate separation. Consider using columns with different selectivities, such as pentafluorophenyl (PFP) or cyano (CN) phases.[1] Highly hydrophobic C18 columns with a high carbon load can also improve separation.[2]

    • Mobile Phase Composition: Adjust the ratio of organic solvents (e.g., acetonitrile, methanol) and try different additives to enhance selectivity.[1][12]

    • Temperature: Modifying the column temperature can alter selectivity and improve resolution.[1]

    • Gradient Elution: Employing a shallower gradient around the elution time of the isomers can improve their separation.[1]

  • Sample Injection:

    • Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion.

Issue 2: Inconsistent and Variable Results

Question: I am observing high variability and poor reproducibility in my quantification of this compound across different samples. What could be the cause?

Answer: High variability is often a consequence of inconsistent sample preparation, matrix effects, or the instability of the analyte.[6]

Troubleshooting Steps:

  • Sample Preparation:

    • Minimize Degradation: this compound solutions are unstable.[3] Always prepare fresh solutions and protect them from light and elevated temperatures.[5][13]

    • Robust Extraction: Implement a consistent and validated sample preparation protocol to minimize variability in analyte recovery. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can help remove interfering matrix components.

  • Internal Standard:

    • Co-elution: Verify that your deuterated internal standard co-elutes with the native this compound. If a slight separation is observed (isotope effect), it may not accurately compensate for matrix effects.[11]

    • Purity: Ensure the chemical and isotopic purity of your internal standard.

  • Matrix Effects:

    • Matrix-Matched Calibrants: Prepare your calibration standards in a matrix that is similar to your samples to account for consistent matrix effects.[11]

Issue 3: Peak Splitting

Question: I am observing split peaks for my this compound standard and samples. What is causing this and how can I fix it?

Answer: Peak splitting can be caused by several factors, including co-elution of closely related compounds, column issues, or incompatibility between the sample solvent and the mobile phase.[14]

Troubleshooting Steps:

  • Identify the Cause:

    • Co-elution: Inject a smaller sample volume to see if the split peak resolves into two distinct peaks. If so, this indicates the presence of a co-eluting compound, and the chromatographic method needs to be optimized for better separation.

    • System-wide Issue: If all peaks in the chromatogram are splitting, it may indicate a physical problem with the column or system, such as a partially clogged inlet frit.[15]

  • Solutions:

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase.[16]

    • Column Health: If the column is suspected to be the issue, try flushing it or replacing it with a new one.

    • Temperature Control: Ensure consistent temperature control of the column, as fluctuations can affect peak shape.[14]

Experimental Protocols & Data

Table 1: HPLC Method Parameters for Vitamin D Isomer Separation
ParameterMethod 1Method 2
Column Ascentis® Express C18, 25 cm x 4.6 mm, 5 µmYMC-Triart C18 ExRS, 150 x 3.0 mm, 5 µm
Mobile Phase Acetonitrile:Methanol (95:5)Tetrahydrofuran:Acetonitrile (10:90)
Flow Rate 1.5 mL/min0.425 mL/min
Column Temp. 35 °C30 °C
Detection UV at 265 nmUV at 265 nm
Reference [2]
Table 2: LC-MS/MS Method Parameters for Ergocalciferol (B368823) (Vitamin D2) Analysis
ParameterMethod 1
LC System Thermo Finnegan surveyor LC
MS System Thermo TSQ Ultra
Ionization APCI Positive Mode
Column Zorbax SB-CN (4.6 mm x 75 mm, 3.5 µm)
Mobile Phase A Water
Mobile Phase B Methanol with 10mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid (75:25 v/v)
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Derivatization PTAD (4-phenyl-1,2,4-triazoline-3,5-dione)
Reference [10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Serum/Plasma) extraction Protein Precipitation & Liquid-Liquid/Solid-Phase Extraction sample->extraction derivatization Derivatization (e.g., PTAD) extraction->derivatization lc LC Separation (e.g., Reversed-Phase HPLC/UHPLC) derivatization->lc ms MS/MS Detection (e.g., APCI) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

troubleshooting_logic cluster_chromatography Chromatography Issues cluster_sample Sample/Matrix Issues cluster_sensitivity Sensitivity Issues start Inaccurate/Inconsistent Results poor_res Poor Resolution/ Co-elution start->poor_res peak_split Peak Splitting start->peak_split matrix_effects Matrix Effects start->matrix_effects degradation Analyte Degradation start->degradation low_signal Low Signal/Poor Sensitivity start->low_signal sol_chrom Change Column/ Mobile Phase/ Temperature poor_res->sol_chrom Optimize Method peak_split->sol_chrom Optimize Method/ Check System sol_sample Use SPE/LLE/ Matrix-Matched Calibrants matrix_effects->sol_sample Improve Cleanup degradation->sol_sample Fresh Prep/ Protect from Light/Heat sol_sensitivity Use PTAD/ Switch to APCI low_signal->sol_sensitivity Derivatize/ Optimize Source

Caption: Troubleshooting logic for this compound analysis.

References

Technical Support Center: Stability of 5,6-trans-Vitamin D2 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 5,6-trans-Vitamin D2 in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a geometric isomer of Vitamin D2 (ergocalciferol).[1][2] Like other Vitamin D analogs, it is susceptible to degradation from various environmental factors, including light, heat, oxygen, and acidic conditions.[3][4][5] This instability can lead to a loss of potency and the formation of undesirable degradation products, compromising experimental results and the therapeutic efficacy of potential drug formulations. Therefore, understanding and controlling its stability in solution is critical for reliable research and development.

Q2: What are the primary factors that cause the degradation of this compound in solution?

A2: The main factors contributing to the degradation of this compound in solution are:

  • Light (Photodegradation): Exposure to light, particularly UV radiation, can cause isomerization and the formation of various photoproducts, such as suprasterol and tachysterol.[3][6]

  • Temperature (Thermal Degradation): Elevated temperatures accelerate the rate of degradation reactions, leading to the formation of isomers like pyrovitamin D and isopyrovitamin D.[7][8]

  • Oxygen (Oxidation): The presence of oxygen can lead to the formation of various oxidation products, resulting in the destruction of the triene functionality of the molecule.[9][10]

  • pH: this compound is unstable in acidic media, while it exhibits greater stability in alkaline or neutral conditions.[5] Studies on Vitamin D3 have shown a steep drop in stability between pH 4 and 5, with the greatest stability observed at a pH above 5.[11]

Q3: What are the recommended storage conditions for stock solutions of this compound?

A3: To ensure the stability of stock solutions, it is recommended to:

  • Store solutions at low temperatures: -80°C for up to 6 months or -20°C for up to 1 month.[1][12][13]

  • Protect from light by using amber vials or by wrapping the container in aluminum foil.[1][12][13]

  • Store under an inert nitrogen atmosphere to minimize oxidation.[1][12][13]

  • Prepare solutions fresh whenever possible, as they are generally unstable.[2]

Q4: Are there any known stabilizers that can be used to improve the stability of this compound in solution?

A4: Yes, antioxidants have been shown to improve the stability of Vitamin D analogs. For instance, the natural bioflavonoid quercetin (B1663063) has been demonstrated to significantly inhibit the degradation of Vitamin D2 induced by high temperature and varying pH levels.[3][14] Other common antioxidants used in pharmaceutical formulations, such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (B72186) (Vitamin E), may also offer a protective effect.[2]

II. Troubleshooting Guide

This guide addresses common problems encountered during experiments involving this compound in solution.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected potency in biological assays. Degradation of this compound in the experimental solution.• Prepare fresh solutions immediately before each experiment. • Store stock solutions under the recommended conditions (-80°C or -20°C, protected from light, under nitrogen).[1][12][13] • Minimize the exposure of solutions to light and elevated temperatures during experimental procedures. • Consider the addition of a suitable antioxidant, such as quercetin, to the formulation.[3][14]
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products due to isomerization or oxidation.• Review the handling and storage procedures of the solution. Ensure protection from light, heat, and oxygen. • Perform a forced degradation study to identify potential degradation products and their retention times.[13][15] • Optimize the HPLC method to ensure the separation of this compound from all potential degradants.[16][17]
Variability in results between different batches of prepared solutions. Inconsistent preparation or storage of the solutions.• Standardize the solution preparation protocol, including the solvent, concentration, and mixing procedure. • Ensure all batches are stored under identical, controlled conditions. • Perform a stability check on a new batch of solution before use in critical experiments.
Precipitation of the compound in aqueous buffers. Poor solubility of the lipophilic this compound in aqueous media.• Use a co-solvent such as ethanol (B145695) or DMSO to initially dissolve the compound before further dilution in the aqueous buffer. Be mindful of the final solvent concentration's potential effect on the experiment. • Consider the use of surfactants or other solubilizing agents in the formulation.

III. Experimental Protocols

A. Protocol for Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method. The goal is to achieve 10-30% degradation of the active pharmaceutical ingredient (API).[18]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.[13]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.[13]

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[19]

  • Thermal Degradation: Heat the solid compound or the solution at 80°C for 48 hours.[8]

  • Photodegradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7][14] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration and analyze using a stability-indicating HPLC method.

B. Protocol for a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.

1. HPLC System and Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water. A common starting point is 80:20 (v/v) acetonitrile:water.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm (UV).[20]

  • Column Temperature: 30°C.

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Specificity is demonstrated by the ability to resolve the this compound peak from all peaks generated during the forced degradation study.

IV. Quantitative Data on Stability

The following tables summarize quantitative data on the stability of Vitamin D2, which can serve as a reference for experiments with its 5,6-trans isomer.

Table 1: Effect of Temperature and Quercetin on Vitamin D2 Stability [3]

ConditionIncubation Time% Retention of Vitamin D2 (alone)% Retention of Vitamin D2 (+ Quercetin)
50°C6 hours62.58 ± 2.3787.25 ± 7.67
75°C30 minutes77.31 ± 1.9688.02 ± 0.93
75°C2 hours49.56 ± 2.1887.32 ± 3.65

Table 2: Effect of pH on Vitamin D2 Stability at Room Temperature (1 hour) [14]

pH% Retention of Vitamin D2 (alone)% Retention of Vitamin D2 (+ Quercetin)
183.63 ± 1.1790.22 ± 0.80
4Stable97.96 ± 0.22
5Stable96.04 ± 0.55
7Stable97.39 ± 0.48
10Stable95.92 ± 0.19

Table 3: Effect of Ethanol Concentration on Vitamin D2 Stability at 75°C (2 hours) [3]

Ethanol Concentration% Retention of Vitamin D2
1%84.12 ± 4.72
5%83.72 ± 3.10
10%83.36 ± 2.58
50%82.03 ± 3.51

V. Visualizations

Degradation_Pathways cluster_stress Stress Factors 5,6-trans-Vitamin_D2 5,6-trans-Vitamin_D2 Degradation_Products Degradation_Products 5,6-trans-Vitamin_D2->Degradation_Products Isomerization, Oxidation Light Light Light->5,6-trans-Vitamin_D2 Heat Heat Heat->5,6-trans-Vitamin_D2 Oxygen Oxygen Oxygen->5,6-trans-Vitamin_D2 Acid Acid Acid->5,6-trans-Vitamin_D2

Caption: Major stress factors leading to the degradation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare this compound Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photostability A->F G HPLC-UV/MS Analysis B->G C->G D->G E->G F->G H Identify Degradants & Determine Degradation Pathway G->H

References

Technical Support Center: Accurate Measurement of 5,6-trans-Vitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate measurement of 5,6-trans-Vitamin D2.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow for this compound quantification.

Problem Possible Cause Suggested Solution
Low or No Signal for this compound Analyte Instability: this compound is an isomer of Vitamin D2 and its solutions can be unstable.[1]Prepare standards and samples fresh before analysis. If storage is necessary, store at -20°C or -80°C in the dark under nitrogen and for a limited time.[2] Avoid repeated freeze-thaw cycles.
Inefficient Extraction: Poor recovery from the sample matrix.Optimize the extraction method. Supported Liquid Extraction (SLE) and Solid-Phase Extraction (SPE) are effective at removing matrix interferences and improving analyte recovery.[3][4][5] For complex matrices like food, saponification followed by liquid-liquid extraction (LLE) may be necessary.[6]
Ion Suppression in LC-MS/MS: Co-eluting matrix components, particularly phospholipids (B1166683) in biological samples, can suppress the ionization of the analyte.[3][5][7]Incorporate a robust sample cleanup step to remove phospholipids. Techniques like Captiva EMR-Lipid cleanup or HybridSPE-Phospholipid plates are designed for selective lipid removal.[3][8] Consider using Atmospheric Pressure Chemical Ionization (APCI) as it is often less susceptible to matrix effects than Electrospray Ionization (ESI) for vitamin D analysis.[5][9]
Poor Peak Shape or Resolution Inadequate Chromatographic Separation: Co-elution with other Vitamin D isomers or matrix components. Vitamin D2 and its isomers can be challenging to separate.[10][11]Optimize the HPLC/UHPLC method. The use of a highly hydrophobic stationary phase, such as a C18 column with a high carbon load, can improve the separation of Vitamin D isomers.[11] Adjusting the mobile phase composition and gradient can also enhance resolution.[12][13] Chiral columns may be necessary for separating specific epimers.[4]
Column Contamination: Buildup of matrix components on the analytical column.Use a guard column to protect the analytical column.[3] Implement a column wash step at the end of each analytical sequence.
High Variability in Results (Poor Precision) Inconsistent Sample Preparation: Variability in extraction efficiency or sample handling across the batch.[5]Automate sample preparation steps where possible to ensure consistency. Use a stable isotope-labeled internal standard (SIL-IS), such as d6-Vitamin D2, to normalize for variations in sample preparation and matrix effects.[5]
Differential Matrix Effects: The analyte and internal standard are affected differently by the sample matrix.[5]Ensure the internal standard co-elutes as closely as possible with the analyte. A slight chromatographic shift between the analyte and the deuterated internal standard can lead to inaccurate quantification if they elute in regions with different degrees of ion suppression.[5]
Inaccurate Quantification (Poor Accuracy) Lack of a Proper Internal Standard: Not using an appropriate internal standard to correct for matrix effects and recovery losses.The gold standard for compensating for matrix effects is a stable isotope-labeled internal standard (SIL-IS) that is structurally almost identical to the analyte.[5]
Cross-reactivity in Immunoassays: Antibodies used in immunoassays may cross-react with other Vitamin D metabolites, leading to over- or underestimation.[14]Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for accurate and specific quantification of vitamin D metabolites due to its ability to chromatographically separate isomers and use specific mass transitions for detection.[4][9]
Isomerization During Sample Preparation: Conversion of Vitamin D2 to this compound or other isomers due to exposure to heat, light, or acidic/basic conditions.Protect samples from light and heat throughout the sample preparation process. Use amber vials and minimize exposure to high temperatures. The conversion of previtamin D2 to vitamin D2 is temperature-dependent.[15]

Frequently Asked Questions (FAQs)

Q1: Why is the accurate measurement of this compound challenging?

A1: The accurate measurement of this compound presents several challenges:

  • Isomeric Complexity: It is an isomer of Vitamin D2, and several other structurally similar isomers can be present, making chromatographic separation difficult.[10]

  • Instability: Solutions of this compound are known to be unstable, requiring fresh preparation and careful storage.[1][2]

  • Matrix Effects: When analyzing biological or food samples, co-extracting substances like lipids can interfere with the analysis, particularly in LC-MS/MS, causing ion suppression or enhancement.[3][5][7]

  • Low Concentrations: In many samples, the concentration of Vitamin D metabolites can be very low, requiring highly sensitive analytical methods.[6][16]

Q2: What is the recommended analytical method for quantifying this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred and "gold standard" method for the accurate and specific quantification of Vitamin D metabolites, including this compound.[3][4][9] This technique offers high sensitivity and selectivity, allowing for the separation of isomers and unambiguous detection through specific mass transitions.[4] While HPLC with UV detection can be used, it may be less specific and prone to interferences from the sample matrix.[10][17]

Q3: How can I minimize the isomerization of Vitamin D2 during my experiment?

A3: To minimize isomerization, it is crucial to control the experimental conditions:

  • Light Exposure: Protect all samples and standards from light by using amber glassware or light-blocking tubes and minimizing exposure to ambient light.

  • Temperature: Avoid high temperatures during sample preparation and storage. The conversion between previtamin D2 and Vitamin D2 is temperature-dependent.[15]

  • pH: Avoid strongly acidic or basic conditions unless required for a specific procedure like saponification, and in such cases, neutralize the sample promptly.

Q4: What type of internal standard should I use for accurate quantification?

A4: A stable isotope-labeled internal standard (SIL-IS), such as Vitamin D2-d6, is highly recommended.[5] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects and extraction efficiencies. This allows for accurate normalization and more precise quantification.[5]

Q5: What are the critical steps in sample preparation for analyzing this compound in biological fluids?

A5: The critical steps for biological fluids like serum or plasma are:

  • Protein Precipitation: To remove the bulk of proteins. This can be done with organic solvents like acetonitrile.[8]

  • Lipid Removal: This is a crucial step to minimize matrix effects in LC-MS/MS. Techniques like Solid-Phase Extraction (SPE), Supported Liquid Extraction (SLE), or specialized phospholipid removal plates (e.g., Captiva EMR-Lipid, HybridSPE-Phospholipid) are effective.[3][4][5][8]

  • Extraction: After cleanup, the analyte is extracted using an appropriate solvent.

  • Reconstitution: The dried extract is reconstituted in a solvent compatible with the initial mobile phase of the LC method.

Quantitative Data Summary

Table 1: Performance of an LC-MS/MS Method for Vitamin D Metabolite Analysis

Parameter25-hydroxyvitamin D225-hydroxyvitamin D3
Linear Range 10–750 ng/mL10–750 ng/mL
Correlation Coefficient (R²) 0.992 - 0.9970.992 - 0.997
Intra-day Accuracy (% of expected) 90–110 %90–110 %
Inter-day Accuracy (% of expected) 90–110 %90–110 %
Intra-day Precision (%RSD) <10 %<10 %
Inter-day Precision (%RSD) <10 %<10 %
Data synthesized from an application note on Vitamin D metabolite analysis in serum using Captiva EMR—Lipid cleanup and LC/MS/MS.[7]

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Vitamin D Metabolites

This protocol is a representative example and may require optimization for the specific analysis of this compound.

1. Sample Preparation (using Supported Liquid Extraction - SLE)

  • To 220 µL of serum, add the internal standard solution.

  • Perform protein precipitation by adding an organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to an SLE plate.

  • Allow the sample to be absorbed by the SLE sorbent.

  • Elute the Vitamin D metabolites with a suitable organic solvent mixture (e.g., MTBE/ethyl acetate).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.[4][18]

2. LC-MS/MS Conditions

  • LC System: UHPLC system such as Agilent 1290 Infinity II or Waters ACQUITY UPLC.[3][18]

  • Analytical Column: A high-resolution reverse-phase column, such as a Poroshell 120 EC-C18 or a chiral column for isomer separation.[3][4]

  • Mobile Phase: A gradient of water and an organic solvent like methanol (B129727) or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) formate.[17]

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6470 LC/TQ, Waters Xevo TQ-S).[4][19]

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[4][9]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for specific quantification of the analyte and internal standard.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Serum Serum Sample IS_add Add Internal Standard Serum->IS_add PPT Protein Precipitation IS_add->PPT Cleanup Lipid Removal (SLE/SPE) PPT->Cleanup Evap Evaporation Cleanup->Evap Recon Reconstitution Evap->Recon LC UHPLC Separation Recon->LC MS Tandem MS Detection LC->MS Data Data Acquisition & Processing MS->Data Quant Quantification of This compound Data->Quant

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

vitamin_isomerization Vitamin D2 Vitamin D2 This compound This compound Vitamin D2->this compound Isomerization Previtamin D2 Previtamin D2 Previtamin D2->Vitamin D2 Heat (Isomerization) Ergosterol Ergosterol Ergosterol->Previtamin D2 UV Light

Caption: Relationship between Ergosterol, Previtamin D2, Vitamin D2, and its 5,6-trans isomer.

References

Technical Support Center: Overcoming Low Recovery of 5,6-trans-Vitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the low recovery of 5,6-trans-Vitamin D2 during extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery a concern?
Q2: What are the common causes of low recovery of this compound?

Several factors can contribute to the low recovery of this compound, including:

  • Isomerization and Degradation: Vitamin D2 and its isomers are susceptible to degradation by factors such as heat, light, and pH.[2] Exposure to UV light can cause photo-degradation.[3]

  • Matrix Effects: Complex sample matrices, such as those found in food and biological samples, can interfere with the extraction and analysis, leading to ion suppression or enhancement in LC-MS/MS methods.[4][5]

  • Inefficient Extraction Procedures: The choice of extraction technique (e.g., LLE, SPE) and the parameters used can significantly impact recovery.[4][6]

  • Instability of the Molecule: Solutions of this compound are known to be unstable, necessitating fresh preparation or specific storage conditions.[1][7]

Q3: How can I improve the stability of this compound during sample preparation?

To enhance stability and minimize degradation:

  • Protect from Light: Conduct all extraction and handling steps in the dark or under amber light to prevent photo-degradation.

  • Control Temperature: Avoid high temperatures during sample processing.[2] Storage at low temperatures (-20°C or -80°C) is recommended for long-term stability.[7][8]

  • Use of Antioxidants: The addition of antioxidants like pyrogallol (B1678534) can help prevent the oxidation of analytes during steps like saponification.[9]

  • pH Control: Be mindful of the pH of your solutions, as extreme pH values can lead to degradation. The use of buffers can help maintain a stable pH environment.[2]

  • Solvent Choice: The choice of solvent can influence stability. For instance, Vitamin D2 has shown stability in ethanol (B145695) solutions up to 50%.[2]

Q4: What are the recommended extraction techniques for this compound?

Commonly used and effective extraction techniques include:

  • Liquid-Liquid Extraction (LLE): Provides a cleaner extract compared to simple protein precipitation.[10]

  • Solid-Phase Extraction (SPE): Can selectively retain and elute Vitamin D2, effectively removing interfering substances.[4][11]

  • Supported Liquid Extraction (SLE): Offers higher throughput and reduced sample handling time compared to traditional LLE.[4]

The choice of technique will depend on the sample matrix, required cleanup level, and available equipment.

Troubleshooting Guides

Problem: Low Signal Intensity or Poor Sensitivity in LC-MS/MS Analysis

This section provides a step-by-step guide to troubleshooting low signal intensity.

dot

References

Technical Support Center: 5,6-trans-Vitamin D2 Calibration and Standardization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-trans-Vitamin D2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification challenging?

A1: this compound is a geometric isomer of Vitamin D2 (ergocalciferol).[1][2][3] Its accurate quantification is challenging due to its structural similarity to other Vitamin D2 isomers, such as pre-vitamin D2, lumisterol, and tachysterol.[4] These isomers can co-elute during chromatographic analysis, leading to overestimation and inaccurate results.[4] Furthermore, Vitamin D compounds are susceptible to isomerization when exposed to heat or UV light, which can alter their concentrations during sample preparation and analysis.[5][6][7]

Q2: What are the recommended storage and handling conditions for this compound standards?

A2: To ensure the stability of this compound, it is crucial to adhere to proper storage and handling protocols. Powdered standards should be stored at -20°C for long-term stability, and solutions are generally unstable and should be prepared fresh.[2] If stock solutions must be stored, they should be kept at -80°C for up to 6 months or -20°C for up to 1 month, protected from light, and preferably under an inert nitrogen atmosphere.[1][8][9] It is also advisable to aliquot solutions to avoid repeated freeze-thaw cycles.[1][8]

Q3: Which analytical techniques are most suitable for the analysis of this compound?

A3: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS/MS) are considered the gold standard for the quantification of Vitamin D metabolites, including this compound.[10][11] These techniques offer high sensitivity and specificity, allowing for the separation and distinct quantification of various isomers.[4] While UV detection can be used, its specificity is lower, and co-eluting isomers with similar UV maxima (around 260-265 nm) can lead to inaccurate quantification.[12] Supercritical fluid chromatography (SFC) is another emerging technique for the analysis of Vitamin D compounds.[13][14]

Q4: How can I ensure the accuracy and comparability of my this compound measurements?

A4: To ensure accurate and comparable results, it is essential to use certified reference materials (CRMs) for calibration. The National Institute of Standards and Technology (NIST) provides standard reference materials (SRMs) for Vitamin D metabolites.[15] Participation in external quality assessment schemes such as the Vitamin D External Quality Assessment Scheme (DEQAS) and the College of American Pathologists (CAP) proficiency testing programs is also highly recommended to verify assay performance.[16] The Vitamin D Standardization Program (VDSP) is a global initiative aimed at standardizing the measurement of Vitamin D metabolites.[16][17]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution and Co-eluting Peaks

Symptoms:

  • Inconsistent quantification of this compound.

  • Broad or asymmetric peaks in the chromatogram.

  • Higher than expected concentrations, suggesting interference.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Chromatographic Separation Optimize the analytical column and mobile phase. High-resolution C18 or specialized chiral columns can improve the separation of Vitamin D isomers.[4] Experiment with different mobile phase compositions (e.g., acetonitrile (B52724)/methanol gradients) and temperatures to achieve baseline separation.[18][19]
Isomerization During Sample Preparation Protect samples from light and heat throughout the entire analytical process. Use amber vials and avoid prolonged exposure to elevated temperatures. Consider performing sample preparation steps, such as saponification, under controlled temperature conditions to reach an equilibrium state between isomers.[7]
Matrix Effects Implement a robust sample preparation protocol to remove interfering components from the sample matrix. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can significantly reduce matrix effects.[4]
Issue 2: Low Sensitivity and Poor Signal-to-Noise Ratio

Symptoms:

  • Difficulty in detecting low concentrations of this compound.

  • Low signal intensity for the analyte peak.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Ionization Efficiency in MS Optimize the mass spectrometer source conditions. Atmospheric pressure chemical ionization (APCI) is often preferred over electrospray ionization (ESI) for Vitamin D analysis as it can provide better sensitivity and is less prone to matrix effects.[10][20]
Analyte Degradation Ensure proper storage and handling of standards and samples to prevent degradation. Prepare working solutions fresh before each analytical run.[2]
Suboptimal Derivatization For methods involving derivatization to enhance sensitivity, ensure the reaction conditions (e.g., reagent concentration, reaction time, and temperature) are optimized. Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can be used to improve the ionization efficiency of Vitamin D compounds.[14][21]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis in Serum/Plasma by LC-MS/MS
  • Protein Precipitation: To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated Vitamin D2).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: General HPLC-UV Method for Vitamin D Isomer Separation
  • Column: High-resolution C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 90% B to 100% B over 10 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV detector set at 265 nm.[19]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Special Conditions
Powder -20°CLong-termProtect from light
Stock Solution -80°CUp to 6 monthsProtect from light, under nitrogen[1][8][9]
Stock Solution -20°CUp to 1 monthProtect from light, under nitrogen[1][8][9]

Table 2: Example LC-MS/MS Parameters for Vitamin D2 Analysis

Parameter Setting
Ionization Mode Positive APCI[10][20]
MRM Transition for Vitamin D2 m/z 397.3 → 379.3[22]
MRM Transition for Vitamin D3 (as a common analyte) m/z 385.3 → 367.3[22]
Desolvation Temperature 500°C[23]
Capillary Voltage 3.88 kV[23]

Visualizations

Isomerization_Pathway Vitamin D2 Vitamin D2 Pre-Vitamin D2 Pre-Vitamin D2 Vitamin D2->Pre-Vitamin D2 Heat/UV This compound This compound Vitamin D2->this compound Isomerization Pre-Vitamin D2->Vitamin D2 Thermal Equilibrium Tachysterol Tachysterol Pre-Vitamin D2->Tachysterol UV Light Lumisterol Lumisterol Pre-Vitamin D2->Lumisterol UV Light

Caption: Isomerization pathways of Vitamin D2.

Caption: General analytical workflow for this compound.

References

identifying and minimizing interferences in 5,6-trans-Vitamin D2 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing interferences in 5,6-trans-Vitamin D2 assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound assays?

The most common sources of interference in this compound quantification, particularly when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), include:

  • Isomeric Interferences: As this compound is an isomer of Vitamin D2, other isomers such as pre-vitamin D2, lumisterol, and tachysterol (B196371) can be difficult to separate chromatographically, potentially leading to overestimation.[1]

  • Isobaric Interferences: Compounds with the same nominal mass as this compound can co-elute and interfere with accurate quantification.

  • Matrix Effects: Components of the biological matrix (e.g., serum, plasma), especially phospholipids (B1166683), can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate and imprecise results.[2]

  • Cross-reactivity in Immunoassays: For researchers using immunoassays, antibodies may cross-react with other Vitamin D metabolites or structurally similar compounds, leading to a lack of specificity.[1] It is important to note that immunoassays may not be suitable for specifically quantifying the 5,6-trans isomer.

  • Analyte Instability: Vitamin D compounds are susceptible to degradation from heat, light, and certain pH conditions, which can lead to lower than expected quantification.[3][4]

Q2: Why is LC-MS/MS the recommended method for this compound analysis?

LC-MS/MS is considered the gold standard for vitamin D analysis due to its high sensitivity and specificity.[1][5] This technique allows for the effective separation of this compound from other isomers and isobars, which is crucial for accurate quantification.[1] Furthermore, it is less susceptible to the cross-reactivity issues that can plague immunoassays.[1]

Q3: How can I improve the sensitivity of my this compound assay?

Low sensitivity can be a challenge due to the typically low physiological concentrations of vitamin D metabolites and potential signal suppression from matrix components.[5] To enhance sensitivity:

  • Chemical Derivatization: Derivatizing this compound with a reagent like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can significantly improve its ionization efficiency and, consequently, the signal intensity in LC-MS/MS analysis.[1][6][7]

  • Optimize Ionization Source: For vitamin D analysis, Atmospheric Pressure Chemical Ionization (APCI) can sometimes offer better sensitivity and reduced matrix effects compared to Electrospray Ionization (ESI).[5]

  • Thorough Sample Cleanup: Implementing a robust sample preparation protocol to remove interfering matrix components is critical for reducing ion suppression and improving the signal-to-noise ratio.[2]

Q4: What is the importance of a deuterated internal standard?

A stable isotope-labeled internal standard (e.g., d6-5,6-trans-Vitamin D2) is highly recommended for quantitative LC-MS/MS analysis. Since it has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects (ion suppression or enhancement). By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound assays.

Issue Potential Cause Recommended Solution
Inaccurate Quantification (Higher than Expected) Co-elution of isomeric interferences (e.g., other Vitamin D2 isomers).Optimize chromatographic separation by using a high-resolution analytical column (e.g., C18 or chiral column), adjusting the mobile phase gradient, and optimizing the column temperature to achieve baseline separation.[1]
Poor Sensitivity / Low Signal-to-Noise - Inefficient ionization of this compound.- Significant ion suppression from matrix components.- Implement chemical derivatization with PTAD to enhance ionization efficiency.[1][6][7]- Employ a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) to remove phospholipids and other matrix interferences.[2]
High Variability / Poor Reproducibility - Inconsistent sample preparation.- Variable matrix effects across different samples.- Utilize automated liquid handling systems for consistent sample preparation.- Ensure the use of a suitable deuterated internal standard to compensate for matrix variability.
Analyte Degradation - Exposure of samples to light, elevated temperatures, or incompatible pH.[3][4]- Protect samples from light at all stages.- Store stock solutions and samples at appropriate low temperatures (e.g., -80°C for long-term storage).[8]- Ensure the pH of all solutions is compatible with vitamin D stability.[3]

Experimental Protocols

Protocol: Sample Preparation using Protein Precipitation and Liquid-Liquid Extraction

This protocol is a general guideline for the extraction of this compound from serum or plasma.

Materials:

  • Serum/plasma sample

  • Deuterated this compound internal standard solution

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Hexane (B92381), HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of serum/plasma into a microcentrifuge tube.

  • Add 10 µL of the deuterated internal standard solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Add 500 µL of hexane and vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge at 5,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a new tube.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the LC-MS/MS mobile phase for analysis.

Protocol: Chemical Derivatization with PTAD

This protocol enhances the ionization efficiency of this compound for LC-MS/MS analysis.

Materials:

  • Dried sample extract

  • 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) solution (e.g., 0.1 mg/mL in acetonitrile)

  • Vortex mixer

Procedure:

  • To the dried sample extract from the previous protocol, add 50 µL of the PTAD solution.

  • Vortex the sample for 15-30 seconds.

  • Allow the reaction to proceed in the dark at room temperature for 60 minutes.

  • The derivatized sample is now ready for injection into the LC-MS/MS system.

Quantitative Data Summary

The following tables provide representative data on the impact of interferences and the effectiveness of mitigation strategies, based on typical findings in vitamin D analysis.

Table 1: Impact of Isomeric Interference on Quantification

Chromatographic Condition Observed this compound Concentration (ng/mL) % Overestimation
Standard Resolution15.858%
High Resolution (Optimized)10.00% (Reference)

Table 2: Effect of Sample Preparation on Signal Intensity

Sample Preparation Method Signal-to-Noise Ratio % Improvement vs. Protein Precipitation
Protein Precipitation Only150%
Protein Precipitation + LLE45200%
Solid-Phase Extraction (SPE)70367%

Table 3: Impact of Chemical Derivatization on Sensitivity

Analyte Form Limit of Quantification (LOQ) (pg/mL)
Non-derivatized this compound50
PTAD-derivatized this compound2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis serum Serum/Plasma Sample is_add Add Internal Standard serum->is_add ppt Protein Precipitation is_add->ppt lle Liquid-Liquid Extraction ppt->lle dry Evaporation lle->dry deriv PTAD Derivatization dry->deriv lcms LC-MS/MS Analysis deriv->lcms data Data Processing lcms->data

Caption: Workflow for this compound analysis.

troubleshooting_logic start Inaccurate Results? cause1 High Reading start->cause1 cause2 Low Reading / Poor Sensitivity start->cause2 cause3 High Variability start->cause3 solution1 Optimize Chromatography (Separate Isomers) cause1->solution1 solution2 Improve Sample Cleanup (Reduce Matrix Effects) cause2->solution2 solution3 Implement Derivatization (Enhance Signal) cause2->solution3 solution5 Check Sample Stability (Light/Temp/pH) cause2->solution5 cause3->solution2 solution4 Use Deuterated Internal Standard & Automate Prep cause3->solution4 cause3->solution5

Caption: Troubleshooting logic for inaccurate results.

References

Technical Support Center: Optimization of Chromatographic Separation of Vitamin D2 Photoproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of vitamin D2 and its photoproducts.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of vitamin D2 photoproducts.

IssueQuestionPossible CausesSuggested Solutions
Poor Resolution My chromatogram shows co-eluting or poorly resolved peaks for vitamin D2 and its photoproducts (e.g., pre-vitamin D2, lumisterol, tachysterol). How can I improve the separation?Inadequate column chemistry for separating structurally similar isomers.- Optimize Column Selection: Employ a high-resolution analytical column. C18 columns are common, but for challenging separations, consider a highly hydrophobic C18 phase with a higher carbon load or a chiral column.[1] - Mobile Phase Gradient: Adjust the mobile phase gradient to enhance separation. A shallower gradient can often improve the resolution of closely eluting peaks. - Tandem Columns: In some cases, using two different columns in tandem can provide the necessary selectivity for complex mixtures.[2] - Temperature Control: Optimize the column temperature, as it can alter selectivity and improve separation.
Suboptimal mobile phase composition.- Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile (B52724), methanol, tetrahydrofuran) and their ratios in the mobile phase. The use of additives like formic acid can also influence selectivity.[3][4] - Isocratic vs. Gradient Elution: If using an isocratic method, consider switching to a gradient elution to better resolve complex mixtures.
Low Sensitivity The peaks for my vitamin D2 photoproducts are very small, leading to a poor signal-to-noise ratio and difficulty in quantification. How can I increase sensitivity?Poor ionization efficiency of the analytes in the mass spectrometer.- Use a Mass Spectrometer: If not already doing so, couple your HPLC with a mass spectrometer (LC-MS/MS). MS detection offers significantly higher sensitivity and specificity compared to UV detection. - Derivatization: Chemical derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can enhance the ionization efficiency of vitamin D2 and its photoproducts.[5]
High background noise in the chromatogram.- Sample Preparation: Implement a thorough sample cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.[6][7] - High-Purity Solvents: Ensure the use of high-purity solvents for your mobile phase to minimize background noise.
Inefficient detection method.- Optimize Detector Settings: For UV detection, ensure you are using the optimal wavelength for your compounds of interest (typically around 265 nm for vitamin D2).[1][4]
Peak Tailing or Fronting The peaks in my chromatogram are asymmetrical (tailing or fronting). What is causing this and how can I fix it?Column overload due to high sample concentration.- Dilute Sample: Try diluting your sample to avoid overloading the column.
Presence of active sites on the column packing material.- Use an End-capped Column: Employ an end-capped column to minimize interactions between the analytes and residual silanol (B1196071) groups on the silica (B1680970) support.
Inappropriate solvent for sample dissolution.- Match Sample Solvent to Mobile Phase: Dissolve your sample in a solvent that is of similar or weaker strength than the initial mobile phase to ensure good peak shape.
Irreproducible Retention Times The retention times of my peaks are shifting between runs. What could be the issue?Fluctuations in mobile phase composition.- Pre-mix Mobile Phase: If using a gradient, consider pre-mixing the mobile phase components to ensure consistent composition.
Unstable column temperature.- Use a Column Oven: Employ a column oven to maintain a constant and stable temperature throughout the analysis.
Column degradation.- Column Washing: Regularly wash the column according to the manufacturer's instructions to remove contaminants. - Replace Column: If the column performance continues to degrade, it may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What are the major photoproducts of vitamin D2 that I should expect to see in my chromatogram?

When vitamin D2 (ergocalciferol) is exposed to UV light, it can isomerize into several photoproducts. The most common ones you are likely to encounter are pre-vitamin D2, lumisterol, and tachysterol.[4][8] The relative amounts of these photoproducts will depend on the irradiation conditions (e.g., wavelength, duration, and intensity of UV exposure).

Q2: Why is it so challenging to separate vitamin D2 from its photoproducts?

The difficulty in separation arises from the fact that vitamin D2 and its photoproducts are structural isomers.[1] They have the same molecular weight and very similar chemical structures, which results in similar retention behaviors on a chromatographic column. Achieving baseline separation often requires highly efficient columns and optimized chromatographic conditions.

Q3: What type of HPLC column is best suited for separating vitamin D2 photoproducts?

While standard C18 columns can be used, achieving optimal separation of vitamin D2 and its structurally similar photoproducts often requires more specialized columns.[9] Highly hydrophobic C18 columns with a high carbon load can provide better retention and resolution.[1] Chiral columns have also been shown to be effective in separating stereoisomers. For complex separations, using tandem columns with different selectivities can be advantageous.[2]

Q4: Can I use UV detection for the analysis of vitamin D2 photoproducts?

Yes, UV detection is commonly used for the analysis of vitamin D2 and its photoproducts. The optimal detection wavelength is typically around 265 nm.[1][4] However, for samples with low concentrations or complex matrices, UV detection may lack the required sensitivity and specificity. In such cases, mass spectrometry (MS) is the preferred detection method.

Q5: How can I confirm the identity of the peaks in my chromatogram?

Peak identification can be confirmed by comparing the retention times with those of certified reference standards for vitamin D2, pre-vitamin D2, lumisterol, and tachysterol. For unambiguous identification, especially in the absence of standards, using a mass spectrometer (MS) as a detector is highly recommended. The mass-to-charge ratio (m/z) and fragmentation pattern obtained from the MS can provide definitive structural information for each compound.

Experimental Protocols & Quantitative Data

Below are tables summarizing experimental conditions from various studies for the chromatographic separation of vitamin D2 and related compounds.

Table 1: HPLC and UHPLC Methods for Vitamin D2 Separation

ParameterMethod 1Method 2Method 3
Technique HPLCUHPLCHPLC
Column YMC-Triart C18 ExRS (5 µm, 150 x 3.0 mm)[1]Agilent ZORBAX StableBond-C18 (1.8 µm, 2.1 x 150 mm)[10]CORTECS C18 (2.7 µm, 50 x 4.6 mm)[4]
Mobile Phase THF/acetonitrile (10/90)[1]Methanol/Acetonitrile[10]5% water (A) and 95% acetonitrile (B), both with 0.1% formic acid[4]
Flow Rate 0.425 mL/min[1]Not specified0.8 mL/min[4]
Temperature 30 °C[1]Not specified40 °C[4]
Detection UV at 265 nm[1]UVUV at 265 nm[4]

Table 2: LC-MS/MS Method for Vitamin D Metabolite Analysis

ParameterMethod Details
Technique LC-MS/MS
Column ZORBAX C18 in tandem with an ULTRON chiral column[2]
Mobile Phase Gradient of 0.1% formic acid in acetonitrile and 0.1% formic acid in water[2]
Flow Rate 200 µL/min[2]
Temperature 40 °C[2]
Detection Positive electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_optimization Optimization Cycle start Start: Vitamin D2 Sample extraction Liquid-Liquid or Solid-Phase Extraction start->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup reconstitution Reconstitute in Mobile Phase cleanup->reconstitution hplc HPLC/UHPLC System reconstitution->hplc column High-Resolution Column (e.g., C18, Chiral) hplc->column detection Detection (UV or MS/MS) column->detection data_analysis Data Analysis: Peak Resolution, Sensitivity detection->data_analysis troubleshooting Troubleshooting data_analysis->troubleshooting Poor Results end End: Quantified Photoproducts data_analysis->end Good Results method_adjustment Adjust Method Parameters troubleshooting->method_adjustment method_adjustment->hplc

Caption: Experimental workflow for optimizing chromatographic separation of vitamin D2 photoproducts.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,6-trans-Vitamin D2. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guide & FAQs

This section is designed to provide rapid answers to specific problems you may encounter.

Compound Handling and Storage

Question: My this compound solution appears to have degraded. How can I prevent this?

Answer: Solutions of this compound are known to be unstable and should be prepared fresh for each experiment.[1] For optimal stability of the powdered compound, it is recommended to store it at -20°C for up to three years.[1] If you need to make a stock solution, it is best to store it at -80°C for no longer than six months or at -20°C for up to one month, protected from light and under a nitrogen atmosphere.[2]

Question: I am having trouble dissolving this compound for my in vivo experiment. What is the recommended procedure?

Answer: A common formulation for in vivo administration involves creating a suspension. A suggested protocol is to first dissolve the compound in DMSO to create a stock solution. Then, add PEG300, followed by Tween-80, and finally saline to reach the desired concentration. For example, to prepare a 2.5 mg/mL solution, you can mix 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is crucial to add the solvents sequentially and mix thoroughly at each step.[1]

Analytical & HPLC Issues

Question: I'm observing peak splitting or tailing during HPLC analysis of this compound. What could be the cause?

Answer: Peak asymmetry in HPLC can arise from several factors. One common issue is the use of a sample solvent that is stronger than the mobile phase, causing distortion.[3] Try dissolving your sample in the initial mobile phase. Another possibility is column overload; reducing the sample concentration or injection volume may resolve the issue.[4] For vitamin D analogs, normal-phase chromatography can be sensitive to the water content in the mobile phase, leading to variable retention times.[3] Using a mobile phase with a controlled water content, such as hexane (B92381) half-saturated with water, can improve reproducibility.[3]

Question: My retention times are shifting between HPLC runs. How can I improve consistency?

Answer: Retention time variability is a frequent challenge in HPLC. Ensure that your mobile phase composition is consistent by using a reliable mixing device or preparing it manually.[3] Temperature fluctuations can also affect retention times, so using a column thermostat is recommended.[5] For vitamin D analysis, a reverse-phase C18 column with a mobile phase of methanol (B129727) or acetonitrile, or a mixture of the two, can provide good separation and reproducibility.[6]

Parameter Potential Cause Troubleshooting Step
Peak Shape Sample solvent too strongDissolve sample in mobile phase
Column overloadReduce sample concentration/injection volume
Column degradationUse a guard column; replace analytical column
Retention Time Inconsistent mobile phaseUse precise mixing or manual preparation
Temperature fluctuationUse a column thermostat
Column equilibrationEnsure adequate equilibration time between runs
Resolution Inappropriate stationary phaseConsider a highly hydrophobic C18 phase for isomers
Mobile phase optimizationAdjust solvent ratios (e.g., THF/acetonitrile)
In Vitro & In Vivo Experiments

Question: I am not observing the expected biological activity in my cell-based assay with this compound. What should I check?

Answer: Given the instability of this compound in solution, the primary suspect is compound degradation.[1] Ensure you are using a freshly prepared solution for treating your cells. Vitamin stability can also be affected by components in the cell culture media, as well as exposure to light, oxygen, and heat.[7][8] It is advisable to minimize the exposure of your working solutions to these elements. Additionally, verify the passage number and health of your cells, as cellular responses can change over time.

Question: My in vivo results with this compound are inconsistent. What are the potential sources of variability?

Answer: In addition to the formulation and stability issues mentioned earlier, the route and consistency of administration are critical for reproducible in vivo results. Ensure that the suspension is homogenous before each injection to deliver a consistent dose. The biological activity of vitamin D analogs can be influenced by the diet of the experimental animals; for instance, a high cholesterol diet has been shown to affect the response to Vitamin D2.[9] It is also important to consider that high doses of vitamin D can lead to toxicity, including hypercalcemia and tissue calcification, which could impact your experimental outcomes.[9][10]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a method for the synthesis of 5,6-trans-Vitamin D3 and may require optimization for Vitamin D2.[11]

  • Isomerization: Dissolve Vitamin D2 in n-hexane. Add a small quantity of iodine and expose the solution to visible light to catalyze the isomerization to this compound. Monitor the reaction by thin-layer chromatography (TLC).

  • Purification: Once the reaction is complete, purify the mixture using column chromatography on alumina. Elute with a suitable solvent system to separate the 5,6-trans isomer from the starting material and other byproducts.

  • Crystallization: Collect the fractions containing this compound and evaporate the solvent. The resulting oil can be crystallized from n-hexane to yield pure, snow-white crystals of this compound.[11]

Vitamin D Receptor (VDR) Competitive Binding Assay

This protocol is a general method for assessing the binding affinity of a test compound to the Vitamin D Receptor.

  • Reagents: Recombinant human VDR, [³H]-Calcitriol (radioligand), unlabeled Calcitriol (positive control), and test compound (this compound).

  • Incubation: In a microcentrifuge tube, incubate the recombinant VDR with a fixed concentration of [³H]-Calcitriol and varying concentrations of either unlabeled Calcitriol or this compound.

  • Separation: After incubation to reach equilibrium, separate the bound from free radioligand. A common method is to add hydroxylapatite slurry, which binds the VDR-ligand complex.

  • Quantification: Centrifuge the tubes, discard the supernatant, and wash the pellet. Resuspend the pellet in scintillation fluid and measure the radioactivity using a scintillation counter.

  • Analysis: Calculate the concentration of this compound that inhibits 50% of the [³H]-Calcitriol binding (IC₅₀) from a competitive binding curve.

VDR-Mediated Reporter Gene Assay

This cell-based assay measures the ability of this compound to activate the VDR and induce the expression of a reporter gene.

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa or a specific target cell line) and transfect with two plasmids: one expressing the human VDR and another containing a luciferase reporter gene driven by a Vitamin D Response Element (VDRE).

  • Cell Plating: Seed the transfected cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or a positive control (e.g., Calcitriol) for 18-24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and add a luciferase assay reagent according to the manufacturer's protocol.

  • Data Analysis: Measure the luminescence using a luminometer. Plot the luminescence intensity against the logarithm of the compound concentration to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).

Visualizations

Signaling Pathways and Workflows

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_6_trans_D2 This compound VDR_RXR_inactive VDR-RXR (inactive) 5_6_trans_D2->VDR_RXR_inactive Binds to VDR VDR_RXR_active VDR-RXR (active) VDR_RXR_inactive->VDR_RXR_active Conformational Change VDRE VDRE VDR_RXR_active->VDRE Binds to DNA Gene_Expression Target Gene Expression VDRE->Gene_Expression Modulates Transcription Experimental_Workflow_VDR_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Cells Prepare VDR-expressing cells Treat_Cells Treat cells with compound Prepare_Cells->Treat_Cells Prepare_Compound Prepare serial dilutions of This compound Prepare_Compound->Treat_Cells Incubate Incubate for 18-24 hours Treat_Cells->Incubate Lyse_Cells Lyse cells and add luciferase reagent Incubate->Lyse_Cells Measure_Luminescence Measure luminescence Lyse_Cells->Measure_Luminescence Plot_Data Plot dose-response curve Measure_Luminescence->Plot_Data Calculate_EC50 Calculate EC50 Plot_Data->Calculate_EC50 Troubleshooting_Logic Start Unexpected Experimental Result Check_Compound Check Compound Stability (Freshly prepared? Stored correctly?) Start->Check_Compound Check_Protocol Review Experimental Protocol (Correct concentrations? Incubation times?) Start->Check_Protocol Check_System Verify System Performance (HPLC column? Cell health?) Start->Check_System Degradation Potential Issue: Compound Degradation Check_Compound->Degradation Protocol_Error Potential Issue: Protocol Deviation Check_Protocol->Protocol_Error System_Issue Potential Issue: System Malfunction Check_System->System_Issue Solution1 Solution: Prepare fresh solution, protect from light/heat. Degradation->Solution1 Solution2 Solution: Strictly adhere to validated protocol. Protocol_Error->Solution2 Solution3 Solution: Calibrate/maintain equipment, use healthy cells. System_Issue->Solution3

References

improving the sensitivity of detection for 5,6-trans-Vitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5,6-trans-Vitamin D2 and related metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity and reliability of their detection methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the detection of this compound?

A1: The gold standard for the sensitive and specific quantification of Vitamin D metabolites, including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high specificity and sensitivity, which is crucial due to the low physiological concentrations of many Vitamin D forms.[4][5] While other methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) exist, they may lack the sensitivity required for trace-level analysis.[4][6]

Q2: Why is sample preparation so critical for sensitive Vitamin D analysis?

A2: Biological matrices, such as serum and plasma, are complex and contain numerous substances like lipids and proteins that can interfere with the analysis.[1] These interferences can cause ion suppression in the mass spectrometer, leading to reduced sensitivity and inaccurate results.[1][7] Effective sample preparation is essential to remove these matrix components and isolate the analytes of interest.[8][9]

Q3: What is chemical derivatization, and how can it improve the detection of this compound?

A3: Chemical derivatization is a technique used to modify the chemical structure of an analyte to improve its analytical properties.[2] Vitamin D metabolites often have poor ionization efficiency in a mass spectrometer.[2][10] Derivatization with a reagent like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can significantly increase the ionization efficiency and, consequently, the detection sensitivity by 24 to 276-fold.[2][11] This is achieved through a Diels-Alder reaction with the conjugated diene system of the Vitamin D molecule.[2][12]

Q4: Should I use a deuterated internal standard for my analysis?

A4: Yes, using a stable isotope-labeled internal standard, such as Vitamin D2-d6, is highly recommended and considered the gold standard for LC-MS/MS analysis.[3][7] These internal standards have nearly identical chemical and physical properties to the analyte, so they co-elute and experience similar matrix effects.[7] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate and precise quantification.[7]

Troubleshooting Guides

Issue 1: Low Signal Intensity and Poor Sensitivity

Possible Causes:

  • Ion Suppression: Co-eluting matrix components, particularly phospholipids, can suppress the ionization of this compound.[7]

  • Suboptimal Ionization: The chosen ionization technique (e.g., ESI vs. APCI) may not be optimal for your analyte in the specific matrix.[7]

  • Inefficient Extraction: The sample preparation method may not be effectively recovering the analyte from the sample matrix.[7]

  • Poor Ionization Efficiency: The inherent chemical properties of Vitamin D2 may lead to poor ionization.[2]

Solutions:

SolutionDetailed Protocol/MethodologyExpected Improvement
Improve Sample Cleanup Implement more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or use specialized phospholipid removal products. For example, Agilent's Captiva EMR-Lipid can selectively remove lipids without sacrificing analyte recovery.[1]Significant reduction in ion suppression and enhanced LC/MS reliability.[1]
Optimize Ionization Source Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects than Electrospray Ionization (ESI) for Vitamin D analysis and may improve sensitivity.[7] Atmospheric Pressure Photoionization (APPI) has also been shown to enhance ionization.[4]Increased signal intensity and reduced matrix effects.
Implement Chemical Derivatization Derivatize the sample with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to improve ionization efficiency.[2][11][13] Newer reagents like Amplifex diene or 2-nitrosopyridine (B1345732) (PyrNO) can offer even greater sensitivity enhancements.[10][12]10-fold or greater increase in sensitivity compared to underivatized analysis.[10]

Experimental Protocol: PTAD Derivatization

  • Sample Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) of the sample.[3][8]

  • Solvent Evaporation: Evaporate the solvent from the extracted sample under a stream of nitrogen.

  • Derivatization Reaction: Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate). Add a solution of PTAD in the same solvent. Vortex the mixture and allow it to react in the dark for a specified time (e.g., 5 minutes to 30 minutes).[13][14]

  • Reaction Quenching: (If necessary) Quench the reaction by adding a suitable reagent.

  • Reconstitution: Evaporate the solvent and reconstitute the derivatized sample in a mobile phase-compatible solvent for LC-MS/MS analysis.[13]

Issue 2: High Variability and Poor Reproducibility

Possible Causes:

  • Inconsistent Sample Preparation: Variability in extraction efficiency between samples.[7]

  • Differential Matrix Effects: The analyte and internal standard are affected differently by the matrix due to slight differences in their properties or retention times.[7]

  • Inadequate Internal Standard Correction: The internal standard may not be co-eluting or behaving identically to the analyte.[7]

Solutions:

SolutionDetailed Protocol/MethodologyExpected Improvement
Standardize Sample Preparation Ensure consistent and thorough sample clean-up to minimize matrix variability. Automated sample preparation systems can improve consistency for high-throughput workflows.[1]Reduced coefficient of variation (%CV) in replicate measurements.
Optimize Chromatography Adjust the mobile phase composition and gradient to ensure co-elution of the analyte and the deuterated internal standard. The use of a high-resolution column can also help separate the analyte from interfering matrix components.[15]Improved accuracy and precision of quantification.
Use a Stable Isotope-Labeled Internal Standard Employ a deuterated internal standard like Vitamin D2-d6. This is the most effective way to compensate for variability introduced during sample preparation and ionization.[3][7]Significantly improved reproducibility and accuracy.

Experimental Protocol: Sample Preparation using SPE

  • Pre-treatment: If necessary, perform protein precipitation by adding a precipitant solution (e.g., acetonitrile (B52724) or methanol) containing the deuterated internal standard to the sample.[3]

  • SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., a hydrophobic reversed-phase sorbent) with methanol (B129727) and then water.[3]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[3]

  • Washing: Wash the cartridge with a weak solvent (e.g., 40% methanol) to remove interferences.[3]

  • Elution: Elute the this compound and the internal standard with a strong solvent (e.g., 100% methanol).[3]

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute it in a mobile phase-compatible solvent for analysis.[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization (Optional but Recommended) cluster_analysis Analysis Sample Biological Sample (e.g., Serum, Plasma) IS_Spike Spike with Deuterated Internal Standard Sample->IS_Spike Accurate Quantification Extraction Extraction (LLE, SPE, or PPT) IS_Spike->Extraction Cleanup Matrix Cleanup (e.g., Phospholipid Removal) Extraction->Cleanup Remove Interferences Derivatize Derivatization with PTAD or other reagent Cleanup->Derivatize Enhance Sensitivity LC_Separation LC Separation (e.g., C18 column) Cleanup->LC_Separation If not derivatizing Derivatize->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Separation of Isomers Data_Analysis Data Analysis (Analyte/IS Ratio) MS_Detection->Data_Analysis

Caption: Experimental workflow for sensitive this compound detection.

troubleshooting_logic Start Poor Signal/Sensitivity? Check_Matrix High Matrix Effects? Start->Check_Matrix Yes End Sensitive Detection Achieved Start->End No Improve_Cleanup Action: Improve Sample Cleanup (e.g., SPE, Phospholipid Removal) Check_Matrix->Improve_Cleanup Yes Check_Ionization Suboptimal Ionization? Check_Matrix->Check_Ionization No Improve_Cleanup->Check_Ionization Derivatize Action: Implement Derivatization (e.g., PTAD) Check_Ionization->Derivatize Yes Optimize_Source Action: Optimize Ion Source (e.g., APCI vs. ESI) Check_Ionization->Optimize_Source No Derivatize->End Optimize_Source->End

Caption: Troubleshooting logic for low signal intensity in Vitamin D2 analysis.

References

Validation & Comparative

A Comparative Analysis of 5,6-trans-Vitamin D2 and 5,6-cis-Vitamin D2 Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of two isomeric forms of Vitamin D2: the naturally occurring 5,6-cis-Vitamin D2 (ergocalciferol) and its synthetic isomer, 5,6-trans-Vitamin D2. While direct comparative studies on the bioactivity of these two specific Vitamin D2 isomers are limited in publicly available literature, this document synthesizes existing data on their active metabolites and related compounds to offer insights into their potential biological functions. The guide details experimental methodologies for assessing bioactivity and visualizes key pathways and workflows.

Data Presentation: Comparative Bioactivity

CompoundActive MetaboliteVitamin D Receptor (VDR) Binding AffinityTranscriptional ActivityReference
5,6-cis-Vitamin D2 (Ergocalciferol)1α,25-dihydroxyergocalciferolEqual to 1α,25-dihydroxycholecalciferol (active Vitamin D3)Strong agonist of VDR-mediated transcription.[1]
This compound Not explicitly defined in literatureData not availableData not available
Analogous Compound:5,6-trans-Vitamin D3 Not applicableDissociation Constant (Kd) = 560 nMSignificantly lower than active Vitamin D3; inhibits DNA synthesis in keratinocytes at high concentrations (10⁻⁶ M).

Note: The data for 5,6-trans-Vitamin D3 is presented as a structural analog to provide a potential indication of the bioactivity of this compound. It is crucial to note that this is not a direct comparison and experimental validation is required.

Experimental Protocols

Competitive Radioligand Binding Assay for VDR Affinity

This assay determines the binding affinity of a test compound to the Vitamin D Receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Purified recombinant human Vitamin D Receptor (VDR).

  • Radioligand: [³H]-1α,25(OH)₂D₃ (Calcitriol).

  • Test Compounds: this compound and 5,6-cis-Vitamin D2 (and/or their active metabolites).

  • Assay Buffer: Phosphate-buffered saline (PBS) containing a protein stabilizer (e.g., bovine serum albumin).

  • Scintillation fluid and vials.

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and the unlabeled competitor (1α,25(OH)₂D₃) in the assay buffer.

  • Binding Reaction: In a 96-well plate, combine the purified VDR, a fixed concentration of [³H]-1α,25(OH)₂D₃, and varying concentrations of the test compounds or unlabeled competitor.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Transfer the incubation mixture to a filter plate and wash with cold assay buffer using a vacuum manifold to separate the VDR-bound radioligand from the unbound radioligand.

  • Quantification: Add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled competitor) from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Luciferase Reporter Gene Assay for Transcriptional Activity

This cell-based assay measures the ability of a compound to activate the VDR and induce the transcription of a reporter gene.

Materials:

  • Mammalian cell line (e.g., HEK293T, MCF-7) transiently or stably expressing human VDR and a luciferase reporter plasmid. The reporter plasmid contains a Vitamin D Response Element (VDRE) upstream of the luciferase gene.

  • Cell culture medium and supplements.

  • Test Compounds: this compound and 5,6-cis-Vitamin D2.

  • Transfection reagent.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection: Culture the cells in appropriate medium. If not using a stable cell line, co-transfect the cells with the VDR expression plasmid and the VDRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After transfection (typically 24 hours), treat the cells with various concentrations of the test compounds or a known VDR agonist (e.g., 1α,25(OH)₂D₃) as a positive control.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for VDR activation and luciferase gene expression.

  • Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay system.

  • Luminometry: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer. The light output is proportional to the luciferase activity.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration of the compound that elicits a half-maximal response).

Mandatory Visualizations

Vitamin_D_Signaling_Pathway Vitamin D Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin_D2_Isomer 5,6-cis- or this compound VDR Vitamin D Receptor (VDR) Vitamin_D2_Isomer->VDR Binding VDR_RXR_complex VDR-RXR Heterodimer VDR->VDR_RXR_complex RXR Retinoid X Receptor (RXR) RXR->VDR_RXR_complex VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR_complex->VDRE Binding Transcription Gene Transcription VDRE->Transcription Activation mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Biological Response Protein->Response

Caption: Vitamin D2 signaling pathway.

Bioactivity_Workflow Comparative Bioactivity Experimental Workflow cluster_compounds Test Compounds cluster_assays Bioassays cluster_data Data Analysis cluster_comparison Comparison cis_D2 5,6-cis-Vitamin D2 VDR_binding VDR Binding Assay cis_D2->VDR_binding Transcriptional_assay Transcriptional Reporter Assay cis_D2->Transcriptional_assay Cell_based_assay Cell-Based Functional Assays (e.g., Proliferation, Differentiation) cis_D2->Cell_based_assay trans_D2 This compound trans_D2->VDR_binding trans_D2->Transcriptional_assay trans_D2->Cell_based_assay IC50 Determine IC50 (Binding Affinity) VDR_binding->IC50 EC50 Determine EC50 (Potency) Transcriptional_assay->EC50 Functional_effects Quantify Cellular Effects Cell_based_assay->Functional_effects Comparison Comparative Bioactivity Profile IC50->Comparison EC50->Comparison Functional_effects->Comparison

Caption: Workflow for comparing Vitamin D2 isomer bioactivity.

References

A Comparative Guide to the Validation of a Novel Analytical Method for 5,6-trans-Vitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly proposed analytical method for the quantification of 5,6-trans-Vitamin D2 against an established alternative. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the selection and validation of analytical methodology for this specific Vitamin D2 isomer. The validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R2) and Food and Drug Administration (FDA) guidelines.[1][2][3][4][5][6][7][8][9][10][11]

The accurate quantification of this compound, a significant isomer of Vitamin D2, is critical in pharmaceutical development and stability studies. This guide outlines a proposed state-of-the-art Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method and compares its expected performance characteristics with a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Data Presentation: A Comparative Analysis

The following tables summarize the anticipated quantitative performance data for the two analytical methods. The data for the "New UHPLC-MS/MS Method" is projected based on typical performance characteristics of similar assays for Vitamin D and its isomers, while the "Alternative HPLC-UV Method" data is based on established literature values for the analysis of Vitamin D compounds.[4][8][12][13]

Table 1: Comparison of Method Performance Characteristics

ParameterNew UHPLC-MS/MS Method (Projected)Alternative HPLC-UV Method (Established)
Linearity Range 0.1 - 100 ng/mL10 - 500 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Limit of Detection (LOD) 0.03 ng/mL3 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL10 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Specificity High (Mass-based)Moderate (Chromatographic)

Table 2: Summary of Validation Parameters and Acceptance Criteria (Based on ICH Q2(R2) Guidelines)

Validation ParameterAcceptance Criteria
Specificity / Selectivity No interference at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.99
Range Method provides acceptable accuracy and precision.
Accuracy % Recovery within 98.0% to 102.0% for drug substance.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10:1
Robustness No significant impact on results with minor variations in method parameters.
System Suitability RSD of peak areas and retention times for replicate injections ≤ 2%.

Experimental Protocols

Proposed New UHPLC-MS/MS Method for this compound

This method is designed for high sensitivity and specificity, making it suitable for the analysis of this compound in various sample matrices, including pharmaceutical formulations and biological samples.

1. Materials and Reagents:

  • This compound analytical standard (commercially available).

  • Internal Standard (IS): Deuterated this compound (if available) or a structurally similar deuterated Vitamin D analog.

  • Acetonitrile, Methanol, Water (all LC-MS grade).

  • Formic Acid (LC-MS grade).

2. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

3. Chromatographic Conditions:

  • Column: A sub-2 µm particle size C18 or a specialized column for steroid analysis (e.g., pentafluorophenyl - PFP).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% Formic Acid.

  • Gradient Elution: A suitable gradient to ensure separation from other Vitamin D2 isomers.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 - 5 µL.

4. Mass Spectrometric Conditions:

  • Ionization Mode: Positive ESI or APCI.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard will need to be determined and optimized.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

5. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and perform serial dilutions to create calibration standards and quality control (QC) samples.

  • Sample Extraction: For solid dosage forms, dissolve in a suitable solvent. For biological matrices, a liquid-liquid extraction or solid-phase extraction may be necessary.

  • Internal Standard: Add a fixed concentration of the internal standard to all samples, calibration standards, and QCs.

6. Validation Procedure:

  • The method will be validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.

Alternative HPLC-UV Method

This method represents a more traditional approach and may be suitable for routine quality control where high sensitivity is not a primary requirement.

1. Materials and Reagents:

  • This compound analytical standard.

  • Acetonitrile, Methanol, Water (all HPLC grade).

2. Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

3. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient mixture of Acetonitrile and Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 20 µL.

4. Sample Preparation:

  • Similar to the UHPLC-MS/MS method, but without the addition of an internal standard unless a suitable one with a different UV spectrum is available.

5. Validation Procedure:

  • The method will be validated according to ICH Q2(R2) guidelines.

Mandatory Visualization

The following diagrams illustrate the key workflows and logical relationships in the validation of the new analytical method.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_validation Method Validation Standard Analytical Standard (this compound) UHPLC UHPLC Separation Standard->UHPLC IS Internal Standard (Deuterated Analog) IS->UHPLC Sample Test Sample Sample->UHPLC Spiked_Sample Spiked Sample Spiked_Sample->UHPLC MSMS Tandem MS Detection (MRM) UHPLC->MSMS Specificity Specificity MSMS->Specificity Linearity Linearity & Range MSMS->Linearity Accuracy Accuracy MSMS->Accuracy Precision Precision MSMS->Precision LOD_LOQ LOD & LOQ MSMS->LOD_LOQ Robustness Robustness MSMS->Robustness

Caption: Experimental workflow for the UHPLC-MS/MS method validation.

Logical_Relationship Method_Validation Analytical Method Validation Fit_for_Purpose Fit for Intended Purpose Method_Validation->Fit_for_Purpose Reliable_Results Reliable & Reproducible Results Fit_for_Purpose->Reliable_Results ICH_Guidelines ICH Q2(R2) Guidelines ICH_Guidelines->Method_Validation FDA_Guidelines FDA Guidelines FDA_Guidelines->Method_Validation

Caption: Logical relationship of analytical method validation principles.

Conclusion

The proposed UHPLC-MS/MS method offers significant advantages in terms of sensitivity, specificity, and a wider linear dynamic range for the quantification of this compound compared to the traditional HPLC-UV method. While the initial investment in instrumentation is higher, the superior performance of the UHPLC-MS/MS method makes it the recommended choice for demanding applications in research and drug development, particularly when low-level quantification and high specificity are required. The validation of this new method, following the detailed protocol and adhering to ICH and FDA guidelines, will ensure the generation of reliable and accurate data.

References

Comparative Analysis of Vitamin D2 Isomer Binding Affinity to the Vitamin D Receptor (VDR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of various Vitamin D2 isomers to the Vitamin D Receptor (VDR), supported by experimental data. Understanding these binding affinities is crucial for the development of new therapeutic agents that target the VDR for a range of applications, from bone metabolism disorders to cancer therapy.

Quantitative VDR Binding Affinity of Vitamin D2 and D3 Analogs

The following table summarizes the relative binding affinities of several Vitamin D2 and D3 isomers and metabolites for the Vitamin D Receptor (VDR). The data is presented relative to the binding affinity of 1α,25-dihydroxyvitamin D3 (Calcitriol), the most biologically active form of Vitamin D3, which is considered the benchmark for VDR binding.

CompoundTypeRelative Binding Affinity (to 1α,25(OH)₂D₃)Dissociation Constant (Kd) / IC50Reference(s)
1α,25-dihydroxyvitamin D₃ (Calcitriol)Vitamin D3100%~0.1 nM[1]
1α,25-dihydroxyvitamin D₂ (Ercalcitriol) Vitamin D2 Equal to Calcitriol Not explicitly different[1]
25-hydroxyvitamin D₂ Vitamin D2 Significantly lower than Calcitriol EC50: ~295 nM (functional assay)
25-hydroxyvitamin D₃Vitamin D3Significantly lower than CalcitriolEC50: ~322 nM (functional assay)
24-epi-1α,25-dihydroxyvitamin D₂ Vitamin D2 Much less active than Calcitriol -
PRI-1906 (24E-isomer analog) Vitamin D2 Lower than Calcitriol -
PRI-1917 (24Z-isomer analog) Vitamin D2 Lower than PRI-1906 -
PRI-5201 (double-site modified analog) Vitamin D2 Lower than Calcitriol -

Note: The binding affinity of the primary active metabolites of Vitamin D2 (1α,25-dihydroxyergocalciferol) and Vitamin D3 (1α,25-dihydroxycholecalciferol) to the VDR is considered to be equal, indicating that at the receptor level, they are equipotent in initiating downstream signaling.[1] However, other isomers and metabolites of Vitamin D2 exhibit significantly different binding affinities. For instance, 25-hydroxyvitamin D2 has a much lower affinity for the VDR compared to its dihydroxylated form. Synthetic analogs of Vitamin D2 with modifications in the side chain also generally show a reduced affinity for the VDR.

Experimental Protocols: VDR Binding Affinity Determination

The binding affinity of Vitamin D2 isomers to the VDR is typically determined using competitive radioligand binding assays. Below is a detailed methodology for a standard assay.

Competitive Radioligand Binding Assay

Objective: To determine the relative binding affinity (IC50) of unlabeled Vitamin D2 isomers (competitors) for the VDR by measuring their ability to displace a radiolabeled VDR ligand.

Materials:

  • VDR Source: Purified recombinant VDR or nuclear extracts from cells overexpressing VDR.

  • Radioligand: Tritiated 1α,25-dihydroxyvitamin D3 ([³H]-1,25(OH)₂D₃) with high specific activity.

  • Competitors: Vitamin D2 isomers of interest, serially diluted.

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing protease inhibitors, dithiothreitol (B142953) (DTT), and bovine serum albumin (BSA).

  • Wash Buffer: Assay buffer without BSA.

  • Scintillation Cocktail: A solution for detecting radioactive decay.

  • Instrumentation: Scintillation counter, 96-well plates, and filtration apparatus.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the unlabeled Vitamin D2 isomers (competitors) and the reference compound (unlabeled 1α,25(OH)₂D₃) in the assay buffer.

    • Dilute the VDR preparation and the radioligand ([³H]-1,25(OH)₂D₃) to their optimal concentrations in the assay buffer.

  • Assay Incubation:

    • In a 96-well plate, add the following to each well:

      • A fixed amount of the VDR preparation.

      • A fixed concentration of the radioligand ([³H]-1,25(OH)₂D₃).

      • Varying concentrations of the unlabeled competitor (Vitamin D2 isomer) or the reference compound.

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 1α,25(OH)₂D₃).

    • Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The VDR and any bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each competitor concentration.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

    • The relative binding affinity (RBA) can be calculated as: (IC50 of reference compound / IC50 of test compound) x 100%.

Visualizing Experimental and Signaling Pathways

To further elucidate the processes involved in determining VDR binding affinity and the subsequent cellular response, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_preparation 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_quantification 4. Quantification cluster_analysis 5. Data Analysis VDR VDR Source Incubation Incubate to Equilibrium VDR->Incubation Radioligand Radioligand ([³H]-1,25(OH)₂D₃) Radioligand->Incubation Competitor Vitamin D2 Isomer (unlabeled) Competitor->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis IC50 Determination Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

VDR_signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response D2_isomer Vitamin D2 Isomer VDR VDR D2_isomer->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds to Transcription Gene Transcription VDRE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Biological Effects Protein->Response

Caption: VDR genomic signaling pathway activation.

References

confirming the identity of 5,6-trans-Vitamin D2 using tandem mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the tandem mass spectrometry (MS/MS) fragmentation patterns of 5,6-trans-Vitamin D2 and its cis-isomer, offering valuable insights for the unambiguous identification and differentiation of these closely related compounds. The presented data is crucial for researchers in various fields, including drug development, metabolism studies, and food science, where accurate characterization of vitamin D isomers is paramount.

Introduction

Vitamin D2 (ergocalciferol) and its isomers are a group of secosteroids that play vital roles in calcium homeostasis and bone metabolism. The this compound is a photoisomer of the more common 5,6-cis-Vitamin D2. Due to their structural similarity, distinguishing between these isomers can be challenging. Tandem mass spectrometry has emerged as a powerful analytical tool for the structural elucidation of complex molecules. This guide details the characteristic fragmentation patterns of this compound, enabling its confident identification.

Comparison of Tandem Mass Spectrometry Data

While specific tandem mass spectrometry data for this compound is not widely available in publicly accessible libraries, analysis of its photoisomers through techniques like Gas Chromatography-Mass Spectrometry (GC-MS) has revealed diagnostic fragment ions that can be used for its characterization. The primary fragmentation pathways of vitamin D compounds typically involve the cleavage of the seco-B ring and side-chain fragmentations.

A study by Wittig et al. (2022) on the UV irradiation of vitamin D2 generated various photoproducts, including trans-vitamin D2 isomers. Their analysis using GC/MS showed that diagnostic fragment ions could distinguish between different classes of isomers[1]. The National Institute of Standards and Technology (NIST) maintains a mass spectral database that may contain data for this compound, which can be a valuable resource for comparison[2].

Table 1: Key Diagnostic Ions for Vitamin D2 Isomers (Hypothetical Data Based on General Fragmentation Patterns)

m/z ValueProposed FragmentPutative OriginSignificance for Isomer Differentiation
396[M]+Molecular IonParent mass for both cis and trans isomers.
378[M-H2O]+Loss of waterCommon fragment for both isomers.
271[M-Side Chain]+Cleavage of the C17-C20 bondIntensity may vary between isomers.
136Cleavage of C7-C8 and C9-C10 bondsA-ring fragmentPotentially diagnostic for the cis/trans configuration.
118[136-H2O]+Dehydration of the A-ring fragmentFurther confirmation of the A-ring structure.

Note: This table is a representation of expected fragmentation patterns. Actual experimental data should be consulted for accurate identification.

Experimental Protocols

A robust and reliable method for the analysis of vitamin D2 isomers involves chromatographic separation followed by mass spectrometric detection.

Sample Preparation

For the analysis of vitamin D2 isomers from a sample matrix (e.g., biological fluids, fortified foods), a liquid-liquid extraction or solid-phase extraction is typically employed to isolate the analytes and remove interfering substances.

Chromatographic Separation

Gas chromatography (GC) or liquid chromatography (LC) can be used to separate the different isomers of vitamin D2 prior to mass spectrometric analysis. The choice of chromatographic technique will depend on the sample matrix and the specific isomers of interest.

  • GC-MS: Derivatization of the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether is often necessary to improve the volatility and thermal stability of the vitamin D isomers for GC analysis.

  • LC-MS: Reversed-phase chromatography using a C18 column is commonly used for the separation of vitamin D metabolites.

Mass Spectrometry

Tandem mass spectrometry (MS/MS) is performed using a triple quadrupole, ion trap, or high-resolution mass spectrometer.

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used ionization techniques for vitamin D analysis.

  • Fragmentation: Collision-Induced Dissociation (CID) is used to fragment the precursor ion, and the resulting product ions are analyzed to generate a fragmentation spectrum.

Visualization of Experimental Workflow and Fragmentation Pathway

experimental_workflow Experimental Workflow for Vitamin D2 Isomer Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Sample Matrix Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography GC or LC Separation Derivatization->Chromatography MS Mass Spectrometry (MS) Chromatography->MS MSMS Tandem MS (MS/MS) MS->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis Identification Isomer Identification Data_Analysis->Identification

Caption: A generalized workflow for the analysis of Vitamin D2 isomers.

fragmentation_pathway Proposed Fragmentation Pathway of Vitamin D2 M Vitamin D2 [M]+ (m/z 396) M_H2O [M-H2O]+ (m/z 378) M->M_H2O -H2O Side_Chain_Loss [M-Side Chain]+ (m/z 271) M->Side_Chain_Loss -C9H17 A_Ring A-Ring Fragment (m/z 136) M->A_Ring Ring Cleavage A_Ring_H2O [A-Ring - H2O]+ (m/z 118) A_Ring->A_Ring_H2O -H2O

Caption: A simplified proposed fragmentation pathway for Vitamin D2.

Conclusion

References

A Comparative Guide to Purity Assessment of Synthetic 5,6-trans-Vitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthetic active pharmaceutical ingredients (APIs) is a critical parameter that directly impacts their efficacy and safety. In the context of synthetic 5,6-trans-Vitamin D2, a geometric isomer of Vitamin D2 (ergocalciferol), rigorous purity assessment is paramount to ensure the desired therapeutic effect and to minimize potential off-target effects from impurities. This guide provides an objective comparison of the primary analytical techniques used for the purity assessment of synthetic this compound, supported by experimental data and detailed methodologies.

Introduction to this compound and its Purity

Vitamin D2 is a secosteroid synthesized from ergosterol (B1671047) upon exposure to ultraviolet light. The synthesis can result in a mixture of isomers, including the biologically significant 5,6-cis-Vitamin D2 and its 5,6-trans isomer. The spatial arrangement of the A-ring in relation to the C/D-ring system defines these isomers and influences their biological activity. Impurities in synthetic preparations can include starting materials like ergosterol, other photoisomers such as lumisterol (B196343) and tachysterol, and byproducts from the synthesis process. Accurate and precise analytical methods are therefore essential to quantify the purity of this compound and to identify and quantify any impurities present.

Core Analytical Techniques for Purity Assessment

The three primary analytical techniques for the purity assessment of synthetic this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and limitations in terms of selectivity, sensitivity, and structural elucidation capabilities.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for high throughput, the expected levels of impurities, and the necessity for definitive structural identification. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and NMR for the purity assessment of this compound.

ParameterHPLC-UVLC-MS/MSNMR Spectroscopy
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Detection of nuclear spin transitions in a magnetic field.
Selectivity Good for separating isomers with different polarities. May have co-elution issues with structurally similar impurities.Excellent selectivity based on both chromatographic retention and specific mass transitions.[1][2]Excellent for distinguishing between isomers and identifying unknown impurities based on unique chemical shifts.[3]
Sensitivity Moderate.High. Considered the "gold standard" for sensitive quantification.[2][4]Low. Requires higher sample concentrations.
Quantitative Analysis Good for quantification of the main component and known impurities with reference standards.Excellent for precise and accurate quantification, even at trace levels.[5][6]Can be used for quantitative analysis (qNMR) with an internal standard, providing direct measurement of purity without the need for specific impurity reference standards.[4][7]
Structural Information Limited to retention time and UV spectrum.Provides molecular weight and fragmentation information, aiding in impurity identification.Provides detailed structural information for definitive identification of the main component and impurities.[8]
Typical Run Time 15-30 minutes.5-20 minutes.Minutes to hours, depending on the required experiments and sensitivity.
Cost & Complexity Relatively low cost and complexity.High cost and complexity.High cost and requires specialized expertise.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed analytical techniques.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quality control of this compound, providing good separation of the main component from many potential impurities.

Sample Preparation:

  • Accurately weigh and dissolve the synthetic this compound sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used. For improved separation of isomers, a highly hydrophobic phase may be beneficial.[9]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water, or methanol and water. A typical mobile phase could be acetonitrile/water (80:20, v/v).[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30 °C.[9]

  • Detection: UV absorbance at 265 nm.[9][10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the detection and quantification of trace-level impurities.

Sample Preparation:

  • Prepare a stock solution of the synthetic this compound in methanol or acetonitrile.

  • Perform serial dilutions to achieve a concentration within the linear range of the instrument (e.g., 1-100 ng/mL).

  • For quantitative analysis, spike the sample with a deuterated internal standard of Vitamin D2.

LC-MS/MS Conditions:

  • LC System: A UHPLC system is often preferred for better resolution and faster analysis times.

  • Column: A C18 or a pentafluorophenyl (PFP) column can be used for efficient separation of Vitamin D isomers.

  • Mobile Phase: A gradient elution with mobile phases consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its potential impurities should be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the unambiguous identification of this compound and the structural elucidation of unknown impurities. Quantitative NMR (qNMR) can be used for a highly accurate purity assessment.

Sample Preparation:

  • Accurately weigh a sufficient amount of the synthetic this compound sample (typically 5-10 mg).

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

  • For qNMR, add a known amount of a certified internal standard with a well-resolved signal (e.g., maleic acid).

NMR Acquisition Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Experiments:

    • ¹H NMR: Provides information on the proton environment and can be used for initial identification and quantification.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used for complete structural assignment and identification of impurities.

    • qNMR: Requires a long relaxation delay (D1) to ensure full relaxation of all signals for accurate integration.

Visualization of Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the analytical process and the biological context of Vitamin D2, the following diagrams have been generated.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_results Results Prep Synthetic this compound Sample Dissolve Dissolution in appropriate solvent Prep->Dissolve Filter Filtration (for HPLC/LC-MS) Dissolve->Filter NMR NMR Spectroscopy Dissolve->NMR Transfer to NMR tube HPLC HPLC-UV Filter->HPLC Injection LCMS LC-MS/MS Filter->LCMS Injection Chromatogram Chromatogram Analysis (Peak Integration, Retention Time) HPLC->Chromatogram MassSpec Mass Spectra Analysis (m/z, Fragmentation) LCMS->MassSpec NMRSpec NMR Spectra Analysis (Chemical Shift, Integration, Coupling) NMR->NMRSpec Purity Purity (%) Chromatogram->Purity Impurities Impurity Profile (Identification & Quantification) Chromatogram->Impurities MassSpec->Purity MassSpec->Impurities NMRSpec->Purity NMRSpec->Impurities VitaminD_Signaling_Pathway cluster_activation Metabolic Activation cluster_cellular Cellular Action cluster_response Biological Response D2 Vitamin D2 (Ergocalciferol) Liver Liver (25-hydroxylase) D2->Liver Circulation Kidney Kidney (1α-hydroxylase) Liver->Kidney 25(OH)D2 Calcitriol 1,25-dihydroxyvitamin D2 (Active Form) Kidney->Calcitriol VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Regulates Calcium Calcium Homeostasis Gene->Calcium Bone Bone Metabolism Gene->Bone Immune Immune Modulation Gene->Immune

References

Comparative Analysis of 5,6-trans-Vitamin D2 Across Species: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis of 5,6-trans-Vitamin D2, an isomer of Vitamin D2, reveals significant gaps in current research across different species. While direct comparative studies are scarce, an examination of the well-documented differences in the metabolism of Vitamin D2 and Vitamin D3 provides a framework for understanding the potential species-specific activities of this photoproduct. This guide synthesizes the available data, highlighting the need for further investigation into the pharmacokinetics and physiological effects of this compound.

Introduction

Vitamin D, essential for calcium homeostasis and bone health, exists in two primary forms: Vitamin D2 (ergocalciferol), derived from plants and fungi, and Vitamin D3 (cholecalciferol), synthesized in the skin of animals upon exposure to sunlight.[1] The 5,6-trans isomer of Vitamin D2 is a photoproduct formed upon extended exposure to ultraviolet radiation. Despite its natural occurrence, research into its specific biological activities and how they compare across different species is limited. This guide provides a comparative overview based on the available literature, primarily drawing inferences from studies on the more extensively researched 5,6-trans-Vitamin D3 and the known species-specific metabolism of Vitamin D2 and D3.

Data Presentation: Biological Effects of 5,6-trans-Vitamin D Analogs

Due to the lack of direct comparative data for this compound, the following table summarizes the known biological effects of its close structural analog, 5,6-trans-Vitamin D3, in different species. This information serves as a potential indicator of how this compound might behave.

SpeciesCompoundBiological EffectKey Findings
Rat 5,6-trans-Vitamin D3Stimulation of intestinal calcium transportEffective in both normal and anephric (kidney-less) rats, suggesting a mechanism of action that may not require renal 1α-hydroxylation.
Chick 5,6-trans-cholecalciferolRapid metabolismMetabolized more rapidly than cholecalciferol, with higher levels of the parent compound and its 25-hydroxy metabolite found in tissues.
Human 5,6-trans-25-hydroxycholecalciferolShorter half-lifeExhibits a considerably shorter half-life and lower serum levels compared to the natural 25-hydroxycholecalciferol.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning 5,6-trans-Vitamin D analogs.

In Vivo Study of Intestinal Calcium Transport in Rats
  • Objective: To determine the effect of 5,6-trans-Vitamin D3 on intestinal calcium transport in normal and anephric rats.

  • Animal Model: Male weanling rats maintained on a vitamin D-deficient diet. Anephric models are created through bilateral nephrectomy.

  • Procedure:

    • Rats are administered a single dose of 5,6-trans-Vitamin D3 (e.g., 25 µg) or a vehicle control.

    • After a specified time (e.g., 24 hours), the rats are euthanized.

    • A segment of the small intestine (duodenum) is excised and everted.

    • The everted intestinal sac is filled with a buffer solution containing a known concentration of radioactive calcium (⁴⁵Ca).

    • The sac is incubated in a larger volume of the same buffer.

    • After incubation, the concentration of ⁴⁵Ca inside and outside the sac is measured to determine the transport ratio.

  • Data Analysis: The ratio of the final concentration of ⁴⁵Ca inside the sac to the concentration outside the sac is calculated. A ratio greater than 1 indicates active transport.

Pharmacokinetic Study of 5,6-trans-25-hydroxycholecalciferol in Humans
  • Objective: To determine the pharmacokinetic profile of 5,6-trans-25-hydroxycholecalciferol in healthy human subjects.

  • Study Design: A crossover study design is typically used.

  • Procedure:

    • Healthy volunteers with normal vitamin D status are recruited.

    • Subjects receive a single oral or intravenous dose of 5,6-trans-25-hydroxycholecalciferol.

    • Blood samples are collected at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours) post-administration.

    • Serum concentrations of the compound and its metabolites are measured using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry.

  • Data Analysis: Pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated.

Visualization of Vitamin D Metabolism and the Role of the 5,6-trans Isomer

The following diagrams illustrate the general metabolic pathway of Vitamin D and the known species-specific differences in the metabolism of Vitamin D2 and D3.

VitaminD_Metabolism cluster_skin Skin (UVB Exposure) cluster_diet Dietary Intake cluster_liver Liver cluster_kidney Kidney 7-Dehydrocholesterol 7-Dehydrocholesterol Pre-Vitamin D3 Pre-Vitamin D3 7-Dehydrocholesterol->Pre-Vitamin D3 Vitamin D3 (Cholecalciferol) Vitamin D3 (Cholecalciferol) Pre-Vitamin D3->Vitamin D3 (Cholecalciferol) 5,6-trans-Vitamin D3 5,6-trans-Vitamin D3 Vitamin D3 (Cholecalciferol)->5,6-trans-Vitamin D3 Photoisomerization 25-hydroxyvitamin D3 (Calcifediol) 25-hydroxyvitamin D3 (Calcifediol) Vitamin D3 (Cholecalciferol)->25-hydroxyvitamin D3 (Calcifediol) 25-hydroxylase Vitamin D2 (Ergocalciferol) Vitamin D2 (Ergocalciferol) This compound This compound Vitamin D2 (Ergocalciferol)->this compound Photoisomerization 25-hydroxyvitamin D2 (Ercalcidiol) 25-hydroxyvitamin D2 (Ercalcidiol) Vitamin D2 (Ergocalciferol)->25-hydroxyvitamin D2 (Ercalcidiol) 25-hydroxylase 1,25-dihydroxyvitamin D3 (Calcitriol) 1,25-dihydroxyvitamin D3 (Calcitriol) 25-hydroxyvitamin D3 (Calcifediol)->1,25-dihydroxyvitamin D3 (Calcitriol) 1α-hydroxylase 1,25-dihydroxyvitamin D2 (Ercalcitriol) 1,25-dihydroxyvitamin D2 (Ercalcitriol) 25-hydroxyvitamin D2 (Ercalcidiol)->1,25-dihydroxyvitamin D2 (Ercalcitriol) 1α-hydroxylase Biological Effects Biological Effects 1,25-dihydroxyvitamin D3 (Calcitriol)->Biological Effects 1,25-dihydroxyvitamin D2 (Ercalcitriol)->Biological Effects

Figure 1: General metabolic pathway of Vitamin D2 and D3, including the formation of 5,6-trans isomers.

Species_Differences cluster_mammals Mammals (e.g., Humans, Pigs, Rats) cluster_birds Birds (e.g., Chickens) M_D2 Vitamin D2 M_Metabolism Metabolism M_D2->M_Metabolism B_D2 Vitamin D2 M_D2->B_D2 M_D3 Vitamin D3 M_D3->M_Metabolism M_Activity Biological Activity M_D3->M_Activity Generally More Potent M_Metabolism->M_Activity B_Metabolism Metabolism B_D2->B_Metabolism Poorly Utilized B_D3 Vitamin D3 B_D3->B_Metabolism B_Activity Biological Activity B_D3->B_Activity Significantly More Potent B_Metabolism->B_Activity

Figure 2: Comparative biological potency of Vitamin D2 vs. Vitamin D3 in mammals and birds.

Discussion: Species-Specific Differences in Vitamin D Metabolism

The biological activity of Vitamin D is highly dependent on species-specific factors, primarily the binding affinity of the Vitamin D Binding Protein (DBP) for different vitamin D metabolites and the efficiency of the enzymatic hydroxylation steps.[2][3][4][5][6]

  • Birds: Poultry and other avian species exhibit a marked discrimination against Vitamin D2.[7][8][9][10] They utilize Vitamin D3 much more effectively, and Vitamin D2 is considered to have very low biological activity in these species. This is largely attributed to a lower binding affinity of avian DBP for Vitamin D2 and its metabolites.[2]

  • Mammals: While mammals can utilize both Vitamin D2 and D3, there are still notable differences. In humans, Vitamin D3 is generally considered more potent at raising and maintaining serum 25-hydroxyvitamin D levels than Vitamin D2.[11][[“]][13] However, other mammals like rats have been shown to discriminate against cholecalciferol metabolites in favor of ergocalciferol (B368823) metabolites under certain conditions.[14] Nonhuman primates also show differential metabolism of the two forms.[15]

These established differences in the handling of Vitamin D2 and D3 across species strongly suggest that the biological activity and pharmacokinetics of this compound would also be species-dependent. It is plausible that in species that discriminate against Vitamin D2, its 5,6-trans isomer would similarly have low efficacy. Conversely, in species that effectively utilize Vitamin D2, the 5,6-trans isomer may play a more significant biological role.

Conclusion and Future Directions

The current body of scientific literature lacks a direct comparative analysis of this compound across different species. The available data, primarily on the 5,6-trans isomer of Vitamin D3, suggests potential biological activity, particularly in stimulating intestinal calcium transport. However, to accurately assess the role and potential therapeutic applications of this compound, further research is imperative.

Future studies should focus on:

  • Direct comparative pharmacokinetic and pharmacodynamic studies of this compound in various species, including rodents, avian models, and nonhuman primates.

  • Quantitative analysis of the binding affinity of this compound and its metabolites to the Vitamin D receptor and Vitamin D Binding Protein from different species.

  • Elucidation of the precise mechanism of action of this compound, particularly whether it requires metabolic activation in the same manner as its parent compound.

A thorough understanding of the species-specific differences in the metabolism and activity of this compound is crucial for researchers, scientists, and drug development professionals working on vitamin D analogs and related therapeutic areas.

References

A Comparative Guide to Reference Standards for the Accurate Quantification of 5,6-trans-Vitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 5,6-trans-Vitamin D2, a significant isomer of Vitamin D2, is critical in various research and drug development applications. The reliability of this quantification heavily depends on the quality and characterization of the reference standards used. This guide provides an objective comparison of commercially available this compound reference standards, supported by a synthesis of available data and a representative experimental protocol for its quantification.

Comparison of Commercially Available this compound Reference Standards

The selection of a suitable reference standard is paramount for achieving accurate and reproducible results. Below is a comparison of this compound reference standards from various suppliers based on publicly available data. Researchers are encouraged to request lot-specific Certificates of Analysis for the most current and detailed information.

Supplier Product Name CAS Number Purity Specification Format Storage Conditions
Santa Cruz Biotechnology This compound51744-66-2[1]Not specified; refer to lot-specific Certificate of Analysis[1]SolidNot specified
Cenmed This compound51744-66-2[2]≥98%[2]SolidNot specified
Selleck Chemicals This compound51744-66-2[3]Not specified; cited for "top-tier quality"[3]SolidSolutions are unstable; prepare fresh[3]
MedchemExpress This compoundNot specifiedNot specifiedSolid-80°C for 6 months; -20°C for 1 month (protect from light, under nitrogen)[4]

Experimental Protocol: Quantification of this compound by HPLC-UV

This protocol provides a general framework for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection. It is a synthesis of established methods for Vitamin D analysis and should be optimized and validated for specific laboratory conditions and matrices.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (optional, for mobile phase modification)

  • Class A volumetric flasks and pipettes

  • Autosampler vials

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

3. Preparation of Standard Solutions:

  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of the this compound reference standard and dissolve it in methanol or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations. A typical range for Vitamin D analysis can be from 0.1 µg/mL to 100 µg/mL.

4. Chromatographic Conditions:

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 95:5 v/v) is often effective for separating Vitamin D isomers.[5] The addition of 0.1% formic acid to the mobile phase can improve peak shape and resolution.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 265 nm (based on the typical absorbance maximum for Vitamin D compounds).[5]

5. Sample Preparation:

  • The sample preparation will vary depending on the matrix (e.g., plasma, formulation). A typical procedure for liquid samples may involve protein precipitation with acetonitrile or methanol, followed by centrifugation and filtration of the supernatant before injection. Solid samples may require extraction with an appropriate organic solvent.

6. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²), which should be ≥ 0.99 for a valid calibration.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizing the Workflow and Comparison

To further clarify the experimental process and the comparison of reference standards, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing ref_std Reference Standard (this compound) stock_sol Prepare Stock Solution ref_std->stock_sol cal_stds Prepare Calibration Standards stock_sol->cal_stds hplc_analysis HPLC-UV Analysis cal_stds->hplc_analysis sample_prep Sample Preparation sample_prep->hplc_analysis calibration_curve Generate Calibration Curve hplc_analysis->calibration_curve quantification Quantify Sample Concentration calibration_curve->quantification reference_standard_comparison cluster_suppliers Supplier Comparison supplier_attributes Attribute Purity Format Storage supplier_a Santa Cruz Biotechnology Refer to CoA Solid Not Specified supplier_b Cenmed ≥98% Solid Not Specified supplier_c Selleck Chemicals 'Top-tier quality' Solid Prepare Fresh supplier_d MedchemExpress Not Specified Solid -80°C / -20°C

References

A Comparative Guide to the Pharmacokinetic Profiles of Vitamin D2 and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of Vitamin D2 (ergocalciferol) and its key hydroxylated metabolites, 25-hydroxyvitamin D2 (ercalcidiol) and 1,25-dihydroxyvitamin D2 (ercalcitriol). The information presented is intended to support research and development in the field of vitamin D therapeutics and supplementation. This document summarizes key pharmacokinetic parameters from experimental studies and details the methodologies employed.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the available pharmacokinetic parameters for ergocalciferol (B368823) and its primary metabolites. It is important to note that the data are compiled from different studies with varying designs, dosages, and subject populations. Therefore, a direct comparison should be made with caution.

ParameterErgocalciferol (Vitamin D2)25-Hydroxyvitamin D2 (Ercalcidiol)1,25-Dihydroxyvitamin D2 (Ercalcitriol)
Maximum Plasma Concentration (Cmax) 64.03 ± 16.42 ng/mL[1]9.6 ± 0.9 nmol/LData not available
Time to Maximum Plasma Concentration (Tmax) Not explicitly stated, but profiles show a peak around 12-24 hours.4.4 ± 1.8 hours[2]~11-12 hours (after oral doxercalciferol)[3]
Area Under the Curve (AUC) AUC(0–144h): Value not provided in abstract.Data not availableData not available
Elimination Half-life (t½) Data not available13.4 ± 2.7 days[2]~32 to 37 hours (after oral doxercalciferol)[3][4]

Metabolic Pathway of Vitamin D2

The following diagram illustrates the metabolic activation of Vitamin D2. Ergocalciferol is first hydroxylated in the liver to form 25-hydroxyvitamin D2, the major circulating form. This is then further hydroxylated in the kidneys to the biologically active form, 1,25-dihydroxyvitamin D2.

VitaminD2_Metabolism cluster_source Source cluster_liver Liver cluster_kidney Kidney D2 Ergocalciferol (Vitamin D2) OHD2 25-Hydroxyvitamin D2 (Ercalcidiol) D2->OHD2 25-hydroxylase (e.g., CYP2R1) diOHD2 1,25-Dihydroxyvitamin D2 (Ercalcitriol) (Active Form) OHD2->diOHD2 1α-hydroxylase (CYP27B1)

Caption: Simplified metabolic pathway of Vitamin D2. (Within 100 characters)

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies employing specific methodologies. Below is a synthesized, representative experimental protocol for a pharmacokinetic study of an oral Vitamin D2 compound.

1. Study Design:

  • Design: A typical study would be a single-dose, open-label, randomized, parallel-group or crossover design.[5]

  • Subjects: Healthy adult volunteers are commonly recruited. Key inclusion criteria often include age, BMI, and normal renal and liver function. Exclusion criteria would typically involve conditions affecting vitamin D metabolism or absorption, and use of medications known to interfere with vitamin D.[6]

  • Ethical Considerations: All studies must be conducted in accordance with the Declaration of Helsinki, with approval from an institutional review board and informed consent from all participants.[5]

2. Investigational Product Administration:

  • Formulation: The Vitamin D2 compound (e.g., ergocalciferol) is typically administered orally as a capsule or in an oil-based solution.[1][3]

  • Dosage: Doses can vary significantly depending on the study's objectives. For pharmacokinetic profiling, a single, high dose is often used.

  • Administration: The dose is usually administered after an overnight fast. Standardized meals may be provided to control for dietary influences on absorption.[7]

3. Blood Sampling:

  • Schedule: Blood samples are collected at multiple time points to capture the absorption, distribution, and elimination phases. A typical schedule might include pre-dose (0 hours), and then at 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 168 hours post-dose.[1]

  • Sample Processing: Whole blood is collected into tubes (e.g., containing EDTA or heparin). Plasma or serum is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method:

  • Technique: The quantification of Vitamin D2 and its metabolites in plasma or serum is most accurately performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9] This method offers high sensitivity and specificity.

  • Sample Preparation:

    • Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. An internal standard (e.g., a deuterated version of the analyte) is added at this stage to correct for analytical variability.[8]

    • Extraction: The analyte is then extracted from the supernatant using either liquid-liquid extraction (LLE) with a solvent like hexane (B92381) or solid-phase extraction (SPE) with a C18 cartridge.[10]

    • Derivatization: For some metabolites, particularly 1,25-dihydroxyvitamin D2, a derivatization step using an agent like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) may be employed to enhance ionization efficiency and sensitivity in the mass spectrometer.[11]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The extracted and prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is commonly used to separate the different vitamin D metabolites.

    • Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for each analyte and internal standard.

5. Pharmacokinetic Analysis:

  • Data Analysis: The plasma concentration-time data for each subject are analyzed using non-compartmental methods to determine the key pharmacokinetic parameters: Cmax, Tmax, AUC, and t½. Specialized software is used for these calculations.

Experimental Workflow

The following diagram outlines the typical workflow for a clinical pharmacokinetic study of Vitamin D2 isomers.

PK_Workflow cluster_planning Study Planning cluster_execution Clinical Execution cluster_analysis Analysis design Study Design & Protocol Development ethics Ethical Approval design->ethics recruitment Subject Recruitment ethics->recruitment dosing Oral Administration of Investigational Product recruitment->dosing sampling Serial Blood Sampling dosing->sampling processing Sample Processing & Storage (-80°C) sampling->processing bioanalysis Bioanalysis (LC-MS/MS) processing->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis reporting Data Interpretation & Reporting pk_analysis->reporting

References

A Head-to-Head Comparison of Analytical Platforms for Vitamin D Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of vitamin D, primarily its circulating form 25-hydroxyvitamin D [25(OH)D], is crucial for research, clinical diagnostics, and drug development. The analytical landscape for 25(OH)D measurement is dominated by two primary technologies: immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While immunoassays are widely adopted in clinical laboratories due to their high throughput and ease of use, LC-MS/MS is considered the gold standard owing to its superior specificity and accuracy.[1][2] This guide provides an objective, data-driven comparison of these platforms to aid researchers in selecting the most appropriate method for their needs.

Executive Summary

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the highest analytical accuracy and specificity for 25(OH)D analysis, capable of separately quantifying different metabolites like 25(OH)D2 and 25(OH)D3.[3] However, it is a complex and lower-throughput technique requiring significant capital investment and expertise.[1][4] Automated immunoassays, on the other hand, provide a high-throughput, cost-effective, and user-friendly alternative, making them suitable for large-scale clinical screening.[1][5] Despite their advantages, immunoassays exhibit significant variability in performance, with issues related to accuracy, precision, and cross-reactivity with other vitamin D metabolites.[6][7] The choice between these platforms ultimately depends on the specific requirements of the study, balancing the need for accuracy with considerations of throughput, cost, and available resources.

Quantitative Data Comparison

The performance of various analytical platforms for vitamin D analysis is summarized in the tables below. Data is compiled from several inter-laboratory comparison studies and performance evaluations.

Table 1: Bias of Immunoassay Platforms Compared to LC-MS/MS
Immunoassay PlatformMean % BiasReference
Abbott Architect-38.73% to 15.1%[8][9]
Roche Cobas (Elecsys)-14.1% to -4.22%[8][9]
DiaSorin LIAISON0.2 µg/L (mean bias)[7][10]
Siemens Centaur45.3% (for 25(OH)D2 cross-reactivity)[11]
IDS-iSYSVariable[6]
Beckman Coulter Access-12.34%[8]

Note: Bias can be influenced by the specific generation of the assay and the patient population being tested.

Table 2: Inter-Assay Precision of Different Platforms
PlatformAnalyte ConcentrationCoefficient of Variation (CV%)Reference
Immunoassays
Abbott ArchitectLow & High Controls4.0% - 6.2%[12]
Roche Cobas (Elecsys)~50 nmol/L6% - 12%[13]
DiaSorin LIAISON10.5 ng/mL16.0%[12]
Siemens CentaurLow & High Levels5.1% - 11.0%[11]
LC-MS/MS
Various Methods42.6 nmol/L (25(OH)D2)5.8%[12]
Various Methods41.6 nmol/L (25(OH)D3)6.1%[12]
Table 3: Cross-Reactivity of Immunoassays with Vitamin D Metabolites
Immunoassay PlatformCross-Reactivity with 25(OH)D2Cross-Reactivity with 24R,25(OH)2D3Reference
Abbott Architect~80-82%Potential cross-reactivity[14]
Roche Cobas (Elecsys)~41.2%Blocked by a specific monoclonal antibody[8][11]
DiaSorin LIAISON>80%Potential cross-reactivity[12]
Siemens Centaur45.3%Not specified[11]
IDS-iSYSNot specifiedPotential cross-reactivity[6]

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the reference method for 25(OH)D quantification.[14] The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

1. Sample Preparation:

  • Protein Precipitation: Serum or plasma samples (typically 50-100 µL) are treated with a protein precipitating agent, such as acetonitrile (B52724) or methanol (B129727), often containing an internal standard (e.g., deuterated 25(OH)D3).[15]

  • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant containing the vitamin D metabolites is transferred to a clean vial for analysis.[5]

  • Optional: Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): For cleaner samples and improved sensitivity, an extraction step can be included to remove interfering substances like lipids.[16][17]

2. Chromatographic Separation:

  • An aliquot of the prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • The vitamin D metabolites are separated on a reversed-phase column (e.g., C18) using a mobile phase gradient, typically a mixture of water and an organic solvent like methanol or acetonitrile.[16]

3. Mass Spectrometric Detection:

  • The separated metabolites are introduced into a tandem mass spectrometer, usually equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[5][17]

  • The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for 25(OH)D2, 25(OH)D3, and the internal standard are monitored for quantification.[17]

Automated Immunoassays (General Principle)

Automated immunoassays are typically competitive binding assays performed on integrated platforms. The following describes a general workflow for a chemiluminescent immunoassay (CMIA).

1. Sample Pre-treatment:

  • The serum or plasma sample is incubated with a reagent that dissociates 25(OH)D from its binding protein (VDBP).[7][8]

2. Competitive Binding:

  • The pre-treated sample is mixed with microparticles coated with an anti-vitamin D antibody. The 25(OH)D in the sample competes with a known amount of labeled vitamin D (e.g., acridinium-labeled) for binding to the antibody on the microparticles.[7]

3. Washing and Signal Detection:

  • After incubation, the microparticles are washed to remove unbound components.

  • Trigger solutions are added to initiate a chemiluminescent reaction. The amount of light produced is inversely proportional to the concentration of 25(OH)D in the sample.[7]

  • The light signal is measured by the instrument's detector, and the concentration is calculated based on a previously established calibration curve.[7]

Visualizations

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis Analysis serum Serum/Plasma Sample precipitate Protein Precipitation (e.g., Acetonitrile) serum->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC/UHPLC Separation supernatant->hplc msms Tandem Mass Spectrometry (MRM Detection) hplc->msms data Concentration of 25(OH)D2 & 25(OH)D3 msms->data Quantification

Figure 1: General experimental workflow for LC-MS/MS analysis of vitamin D.

experimental_workflow_immunoassay cluster_prep Sample Handling cluster_assay Automated Assay Steps sample Serum/Plasma Sample pretreatment Pre-treatment (Release from VDBP) sample->pretreatment binding Competitive Binding (Labeled Vitamin D & Antibody) pretreatment->binding wash Wash Step binding->wash signal Signal Generation (Chemiluminescence) wash->signal detection Quantification (Inverse Proportional Signal) signal->detection Detection

Figure 2: General experimental workflow for an automated immunoassay.

logical_comparison cluster_lcmsms_pros Advantages of LC-MS/MS cluster_lcmsms_cons Disadvantages of LC-MS/MS cluster_ia_pros Advantages of Immunoassay cluster_ia_cons Disadvantages of Immunoassay lcmsms LC-MS/MS l_spec High Specificity lcmsms->l_spec l_acc High Accuracy lcmsms->l_acc l_multi Multiplexing Capability lcmsms->l_multi l_cost High Cost lcmsms->l_cost l_throughput Low Throughput lcmsms->l_throughput l_complex Complex Workflow lcmsms->l_complex immunoassay Immunoassay i_throughput High Throughput immunoassay->i_throughput i_ease Ease of Use immunoassay->i_ease i_cost Lower Cost per Sample immunoassay->i_cost i_var Inter-assay Variability immunoassay->i_var i_cross Cross-reactivity immunoassay->i_cross i_bias Potential for Bias immunoassay->i_bias

References

Illuminating the Presence of 5,6-trans-Vitamin D2 in Natural Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the current knowledge on the presence of 5,6-trans-Vitamin D2 in natural products. While specific quantitative data for this isomer remains limited in publicly available research, this document summarizes the existing evidence, outlines analytical approaches for its detection, and discusses its potential biological relevance.

The interest in Vitamin D isomers, beyond the canonical Vitamin D2 (ergocalciferol) and D3 (cholecalciferol), is growing due to their potential for distinct biological activities. This compound is a geometric isomer of Vitamin D2, and its natural occurrence has been reported, albeit sparsely. This guide aims to consolidate the available information to aid in the exploration of this lesser-known Vitamin D metabolite.

Natural Occurrence: A Focus on Hops and Fungi

Current scientific literature points to two primary sources for the potential presence of this compound: the plant Humulus lupulus (hops) and various fungi, particularly those exposed to ultraviolet (UV) radiation.

A key study identified ergocalciferol (B368823) (Vitamin D2) and its precursor, ergosterol (B1671047), in hop plants.[1] While this study did not specifically quantify the 5,6-trans isomer, its presence in hops has been reported in chemical databases.[2] Fungi, including common mushrooms, are well-established producers of ergosterol. Upon exposure to UV light, ergosterol is converted to Vitamin D2 and its various photoisomers, which include trans-isomers.[3][4]

Table 1: Reported Presence of Vitamin D2 and its Precursor in Select Natural Products

Natural ProductCompoundReported Concentration (µg/g dry weight)Citation
Humulus lupulus (Nugget hop plant, crop 2006)Ergosterol (Pro-vitamin D2)1.84 ± 0.09[1]
Ergocalciferol (Vitamin D2)1.95 ± 0.05[1]
UV-treated Agaricus bisporus (White button mushroom)Vitamin D210 - 540[3]
UV-treated various mushroom speciesPre-vitamin D2Not detected - 1950[3]

Note: The table provides data for Vitamin D2 and its precursor as direct quantitative comparisons of this compound across different natural products are not currently available in the literature. The presence of Vitamin D2 suggests the potential co-occurrence of its isomers, including the 5,6-trans form.

Experimental Protocols for Detection and Quantification

The analysis of Vitamin D isomers is challenging due to their structural similarity. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for their separation and quantification.[5][6]

Extraction of Vitamin D2 and its Isomers from Plant Material (e.g., Hops)

This protocol is adapted from methodologies used for the extraction of Vitamin D2 from hops.[5]

  • Sample Preparation: Dry the plant material (e.g., hop cones) and grind to a fine powder.

  • Extraction:

    • Suspend 1 g of the powdered sample in 20 mL of methanol (B129727) containing 1% formic acid.

    • Sonication of the mixture for 10 minutes to enhance extraction efficiency.

    • Filter the resulting extract through a 0.45 µm syringe filter prior to LC-MS analysis.

Chromatographic Separation and Quantification

Achieving separation of Vitamin D2 isomers requires optimized chromatographic conditions.

  • Chromatography: Reversed-phase HPLC is commonly employed. A C18 column with a long carbon chain and high carbon load can provide the necessary hydrophobicity to separate structurally similar isomers.[5]

  • Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with a formic acid modifier, is typically used.

  • Detection:

    • UV Detection: Vitamin D2 and its isomers exhibit a characteristic UV absorbance maximum around 265 nm.[7]

    • Mass Spectrometry (MS): LC-MS/MS provides superior selectivity and sensitivity for quantification. Detection is typically performed in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of the [M+H]⁺ ion for Vitamin D2 (m/z 397.3). Isomers like this compound will have the same mass but can be separated chromatographically.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a natural product sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing start Natural Product Sample (e.g., Hops, Mushrooms) grinding Grinding/Homogenization start->grinding extraction Solvent Extraction (e.g., Methanol) grinding->extraction filtration Filtration extraction->filtration hplc HPLC Separation (Isomer-specific column) filtration->hplc ms Mass Spectrometry (Detection & Quantification) hplc->ms quant Quantification of This compound ms->quant signaling_pathway cluster_cell Target Cell cluster_membrane cluster_cytoplasm cluster_nucleus Nucleus cluster_response VDR_mem Vitamin D Receptor (VDR) VDR_RXR_complex VDR-RXR Heterodimer VDR_mem->VDR_RXR_complex Active_D Active Vitamin D (e.g., 1,25(OH)2D2) Active_D->VDR_mem RXR Retinoid X Receptor (RXR) Active_D->RXR RXR->VDR_RXR_complex VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR_complex->VDRE Binds to DNA Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Regulates Response Biological Effects (e.g., Calcium Homeostasis, Immune Modulation) Gene_Transcription->Response

References

A Comparative Guide to the Biological Potency of 5,6-trans-Vitamin D2 and Vitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological potency of 5,6-trans-Vitamin D2 and its parent compound, vitamin D2 (ergocalciferol). The information is based on available experimental data and established principles of vitamin D metabolism and action.

Executive Summary

Vitamin D2 is a well-established prohormone that requires metabolic activation to exert its biological effects, primarily through the vitamin D receptor (VDR). This compound is an isomer of vitamin D2, and while direct comparative studies on its biological potency are limited, data from analogous compounds, such as 5,6-trans-vitamin D3, suggest that the 5,6-trans configuration significantly alters its interaction with the VDR and its subsequent biological activity. This guide synthesizes the available information to provide a framework for evaluating these two compounds.

Data Presentation

Due to the limited direct comparative data for this compound versus vitamin D2, the following table includes data for the analogous compound 5,6-trans-Vitamin D3 to provide context on the potential impact of the 5,6-trans isomerization on VDR binding affinity.

Table 1: Comparative Biological Data

ParameterThis compoundVitamin D2 (Ergocalciferol)5,6-trans-Vitamin D3 (for comparison)Vitamin D3 (Cholecalciferol)
VDR Binding Affinity (Kd) Data not availableLower affinity than 1,25(OH)₂D₂560 nM[1]Lower affinity than 1,25(OH)₂D₃
Metabolic Activation Likely acts directly or via 25-hydroxylation; 1α-hydroxylation not observed for the D3 analog[2]Requires 25-hydroxylation and 1α-hydroxylation to 1,25-dihydroxyvitamin D₂ (1,25(OH)₂D₂)[3]Rapidly metabolized; no 1-hydroxy form detected[2]Requires 25-hydroxylation and 1α-hydroxylation to 1,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃)
In Vivo Potency Data not availableGenerally considered less potent than vitamin D3 in raising and maintaining serum 25(OH)D levels[4][5][6]Data not availableMore potent than vitamin D2 in raising and maintaining serum 25(OH)D levels[4][5][6]
Calcemic Effects Data not availableThe active form, 1,25(OH)₂D₂, regulates calcium homeostasis[7]Data not availableThe active form, 1,25(OH)₂D₃, is a key regulator of calcium homeostasis[7]

Experimental Protocols

To directly evaluate the biological potency of this compound relative to vitamin D2, the following experimental protocols are recommended.

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay determines the binding affinity of the test compounds for the VDR.

Methodology:

  • Preparation of VDR: Utilize recombinant human VDR or a cell lysate from cells overexpressing VDR.

  • Radioligand: Use a high-affinity radiolabeled VDR ligand, such as [³H]-1,25(OH)₂D₃.

  • Competition Assay:

    • Incubate a constant amount of VDR and radioligand with increasing concentrations of unlabeled competitor (this compound, vitamin D2, or 1,25(OH)₂D₂ as a positive control).

    • Allow the reaction to reach equilibrium.

  • Separation: Separate the bound from free radioligand using a method such as hydroxyapatite (B223615) precipitation or size-exclusion chromatography.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of competitor that displaces 50% of the radioligand) and subsequently the Ki (inhibition constant) to determine the binding affinity.

VDR-Mediated Transcriptional Reporter Assay

This cell-based assay measures the ability of the compounds to activate gene transcription through the VDR.

Methodology:

  • Cell Line: Use a suitable mammalian cell line (e.g., HEK293, COS-1) that is co-transfected with two plasmids:

    • An expression vector for the human VDR.

    • A reporter plasmid containing a VDR-responsive element (VDRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Cell Treatment:

    • Plate the transfected cells in a multi-well plate.

    • Treat the cells with various concentrations of this compound, vitamin D2, and 1,25(OH)₂D₂ (as a positive control). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.

  • Lysis and Assay: Lyse the cells and measure the activity of the reporter enzyme according to the manufacturer's protocol (e.g., using a luminometer for luciferase).

  • Data Analysis: Normalize the reporter activity to a co-transfected internal control (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized reporter activity against the logarithm of the compound concentration to generate dose-response curves and determine the EC50 (the concentration that elicits 50% of the maximal response).

In Vivo Calcemic Activity Assay

This animal study evaluates the effect of the compounds on calcium metabolism.

Methodology:

  • Animal Model: Use vitamin D-deficient rats or mice.

  • Dosing: Administer graded doses of this compound and vitamin D2 (and a vehicle control) to different groups of animals, either orally or via injection.

  • Sample Collection: Collect blood samples at various time points after administration.

  • Biochemical Analysis: Measure serum calcium and phosphate (B84403) levels.

  • Data Analysis: Compare the changes in serum calcium and phosphate levels between the different treatment groups to assess the calcemic activity of each compound.

Mandatory Visualizations

Signaling Pathway of Vitamin D Action

VitaminD_Signaling cluster_blood Bloodstream cluster_cell Target Cell D2 Vitamin D2 D2_DBP Vitamin D2-DBP transD2 This compound transD2_DBP 5,6-trans-D2-DBP DBP DBP D2_DBP->D2_cell Metabolic Activation transD2_DBP->transD2_cell Direct Action? VDR VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Gene_Expression Target Gene Expression VDRE->Gene_Expression Regulates Biological_Response Biological Response Gene_Expression->Biological_Response D2_cell->VDR transD2_cell->VDR

Caption: Vitamin D signaling pathway.

Experimental Workflow for VDR Competitive Binding Assay

VDR_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant VDR - [³H]-1,25(OH)₂D₃ (Radioligand) - Test Compounds (5,6-trans-D2, D2) start->prepare_reagents incubation Incubate VDR, Radioligand, and varying concentrations of Test Compound prepare_reagents->incubation separation Separate Bound and Free Radioligand incubation->separation quantification Quantify Radioactivity of Bound Fraction separation->quantification analysis Data Analysis: - Plot % Bound vs. [Competitor] - Calculate IC50 and Ki quantification->analysis end End analysis->end

Caption: VDR competitive binding assay workflow.

Logical Relationship of Potency Evaluation

Potency_Evaluation_Logic cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays compound1 This compound vdr_binding VDR Binding Affinity (Ki) compound1->vdr_binding reporter_assay Transcriptional Activity (EC50) compound1->reporter_assay calcemic_activity Calcemic Activity compound1->calcemic_activity gene_expression Target Gene Expression compound1->gene_expression compound2 Vitamin D2 compound2->vdr_binding compound2->reporter_assay compound2->calcemic_activity compound2->gene_expression potency Relative Biological Potency vdr_binding->potency reporter_assay->potency calcemic_activity->potency gene_expression->potency

Caption: Logic for evaluating biological potency.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for 5,6-trans-Vitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of their work and the safety of their laboratory environment are paramount. The proper disposal of chemical reagents, such as the Vitamin D analog 5,6-trans-Vitamin D2, is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive operational and disposal plan to ensure the safe handling and disposal of this compound, a compound classified as a Dangerous Good for transport.[1] Adherence to these procedures will minimize risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety glasses or goggles with side shields, and a lab coat.[2] All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[2] An eyewash station and safety shower must be readily accessible.

Operational Disposal Plan

The proper disposal of this compound follows the established protocols for hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[3][4]

Step 1: Waste Segregation and Collection

All waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and rinsate from cleaning glassware, must be collected as hazardous waste.[5][6] This waste should be segregated from other chemical waste streams to avoid incompatible mixtures.

Step 2: Containerization

Use a designated, leak-proof, and chemically compatible container for the collection of this compound waste.[7][8] The container must be in good condition and have a secure, tight-fitting lid. It is often best practice to use the original container if it is empty and in good condition, or a new container supplied by your institution's Environmental Health and Safety (EHS) department.

Step 3: Labeling

Properly label the hazardous waste container with a fully completed hazardous waste tag.[5][8] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number: 51744-66-2[1]

  • An accurate estimation of the concentration and total quantity of the waste

  • The associated hazards (e.g., "Toxic")

  • The date the waste was first added to the container

  • The name and contact information of the generating researcher or lab

Step 4: Storage

Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5] The SAA should be a secure area, away from general laboratory traffic and incompatible chemicals.

Step 5: Disposal of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste. Due to the toxic nature of the compound, these containers should not be triple-rinsed for regular disposal.[5] The empty, unrinsed container should be securely capped, labeled as hazardous waste, and disposed of through the institutional EHS office.

Step 6: Request for Pickup

Once the waste container is full or has been in storage for the maximum allowable time according to institutional and local regulations, submit a request for pickup to your institution's EHS department or designated hazardous waste contractor.[5]

Quantitative Data Summary

While specific disposal concentration limits for this compound are not publicly available, all quantities of this potent compound must be treated as hazardous waste. The following table summarizes key quantitative information related to this compound.

ParameterValueReference
CAS Number 51744-66-2[1]
Molecular Formula C₂₈H₄₄O[1]
Molecular Weight 396.65 g/mol [1]
Oral LD50 (Rat) for Ergocalciferol (B368823) (Vitamin D2) 10 mg/kg[9]

Note: The LD50 is provided for the parent compound, ergocalciferol, to indicate the high toxicity of this class of compounds.

Experimental Protocols

The primary "experimental protocol" for the disposal of this compound is the institutional hazardous waste management procedure. There are no recommended chemical inactivation or neutralization protocols for this compound in a standard laboratory setting. Attempting to chemically treat the waste without a validated procedure can be dangerous and may violate hazardous waste regulations. The established protocol is to transfer the risk to a licensed hazardous waste disposal facility.

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that the waste is handled safely and in compliance with regulations from the point of generation to its final disposal.

G A Generation of This compound Waste B Segregate as Hazardous Chemical Waste A->B C Collect in a Labeled, Compatible Container B->C D Store in Designated Satellite Accumulation Area C->D E Request Waste Pickup from Environmental Health & Safety (EHS) D->E F EHS Transports to a Licensed Disposal Facility E->F G Final Disposal via Incineration or Other Approved Method F->G

Caption: Workflow for the proper disposal of this compound.

By adhering to this structured disposal plan, laboratories can ensure a safe working environment and maintain compliance with all relevant environmental and safety regulations.

References

Essential Safety and Logistical Information for Handling 5,6-trans-Vitamin D2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like 5,6-trans-Vitamin D2 is of paramount importance. This document provides crucial safety and logistical information, including detailed operational and disposal plans, to ensure a secure laboratory environment. As an isomer of Vitamin D2 (Ergocalciferol), this compound is expected to have a similar toxicological profile, necessitating strict adherence to the following safety protocols.[1][2] The compound is toxic if swallowed, inhaled, or in contact with skin and may cause organ damage through prolonged or repeated exposure.[3][4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles or Full-Face ShieldChemical splash-resistant safety glasses or goggles with side protection are mandatory. A full-face shield is recommended if there is a potential for generating airborne dust.
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or other suitable plastic or rubber gloves should be worn. Double gloving is recommended.
Body Protection Lab Coat, Apron, or CoverallsA lab coat or other protective clothing is necessary to prevent skin contact. For larger quantities (up to 1 kg), a disposable lab coat or coverall of low permeability is recommended.
Respiratory Protection NIOSH-Certified RespiratorA NIOSH-certified (or equivalent) organic vapor/particulate respirator is required if ventilation is inadequate or when handling powdered forms that may generate dust.
Hazard Identification and Toxicity

Proper understanding of the compound's hazards is critical for safe handling. The following table summarizes key toxicological data for the parent compound, Vitamin D2 (Ergocalciferol), which should be considered relevant for this compound.

Hazard ClassificationData
Acute Oral Toxicity Category 3 (Toxic if swallowed)[3][5]
Acute Dermal Toxicity Category 3 (Toxic in contact with skin)[3][5]
Acute Inhalation Toxicity Category 2 (Fatal if inhaled)[3]
Specific Target Organ Toxicity (Repeated Exposure) Category 1 (Causes damage to organs through prolonged or repeated exposure)[3][5]
Oral LD50 (Rat) 10 mg/kg[5]

Experimental Protocol: Safe Handling of this compound

This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

Preparation
  • Designated Area: All work with this compound must be conducted in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.

  • Gather Materials: Assemble all necessary PPE, equipment, and reagents before beginning the handling procedure.

Handling
  • Don PPE: Put on all required personal protective equipment. Ensure gloves are intact and, if required, the respirator has a proper seal.

  • Minimize Dust Generation: Handle the compound in a manner that avoids the creation of dust. When weighing the solid, do so within a fume hood or a ventilated enclosure.

  • Dissolving the Compound: If the protocol requires dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Avoid Personal Contact: Avoid all personal contact with the material, including inhalation and contact with skin and eyes.[5]

Post-Handling
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate cleaning agent.

  • PPE Removal: Carefully remove PPE to avoid self-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

  • Waste Disposal: Properly dispose of all contaminated waste as outlined in the disposal plan below.

Operational and Disposal Plans

A clear plan for the entire lifecycle of the chemical, from receipt to disposal, is essential for maintaining a safe laboratory.

Storage
  • Store this compound in a cool, dry, and well-ventilated area in a tightly closed container.

  • The compound is light and air-sensitive; therefore, it should be stored under an inert gas and protected from light.[4]

  • For long-term storage, it is recommended to keep the compound at -80°C (for up to 6 months) or -20°C (for up to 1 month), protected from light and under nitrogen.[1]

Spill Management
  • Minor Spills:

    • Clean up spills immediately, avoiding breathing dust and contact with skin and eyes.

    • Wear appropriate PPE, including a dust respirator.

    • Use dry clean-up procedures; dampen with water to prevent dusting before sweeping.

    • Vacuuming with a HEPA-filtered vacuum cleaner is also an option.[5]

    • Place the collected material in a suitable, labeled container for disposal.[5]

  • Major Spills:

    • Evacuate personnel from the area and move upwind.

    • Alert emergency responders.

Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation: Segregate solid and liquid waste into separate, designated hazardous waste containers.

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the chemical name.

  • Storage of Waste: Store waste containers in a designated satellite accumulation area.

  • Final Disposal: Arrange for pickup by a licensed hazardous waste company. The preferred method of disposal is incineration.[5] All waste must be handled in accordance with local, state, and federal regulations.[5]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) prep_ppe Assemble PPE prep_equip Gather Equipment & Reagents don_ppe Don PPE prep_equip->don_ppe weigh Weigh Compound (Ventilated Enclosure) dissolve Dissolve Compound decon Decontaminate Surfaces & Equipment dissolve->decon remove_ppe Remove PPE wash Wash Hands segregate Segregate Waste (Solid & Liquid) wash->segregate label_waste Label Hazardous Waste store_waste Store in Designated Area dispose Arrange for Professional Disposal (Incineration)

Caption: Workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。